Product packaging for 1-Methylhistamine(Cat. No.:CAS No. 501-75-7)

1-Methylhistamine

Cat. No.: B192778
CAS No.: 501-75-7
M. Wt: 125.17 g/mol
InChI Key: FHQDWPCFSJMNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N(tele)-methylhistamine is a primary amino compound that is the N(tele)-methyl derivative of histamine. It has a role as a human metabolite and a mouse metabolite. It is a member of imidazoles and a primary amino compound. It is functionally related to a histamine. It is a conjugate base of a N(tele)-methylhistaminium.
1-Methylhistamine has been reported in Homo sapiens, Casimiroa edulis, and other organisms with data available.
histamine methyltransferase antagonist
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B192778 1-Methylhistamine CAS No. 501-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylimidazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQDWPCFSJMNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198207
Record name Tele-methylhistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methylhistamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

501-75-7
Record name 1-Methylhistamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tele-methylhistamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylhistamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tele-methylhistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYLHISTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCB81T4EOF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Methylhistamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Physiological Role of 1-Methylhistamine in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Methylhistamine (tele-methylhistamine) is the primary and most abundant metabolite of the neurotransmitter histamine in the central nervous system (CNS). Its formation via histamine N-methyltransferase (HNMT) represents the principal inactivation pathway for neuronal histamine. Consequently, the levels of this compound in various brain regions serve as a crucial indicator of the activity and turnover of the histaminergic system. While a direct, independent physiological role for this compound in the CNS has not been definitively established, its reliable correlation with histamine release makes it an indispensable tool in neuroscience research and drug development. This guide provides an in-depth overview of the synthesis, metabolism, and measurement of this compound in the CNS, including detailed experimental protocols and a summary of its known concentrations in different brain regions.

Introduction

Histamine is a well-established neurotransmitter in the mammalian brain, playing a critical role in the regulation of numerous physiological functions, including the sleep-wake cycle, attention, and appetite.[1][2] The histaminergic system originates from a small group of neurons in the tuberomammillary nucleus (TMN) of the hypothalamus that project throughout the entire brain.[1] Unlike other monoamine neurotransmitters, histamine is not subject to reuptake into the presynaptic neuron. Instead, its action is terminated primarily through enzymatic degradation.[2] In the vertebrate brain, the predominant metabolic pathway for histamine is methylation to this compound, catalyzed by the enzyme histamine N-methyltransferase (HNMT).[3] This makes the study of this compound essential for understanding the dynamics of the histaminergic system.

Synthesis and Metabolism of this compound in the CNS

The metabolic pathway of histamine in the central nervous system is a two-step process that primarily involves methylation and subsequent oxidation.

2.1. Synthesis of this compound

Following its release from histaminergic neurons, histamine is methylated by histamine N-methyltransferase (HNMT) to form this compound.[3] HNMT is a widely distributed enzyme in the brain and is considered the key enzyme for the inactivation of neuronal histamine.[4]

2.2. Metabolism of this compound

This compound is further metabolized by monoamine oxidase B (MAO-B) to tele-methylimidazole acetic acid (t-MIAA) , which is the final inactive metabolite excreted from the brain.[3] This sequential action of HNMT and MAO-B ensures the efficient clearance of histamine from the synaptic cleft and extracellular space.

Histamine Histamine This compound This compound Histamine->this compound HNMT tele-Methylimidazole Acetic Acid (t-MIAA) tele-Methylimidazole Acetic Acid (t-MIAA) This compound->tele-Methylimidazole Acetic Acid (t-MIAA) MAO-B HNMT HNMT MAO-B MAO-B

Caption: Histamine Metabolism in the CNS.

Quantitative Data on this compound in the CNS

The concentration of this compound varies across different brain regions, reflecting the density of histaminergic innervation and the rate of histamine turnover. The following tables summarize available quantitative data from studies in rodents.

Table 1: this compound and Histamine Levels in Rat Brain Nuclei

Brain RegionThis compound (pmol/mg protein)Histamine Turnover Rate (pmol/mg protein/h)
Hypothalamus
Nucleus Dorsomedialis1.8 ± 0.23.5 ± 0.4
Nucleus Premammillaris Ventralis1.7 ± 0.23.3 ± 0.4
Amygdala
Nucleus Medialis1.5 ± 0.12.9 ± 0.3

Data adapted from a study using HPLC with fluorescence detection. The histamine turnover rates were estimated from pargyline-induced this compound accumulation.[3]

Table 2: Histamine and this compound Concentrations in Mouse Organs

OrganHistamine (ng/g tissue)This compound (ng/g tissue)
Brain10 - 20< 5
Lung20 - 4010 - 30
Intestine10 - 3010 - 40
Kidney40 - 8010 - 40

Data from a systematic analysis in C57Bl/6 and Balb/c mice using HPLC-mass spectrometry. The study noted that substantial concentrations of N-methylhistamine were detected in the lung, intestine, and kidney, while in the brain it was present in minor quantities.[5]

Experimental Protocols

The quantification of this compound and the investigation of the histaminergic system rely on a variety of sophisticated experimental techniques.

4.1. In Vivo Microdialysis for this compound and Histamine Measurement

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of the brain in awake, freely moving animals, allowing for the direct measurement of neurotransmitter and metabolite levels.

Experimental Workflow:

cluster_animal Animal Preparation cluster_dialysis Microdialysis cluster_analysis Analysis Stereotaxic Surgery Stereotaxic Surgery Probe Implantation Probe Implantation Stereotaxic Surgery->Probe Implantation Recovery Period Recovery Period Probe Implantation->Recovery Period Perfusion with aCSF Perfusion with aCSF Recovery Period->Perfusion with aCSF Sample Collection Sample Collection Perfusion with aCSF->Sample Collection Precolumn Derivatization Precolumn Derivatization Sample Collection->Precolumn Derivatization HILIC-MS/MS Analysis HILIC-MS/MS Analysis Precolumn Derivatization->HILIC-MS/MS Analysis Data Quantification Data Quantification HILIC-MS/MS Analysis->Data Quantification

Caption: Workflow for In Vivo Microdialysis.

Detailed Methodology:

  • Stereotaxic Surgery and Probe Implantation: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the brain region of interest (e.g., prefrontal cortex). A microdialysis probe is then inserted through the guide cannula.

  • Perfusion and Sample Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min). Dialysate samples are collected at regular intervals (e.g., every 15 minutes) into vials containing a small volume of acid to prevent degradation.

  • Sample Analysis (HILIC-MS/MS): A highly sensitive method for the simultaneous quantification of histamine and this compound involves precolumn derivatization followed by hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS).[6]

    • Derivatization: The collected dialysate is derivatized, for example, with propionic anhydride.

    • Chromatography: The derivatized sample is injected into a HILIC column for separation.

    • Mass Spectrometry: The separated compounds are detected and quantified using a tandem mass spectrometer. This method can achieve low limits of quantitation, such as 84.5 pg/mL for this compound.[6]

4.2. Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. While there is limited evidence for a specific receptor for this compound in the CNS, the methodology to investigate such interactions would be as follows:

Experimental Workflow:

cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection Tissue Homogenization Tissue Homogenization Membrane Preparation Membrane Preparation Tissue Homogenization->Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Separation Separation Incubation->Separation Scintillation Counting Scintillation Counting Separation->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: Workflow for Receptor Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Brain tissue from the region of interest is homogenized and centrifuged to isolate cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the receptor of interest (e.g., [3H]pyrilamine for H1 receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound can be calculated, indicating its binding affinity.

4.3. Electrophysiological Recordings

Electrophysiology is used to study the effects of a substance on the electrical activity of neurons. To investigate the direct effects of this compound on neuronal firing, the following protocol could be employed:

Detailed Methodology:

  • Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices containing the brain region of interest are prepared using a vibratome.

  • Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or extracellular single-unit recordings are made from individual neurons using a glass micropipette.

  • Drug Application: After a stable baseline recording is obtained, this compound is applied to the slice via the perfusion solution at known concentrations.

  • Data Analysis: Changes in neuronal firing rate, membrane potential, and synaptic activity are recorded and analyzed to determine the effect of this compound.

Physiological Role and Future Directions

The primary established role of this compound in the CNS is that of a reliable biomarker for histamine turnover.[3][7] Elevated levels of this compound in the brain or cerebrospinal fluid are indicative of increased histaminergic neurotransmission. This has proven valuable in preclinical and clinical studies of neurological and psychiatric disorders where the histaminergic system is implicated, such as Alzheimer's disease, schizophrenia, and narcolepsy.[8]

Histamine Release Histamine Release This compound Levels This compound Levels Histamine Release->this compound Levels directly correlates with Histaminergic Activity Histaminergic Activity This compound Levels->Histaminergic Activity is an indicator of

Caption: this compound as a Biomarker.

While some early studies suggested that iontophoretically applied tele-methylhistamine could have activity on cerebral cortical neurons, a distinct physiological role independent of its function as a histamine metabolite has yet to be elucidated. Future research should focus on:

  • Receptor Binding Studies: Systematically screening this compound against a wide panel of CNS receptors to identify any potential direct targets.

  • Electrophysiological Investigations: Conducting detailed electrophysiological studies to explore the direct effects of this compound on the excitability of various neuronal populations in the brain.

  • Behavioral Pharmacology: Utilizing specific and potent inhibitors of MAO-B to elevate endogenous this compound levels and observe any resulting behavioral changes in animal models.

References

The Dawn of a Metabolite: An In-depth Guide to the Discovery and Historical Context of 1-Methylhistamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of pharmacology and human physiology, the biogenic amine histamine has long been a focal point of research due to its profound effects on allergic reactions, gastric acid secretion, and neurotransmission. While the actions of histamine itself have been extensively studied since its discovery in 1910 by Dale and Laidlaw, the story of its metabolism and the identification of its byproducts are equally crucial to understanding its overall physiological impact. This technical guide delves into the discovery and historical context of 1-methylhistamine, a primary and stable metabolite of histamine, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Prevailing Scientific Landscape: Histamine Research in the Mid-20th Century

By the 1950s, the role of histamine as a potent mediator of physiological and pathological processes was well-established. Researchers were actively investigating its synthesis, storage, release, and, crucially, its inactivation within the body. The prevailing hypothesis was that enzymatic degradation was the primary route of histamine inactivation. The enzyme diamine oxidase (DAO) had been identified as a key player in this process. However, the complete picture of histamine metabolism remained elusive, with scientists suspecting the existence of other significant metabolic pathways.

The Discovery of this compound: The Seminal Work of Richard W. Schayer

The pivotal breakthrough in understanding the alternative metabolic fate of histamine came from the meticulous work of Richard W. Schayer. In a series of landmark papers published in 1956, Schayer and his colleagues, including S.A. Karjala, provided the first definitive evidence for the existence of this compound, which they initially referred to as 1,4-methylhistamine or tele-methylhistamine (t-MH).[1][2]

Their research demonstrated that ring N-methylation was a major route of histamine metabolism in various mammalian species.[1] This discovery fundamentally shifted the understanding of how the body regulates histamine levels and its effects.

Key Experiments and Methodologies

Schayer's team employed cutting-edge techniques for the time, primarily involving the use of radiolabeled histamine ([14C]histamine) and paper chromatography to trace its metabolic fate.

Experimental Protocol: Isolation and Identification of this compound from Urine (Schayer, 1956)

  • Administration of Radiolabeled Histamine: [14C]histamine was administered to various animal species, including rats, mice, guinea pigs, and humans.[2]

  • Urine Collection: Urine samples were collected over a 24-hour period to capture the excreted metabolites.

  • Sample Preparation: The urine was acidified and concentrated.

  • Paper Chromatography: The concentrated urine was spotted onto strips of Whatman No. 1 filter paper. One-dimensional paper chromatography was performed using a solvent system of n-butanol, acetic acid, and water.

  • Detection and Quantification: The developed chromatograms were scanned for radioactivity. The radioactive spots corresponding to histamine and its metabolites were cut out, and the radioactivity was quantified using a liquid scintillation counter. The identity of the this compound spot was confirmed by co-chromatography with a synthetically prepared standard.

Quantitative Analysis of Histamine Metabolites

Schayer's 1956 study provided the first quantitative data on the relative proportions of histamine metabolites in the urine of different species, highlighting the significance of the methylation pathway.

SpeciesFree Histamine (%)This compound (%)Imidazoleacetic Acid (%)Acetylhistamine (%)
Mouse 81847-
Cat 0.37754
Dog 06121-
Human 064--
Rabbit Trace40410.5

Table 1: Percentage of Total Urinary ¹⁴C Recovered as Histamine and its Metabolites After Administration of ¹⁴C-Histamine (Data adapted from Schayer, 1956)[2]

The Enzymatic Basis of Histamine Methylation: The Discovery of Histamine N-Methyltransferase (HNMT)

Following Schayer's discovery of this compound, the next logical step was to identify the enzyme responsible for its formation. This crucial piece of the puzzle was provided in 1959 by the elegant work of Julius Axelrod's laboratory. In their paper, "The distribution and properties of a histamine-methylating enzyme," D. D. Brown, R. Tomchick, and J. Axelrod described for the first time the characterization of histamine N-methyltransferase (HNMT).[3]

Their research demonstrated the presence of a soluble enzyme in the cytoplasm of various mammalian tissues, including the liver, kidney, and brain, that catalyzed the transfer of a methyl group from S-adenosylmethionine (SAM) to histamine, forming this compound.[3]

Experimental Protocol: Assay of Histamine N-Methyltransferase Activity (Brown, Axelrod, and Tomchick, 1959)
  • Tissue Preparation: Tissues were homogenized in a potassium phosphate buffer and centrifuged to obtain a supernatant fraction containing the soluble enzymes.

  • Incubation Mixture: The reaction mixture contained the tissue supernatant, histamine, and S-adenosylmethionine (as the methyl donor). In some experiments, [14C]S-adenosylmethionine was used to track the transfer of the methyl group.

  • Incubation: The mixture was incubated at 37°C for a defined period.

  • Extraction of this compound: The reaction was stopped, and the formed this compound was extracted into an organic solvent (e.g., chloroform).

  • Quantification: The amount of this compound was determined. When using radiolabeled SAM, the radioactivity in the organic solvent extract was measured.

Visualizing the Historical Discoveries

To better illustrate the key pathways and experimental workflows of this era, the following diagrams are provided in Graphviz DOT language.

Histamine_Metabolism_Discovery Histamine Histamine Methylation Ring N-Methylation (Discovered 1956) Histamine->Methylation Oxidation Oxidative Deamination Histamine->Oxidation DAO Diamine Oxidase (DAO) (Previously Known) IAA Imidazoleacetic Acid DAO->IAA HNMT Histamine N-Methyltransferase (HNMT) (Discovered 1959) One_MH This compound (1,4-Methylhistamine) HNMT->One_MH Methylation->HNMT Oxidation->DAO

Key Discoveries in Histamine Metabolism.

Schayer_Experiment_Workflow cluster_protocol Schayer's Experimental Workflow (1956) start Administration of [14C]Histamine to Animals urine_collection 24-hour Urine Collection start->urine_collection sample_prep Acidification and Concentration of Urine urine_collection->sample_prep chromatography One-Dimensional Paper Chromatography sample_prep->chromatography detection Radioactivity Scanning of Chromatogram chromatography->detection quantification Liquid Scintillation Counting of Radioactive Spots detection->quantification identification Co-chromatography with Synthetic Standard quantification->identification end Identification and Quantification of this compound identification->end

Workflow for this compound Discovery.

Early Insights into the Physiological Significance

While the initial focus of Schayer's and Axelrod's groups was on the biochemical pathways of histamine metabolism, their work laid the foundation for understanding the broader physiological implications of this compound. The discovery that methylation is a major route of histamine inactivation, particularly in the brain where DAO activity is low, was a critical step.[3] This suggested that HNMT plays a crucial role in terminating the neurotransmitter actions of histamine in the central nervous system.

Furthermore, the stability of this compound compared to the transient nature of histamine itself made it an attractive biomarker for assessing systemic histamine release. Early on, it was recognized that measuring urinary this compound could provide a more reliable indication of mast cell activation and allergic responses than measuring histamine directly.

Conclusion

The discoveries of this compound by Richard W. Schayer and histamine N-methyltransferase by Brown, Axelrod, and Tomchick in the mid-20th century were pivotal moments in histamine research. These findings not only elucidated a major metabolic pathway for this crucial biogenic amine but also provided researchers with a valuable tool in the form of a stable biomarker. The experimental protocols developed during this era, though now largely replaced by more advanced techniques, represent a testament to the ingenuity of these pioneering scientists. For modern researchers in drug development and related fields, understanding this historical context is essential for appreciating the foundations upon which our current knowledge of histamine pharmacology and metabolism is built. The journey from the initial identification of a radioactive spot on a paper chromatogram to the comprehensive understanding of histamine's metabolic fate is a compelling example of the progressive nature of scientific discovery.

References

1-Methylhistamine: A Key Biomarker for Mast Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mast cell activation plays a pivotal role in a spectrum of physiological and pathological processes, including allergic reactions, anaphylaxis, and mastocytosis. The transient nature of primary mediators like histamine makes direct measurement challenging. This technical guide focuses on 1-methylhistamine (also known as N-methylhistamine), the principal metabolite of histamine, as a reliable and stable biomarker for quantifying mast cell activation. We provide a comprehensive overview of histamine metabolism, the clinical significance of this compound, detailed experimental protocols for its measurement, and a comparative analysis with other biomarkers. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating mast cell-driven pathologies.

Introduction: The Need for a Stable Mast Cell Biomarker

Mast cells, key players in the immune system, are tissue-resident cells that contain granules rich in potent inflammatory mediators.[1][2] Upon activation by various stimuli, such as allergens binding to IgE antibodies on their surface, mast cells degranulate, releasing a cascade of pre-formed and newly synthesized mediators.[2][3][4] Histamine is the most prominent of these mediators, responsible for physiological responses like vasodilation, increased capillary permeability, and smooth muscle contraction.[1][5]

However, the clinical utility of measuring histamine directly is limited by its extremely short half-life in circulation, estimated to be only around one minute.[6] It is rapidly metabolized in the body.[5][7] This necessitates the use of more stable downstream metabolites to accurately assess systemic histamine release and, by extension, mast cell activation. This compound, a major product of histamine metabolism, offers a more reliable diagnostic window due to its stability and consistent correlation with plasma histamine levels.[1][6][8] Its measurement in urine provides a non-invasive method to monitor mast cell activity.[2][5][6]

Histamine Metabolism and the Formation of this compound

Once released from mast cells, histamine is metabolized via two primary enzymatic pathways:

  • N-methylation: In most tissues, including the brain and airways, histamine is methylated by the cytosolic enzyme Histamine N-methyltransferase (HNMT) .[4][9][10][11] This reaction uses S-adenosyl-L-methionine (SAM) as a methyl group donor, converting histamine into this compound (tele-methylhistamine).[4][12][13] This is the predominant pathway for metabolizing endogenous histamine released from mast cells.[11]

  • Oxidative Deamination: The enzyme diamine oxidase (DAO), found mainly in the intestines, kidneys, and placenta, metabolizes extracellular histamine (e.g., from dietary sources) into imidazole acetaldehyde.[9][14][15]

This compound is further metabolized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase to form 1-methyl-4-imidazoleacetic acid (also known as N-methylimidazoleacetic acid), which is then excreted in the urine.[13][14][16] Because HNMT is the primary enzyme for inactivating histamine in most bodily systems, the measurement of its product, this compound, serves as a faithful indicator of systemic histamine release.[9][15]

Histamine_Metabolism Histamine Histamine Methylhistamine This compound Histamine->Methylhistamine Methylation HNMT Histamine N-methyltransferase (HNMT) SAH SAH HNMT->SAH HNMT->Methylhistamine SAM SAM SAM->HNMT Methyl donor MIAA 1-Methyl-4-imidazole acetic acid (MIAA) Methylhistamine->MIAA Oxidation MAOB MAO-B / ALDH MAOB->MIAA Urine Urinary Excretion MIAA->Urine

Caption: Primary metabolic pathway of histamine to this compound via HNMT.

Quantitative Data and Clinical Significance

Urinary this compound is a crucial biomarker for diagnosing and monitoring mast cell activation disorders, including systemic mastocytosis and anaphylaxis.[6][17] Its levels are typically normalized to creatinine concentration to account for variations in urine dilution.

Table 1: Reference Ranges for Urinary this compound (LC-MS/MS)
Age GroupReference Range (mcg/g creatinine)
0-5 years120 - 510
6-16 years70 - 330
>16 years30 - 200
Data sourced from multiple clinical laboratories.[18][19][20]

Elevated levels of this compound are consistent with mast cell activation.[19][21] The magnitude of the increase often correlates with the severity of the condition; mild elevations may be seen in urticaria pigmentosa, while more significant (2-fold or greater) increases are associated with systemic mastocytosis and anaphylaxis.[17][19]

Table 2: Comparison of Mast Cell Activation Biomarkers
BiomarkerSample TypeHalf-Life / StabilityAdvantagesLimitations
Histamine Plasma, Urine~1 minuteDirect measure of mediator releaseVery short half-life makes detection difficult and timing critical.[6][7]
This compound Urine, PlasmaStable metaboliteLonger half-life provides a wider diagnostic window; non-invasive urine collection.[6][17]Can be elevated in atopic disorders; levels may be affected by certain medications (MAOIs).[7][18]
Total Tryptase Serum~2 hoursSpecific to mast cells; "gold standard" for mastocytosis diagnosis.[7][22]Invasive blood draw required; less sensitive for anaphylaxis than for mastocytosis.[23][24]

While serum tryptase is considered a better discriminator for systemic mastocytosis, urinary this compound is a valuable and non-invasive tool, particularly for assessing episodic symptoms like allergic reactions.[6][23][24] A recent study found that an acute/baseline ratio of urinary this compound greater than 1.29 correlated with a clinically significant increase in serum tryptase.[7]

Experimental Protocols for Measurement

Accurate quantification of this compound is essential for its clinical application. The two most common methodologies are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental_Workflow cluster_collection 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Patient Patient with suspected MCA Collection Urine Collection (24h or Random/Spot) Patient->Collection Preservation No Preservative or Acidification Collection->Preservation Aliquoting Aliquot 5 mL Preservation->Aliquoting Storage Store at -20°C or Refrigerate Aliquoting->Storage Method Select Method Storage->Method ELISA ELISA Protocol Method->ELISA Immunoassay LCMS LC-MS/MS Protocol Method->LCMS Chromatography Quantification Quantify Concentration ELISA->Quantification LCMS->Quantification Normalization Normalize to Creatinine (mcg/g Cr) Quantification->Normalization Comparison Compare to Reference Ranges Normalization->Comparison

Caption: General experimental workflow for urinary this compound analysis.
Sample Collection and Handling (Urine)

Proper sample collection is critical for accurate results.

  • Patient Preparation: Patients should avoid histamine-rich foods (e.g., cheese, wine, spinach, tomatoes) for 24 hours prior to and during collection.[18] Medications known to interfere, such as monoamine oxidase inhibitors (MAOIs), should be discontinued if clinically appropriate.[18][20]

  • Collection Type:

    • 24-Hour Urine: Collect all urine over a 24-hour period in a container without preservatives.[20][21] This method is preferred for chronic conditions.[25]

    • Random/Spot Urine: A single urine sample can be collected. This is often preferred for episodic symptoms, ideally collected within 4-5 hours of a suspected event.[7][21]

  • Storage and Transport: An aliquot of the collected urine (typically 5 mL) should be transferred to a plastic tube.[20][25] Samples should be refrigerated (2-8°C) or frozen (-20°C) for storage and transport.[3][25][26] Repeated freezing and thawing should be avoided.[26]

Protocol for Competitive ELISA (Urine)

This protocol is a representative example based on commercially available kits.[1][3][26]

  • Reagent Preparation: Allow all kit reagents (standards, controls, buffers, antiserum, enzyme conjugate, substrate, stop solution) to reach room temperature before use. Prepare wash buffer as per kit instructions.

  • Sample Acylation (Derivatization):

    • Pipette 20 µL of standards, controls, and urine samples into designated wells of a preparation microplate.[3]

    • Add equalizing and acylation reagents as per the manufacturer's protocol to convert this compound into a stable derivative.[3] This step is crucial for antibody recognition.

  • Competitive Binding:

    • Pipette 50 µL of start buffer into the wells of the this compound-coated microtiter plate.[1][26]

    • Transfer 20-50 µL of the prepared standards, controls, and samples into the corresponding wells.[1][26]

    • Pipette 20-50 µL of antiserum into all wells.[1][26]

    • Incubate the plate. Incubation times vary by kit, ranging from 30 minutes at room temperature to 15-20 hours at 2-8°C.[1][26] During this step, the derivatized this compound in the sample competes with the this compound bound to the plate for the limited antibody binding sites.

  • Washing and Detection:

    • Discard the contents of the wells and wash the plate 3-4 times with 250-300 µL of diluted wash buffer per well.[1][26]

    • Pipette 100 µL of enzyme conjugate into each well and incubate for 20-60 minutes at room temperature on an orbital shaker.[1][26]

    • Repeat the washing step.

    • Pipette 100 µL of substrate (e.g., TMB) into each well and incubate for 15-30 minutes, protected from light.[1][26]

    • Add 100 µL of stop solution to each well to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the optical density (OD) at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the OD of the standards against their known concentrations. The concentration of this compound in the samples is inversely proportional to the OD.

    • Calculate the concentration of the unknown samples from the standard curve using a 4-parameter logistic fit.[3]

Protocol for LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry offers higher specificity and sensitivity and is considered the gold standard analytical method.[18]

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Perform a protein precipitation or solid-phase extraction (SPE) step to remove interfering substances.

    • Add an internal standard (e.g., deuterated this compound, such as Nτ-[methyl-d3]methylhistamine) to all samples, calibrators, and controls to correct for analytical variability.[27]

  • Chromatographic Separation:

    • Inject the prepared sample into an HPLC system.

    • Separate this compound from other urine components using a reversed-phase C18 column.[28]

    • Use an isocratic or gradient mobile phase, which may include an ion-pairing agent like tridecafluoroheptanoic acid, to achieve baseline separation from structural isomers.[29]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.[29][30]

    • Monitor the specific mass-to-charge (m/z) transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

    • Determine the concentration of this compound in the patient samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Directions

This compound is an invaluable biomarker for the clinical and research assessment of mast cell activation. Its stability compared to its parent compound, histamine, and the availability of non-invasive urine testing protocols make it a practical and reliable tool.[6] While serum tryptase remains the primary diagnostic criterion for systemic mastocytosis, urinary this compound provides a complementary and often more accessible measure for evaluating a range of mast cell-related disorders, from anaphylaxis to mast cell activation syndrome (MCAS).[22][24]

Future research should continue to refine the diagnostic thresholds for this compound in various conditions and explore its utility in monitoring patient response to novel therapeutics targeting mast cell stabilization. The continued development of highly sensitive and specific analytical methods, such as LC-MS/MS, will further solidify the role of this compound as a cornerstone biomarker in the field.

References

An In-Depth Technical Guide to 1-Methylhistamine Metabolism and Excretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and excretion of 1-methylhistamine, a key metabolite of histamine. The document details the enzymatic pathways involved, presents quantitative data on its excretion products, and outlines detailed experimental protocols for its analysis.

Introduction

Histamine, a crucial biogenic amine, plays a significant role in numerous physiological and pathological processes, including allergic reactions, neurotransmission, and gastric acid secretion. The biological activity of histamine is terminated through two primary metabolic pathways. One pathway involves the direct oxidation of histamine by diamine oxidase (DAO), while the other, and the focus of this guide, is its methylation by histamine N-methyltransferase (HNMT) to form this compound. Understanding the metabolism of this compound is critical for research into histamine-related disorders and for the development of therapeutic interventions that target the histaminergic system.

The Metabolic Pathway of this compound

The metabolism of histamine to this compound and its subsequent breakdown products is a two-step enzymatic process.

Step 1: Methylation of Histamine

The initial step is the methylation of histamine at the tele-position (Nτ) of the imidazole ring, catalyzed by the enzyme Histamine N-methyltransferase (HNMT) . This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, converting it to S-adenosyl-L-homocysteine (SAH) in the process.[1][2][3] The product of this reaction is This compound (also known as Nτ-methylhistamine).[1][2][3] HNMT is a cytosolic enzyme found in various tissues throughout the body, including the central nervous system, where it is the primary pathway for histamine inactivation.[4][5]

Step 2: Oxidative Deamination of this compound

This compound is then further metabolized through oxidative deamination, a reaction catalyzed by Monoamine Oxidase B (MAO-B) .[6] This enzymatic step converts this compound into 1-methylimidazole acetaldehyde .[2][6]

Step 3: Oxidation to the Final Excretion Product

The unstable intermediate, 1-methylimidazole acetaldehyde, is rapidly oxidized by the enzyme Aldehyde Dehydrogenase (ALDH) to form the stable, primary urinary excretion product, 1-methylimidazoleacetic acid (MIAA) , also referred to as tele-methylimidazoleacetic acid (t-MIAA).[4][5]

The following diagram illustrates this metabolic pathway:

Metabolism Histamine Histamine Methylhistamine This compound Histamine->Methylhistamine Methylation HNMT Histamine N-methyltransferase (HNMT) SAH S-adenosyl-L-homocysteine (SAH) HNMT->SAH SAM S-adenosyl-L-methionine (SAM) SAM->HNMT Acetaldehyde 1-Methylimidazole Acetaldehyde Methylhistamine->Acetaldehyde Oxidative Deamination MAOB Monoamine Oxidase B (MAO-B) MIAA 1-Methylimidazoleacetic Acid (MIAA) Acetaldehyde->MIAA Oxidation ALDH Aldehyde Dehydrogenase (ALDH) Excretion Urinary Excretion MIAA->Excretion

Metabolic pathway of this compound.

Quantitative Data of Urinary Excretion Products

The quantification of this compound and its primary metabolite, 1-methylimidazoleacetic acid (MIAA), in urine is a valuable tool for assessing in vivo histamine release and metabolism. The following tables summarize reported concentrations in healthy individuals.

Table 1: Urinary this compound Concentrations in Healthy Adults

Study PopulationAnalytical MethodMean Concentration (μg/g creatinine)Range (μg/g creatinine)Reference
Healthy IndividualsNot specified112.99 ± 55.48Not Reported[4]
Healthy IndividualsNot specified143.5 ± 43.0 (spot urine)Not Reported[4]
Healthy IndividualsNot specified145.1 ± 41.1 (24h urine)Not Reported[4]

Table 2: Urinary 1-Methylimidazoleacetic Acid (MIAA) Concentrations in Healthy Adults

Study PopulationAnalytical MethodMedian Concentration (μmol/mmol creatinine)Reference
Healthy FemalesLC-ESI-MS3.0[7]
Healthy MalesLC-ESI-MS2.1[7]
Healthy VolunteersGC-MS21.3 µmol/L (concentration)[8]

Experimental Protocols for Analysis

The accurate quantification of this compound and its metabolites is essential for research and clinical applications. Several analytical methods have been developed and validated for this purpose.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound in Urine

ELISA provides a sensitive and high-throughput method for the quantification of this compound. The following is a general protocol based on commercially available kits.[1][3][9][10][11]

4.1.1. Principle

This is a competitive immunoassay. This compound in the sample or standards competes with a fixed amount of this compound-enzyme conjugate for binding to a limited number of antibody-coated microplate wells. After incubation and washing, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

4.1.2. Sample Collection and Preparation

  • Urine Collection: Both 24-hour and spot urine samples can be used. For 24-hour collections, the total volume should be recorded, and the sample should be mixed well before taking an aliquot. To preserve the analyte, 10-15 mL of 6 M HCl can be added to the collection container.[3]

  • Storage: Urine samples can be stored at 2-8°C for short-term storage or at -20°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.

  • Sample Preparation (Acylation):

    • Pipette 20 µL of standards, controls, and urine samples into the wells of a reaction plate.[9]

    • Add 200 µL of Equalizing Reagent to each well.[9]

    • Add 20 µL of freshly prepared Acylation Reagent to each well and mix.[9]

4.1.3. ELISA Procedure

  • Pipette 50 µL of Start Buffer into the appropriate wells of the antibody-coated microplate.[9]

  • Add 20 µL of the prepared (acylated) standards, controls, and samples to the wells.[9]

  • Add 50 µL of Antiserum to each well.[9]

  • Incubate for 30 minutes at room temperature on an orbital shaker.[9]

  • Wash the wells 3-5 times with Wash Buffer.[10]

  • Add 100 µL of Enzyme Conjugate to each well.[10]

  • Incubate for 20 minutes at room temperature on an orbital shaker.[10]

  • Repeat the washing step.

  • Add 100 µL of Substrate Solution to each well.[10]

  • Incubate for 15-20 minutes at room temperature.[10]

  • Add 100 µL of Stop Solution to each well.[10]

  • Read the absorbance at 450 nm within 15 minutes.[10]

4.1.4. Data Analysis

Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound and MIAA in Urine

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of this compound and its metabolites.

4.2.1. Principle

The method involves chromatographic separation of the analytes followed by their detection and quantification using a mass spectrometer. The high specificity is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

4.2.2. Sample Preparation

  • Urine Hydrolysis: To a 10 mL urine sample, add concentrated HCl and heat to hydrolyze conjugates.[4]

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load the hydrolyzed urine sample.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

4.2.3. Chromatographic and Mass Spectrometric Conditions

  • LC System: A UHPLC system is typically used.[12]

  • Column: A reversed-phase C18 column or a HILIC column can be employed.[12][13]

  • Mobile Phase: A gradient of acetonitrile and water containing an additive like formic acid is commonly used. An ion-pairing agent such as tridecafluoroheptanoic acid can be used for reversed-phase separation of MIAA.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.[12][14]

  • MRM Transitions: Specific precursor and product ions for this compound and MIAA are monitored.

4.2.4. Data Analysis

Quantification is typically performed using an internal standard and a calibration curve constructed from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and MIAA in Urine

GC-MS is another powerful technique for the analysis of histamine metabolites, which requires derivatization to increase the volatility of the analytes.

4.3.1. Principle

Volatile derivatives of the analytes are separated on a gas chromatographic column and subsequently detected and quantified by a mass spectrometer.

4.3.2. Sample Preparation and Derivatization

  • Extraction:

    • For this compound (MHIS): Extract under basic conditions with chloroform.[8]

    • For 1-methylimidazoleacetic acid (MIAA): Derivatize with pentafluorobenzylbromide prior to extraction under basic conditions with chloroform.[8]

  • Derivatization:

    • Derivatize the extracted MHIS with trifluoroacetic acid anhydride.[8]

4.3.3. GC-MS Conditions

  • GC System: A gas chromatograph equipped with a capillary column is used.

  • Mass Spectrometer: A mass spectrometer is used as the detector, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Data Analysis: Quantification is achieved by comparing the peak areas of the analytes to those of an internal standard.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the analysis of urinary this compound.

Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection Urine Collection (24h or Spot) Storage Sample Storage (-20°C) Collection->Storage Hydrolysis Acid Hydrolysis (Optional) Storage->Hydrolysis ELISA ELISA Storage->ELISA SPE Solid Phase Extraction (SPE) Hydrolysis->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization LCMS LC-MS/MS SPE->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification (Standard Curve) LCMS->Quantification GCMS->Quantification ELISA->Quantification Normalization Normalization (e.g., to Creatinine) Quantification->Normalization

Generalized workflow for urinary this compound analysis.

Conclusion

The metabolism of histamine to this compound and subsequently to 1-methylimidazoleacetic acid is a critical pathway for the inactivation of histamine. The accurate measurement of these metabolites in urine provides a non-invasive and reliable method for assessing systemic histamine release. This guide has provided a detailed overview of the metabolic pathway, quantitative data on excretion products, and comprehensive experimental protocols for the analysis of this compound and its metabolites, which will be of significant value to researchers and professionals in the fields of pharmacology, drug development, and clinical science.

References

Pharmacokinetics of 1-Methylhistamine in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylhistamine (1-MH), a major metabolite of histamine, is formed through the action of the enzyme histamine-N-methyltransferase (HNMT). Its concentration and clearance from the body are important indicators of histamine turnover and can be relevant in various physiological and pathological conditions, including allergic reactions and mast cell-related disorders. Understanding the pharmacokinetic profile of this compound in preclinical animal models is crucial for interpreting toxicological studies, for the development of drugs targeting the histaminergic system, and for the use of 1-MH as a biomarker. This guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound in common animal models, details relevant experimental protocols, and visualizes key metabolic and experimental pathways.

Pharmacokinetic Parameters of this compound

Quantitative pharmacokinetic data for this compound, particularly in dogs, is limited in the available scientific literature. However, some key parameters have been reported for rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration
ParameterValueAnimal ModelDosageReference
Elimination Half-life (t½)43 minRat15.66 µg (IV bolus)[1]

Note: Comprehensive pharmacokinetic data including Cmax, Tmax, AUC, Volume of Distribution (Vd), and Clearance (CL) for this compound following oral or intravenous administration in dogs could not be retrieved from the searched literature.

For a related compound, (R)-alpha-methylhistamine, the following parameters were determined in rats after a 12.6 mg/kg intravenous administration:

Table 2: Pharmacokinetic Parameters of (R)-alpha-methylhistamine in Rats
ParameterValueAnimal ModelDosageReference
Elimination Half-life (t½)1.3 minRat12.6 mg/kg (IV bolus)[2]
Area Under the Curve (AUC)130 µg·min/mLRat12.6 mg/kg (IV bolus)[2]
Total Body Clearance97 mL/min/kgRat12.6 mg/kg (IV bolus)[2]

Metabolic Pathways

This compound is a product of histamine metabolism and is further metabolized before excretion. The primary pathway involves the methylation of histamine by histamine-N-methyltransferase (HNMT), followed by oxidation.

metabolic_pathway Histamine Histamine This compound This compound Histamine->this compound Histamine-N-methyltransferase (HNMT) 1-Methyl-4-imidazoleacetic acid 1-Methyl-4-imidazoleacetic acid This compound->1-Methyl-4-imidazoleacetic acid Monoamine Oxidase B (MAO-B) / Diamine Oxidase (DAO) Excretion Excretion 1-Methyl-4-imidazoleacetic acid->Excretion Urine

Metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are not standardized and vary between laboratories. However, a general workflow can be outlined based on common practices in preclinical pharmacokinetic research.

Experimental Workflow for a Pharmacokinetic Study of this compound

experimental_workflow cluster_prestudy Pre-study Phase cluster_study Study Phase cluster_analysis Analytical Phase Animal Acclimatization Animal Acclimatization Catheter Implantation Catheter Implantation Animal Acclimatization->Catheter Implantation Dosing Dosing Catheter Implantation->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Serial time points Sample Processing Sample Processing Blood Sampling->Sample Processing Centrifugation to obtain plasma Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Processing->Bioanalysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis Concentration-time data

General experimental workflow for a pharmacokinetic study.

Key Methodologies

1. Animal Models:

  • Rats: Sprague-Dawley or Wistar rats are commonly used. For intravenous studies, jugular vein catheterization is often performed for dosing and/or blood sampling.

  • Dogs: Beagle dogs are a common choice for non-rodent pharmacokinetic studies. Cephalic or saphenous veins can be used for intravenous administration and blood collection.

2. Administration of this compound:

  • Intravenous (IV): this compound dihydrochloride is typically dissolved in a sterile isotonic saline solution. Administration can be as a bolus injection or a controlled infusion.

  • Oral (PO): For oral administration, this compound can be dissolved in water or a suitable vehicle and administered via oral gavage for rats or in a capsule for dogs.

3. Blood and Tissue Sample Collection:

  • Blood: Serial blood samples are collected at predetermined time points post-dosing. For rats, this can be via tail vein, saphenous vein, or from a catheter. For dogs, cephalic or jugular veins are typically used. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

  • Plasma Preparation: Plasma is separated by centrifugation at low temperatures (e.g., 4°C) and stored at -80°C until analysis.

  • Tissue Distribution: For tissue distribution studies, animals are euthanized at various time points after administration of radiolabeled or unlabeled this compound. Tissues of interest (e.g., brain, liver, kidney, lung) are collected, weighed, and homogenized for analysis.[3]

4. Bioanalytical Methods for Quantification of this compound:

Several analytical methods are available for the sensitive and specific quantification of this compound in biological matrices.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method often involves pre-column or on-column derivatization of this compound with a fluorescent agent like o-phthalaldehyde (OPA) to enhance detection sensitivity.[4]

    • Sample Preparation: Plasma or tissue homogenates are typically deproteinized with an acid (e.g., perchloric acid) followed by centrifugation.

    • Chromatographic Separation: Reversed-phase C18 columns are commonly used with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile).

    • Detection: A fluorescence detector is used to monitor the derivatized this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that often does not require derivatization.

    • Sample Preparation: A simple protein precipitation with an organic solvent (e.g., acetonitrile) is often sufficient.[5] Solid-phase extraction (SPE) can also be used for sample cleanup and concentration.

    • Chromatographic Separation: Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography can be employed.

    • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification, providing high selectivity. An isotopically labeled internal standard (e.g., d4-1-methylhistamine) is recommended for accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of this compound to increase its volatility.[6]

    • Sample Preparation and Derivatization: Samples are extracted and then derivatized, for example, with pentafluoropropionic anhydride.

    • Analysis: The derivatized analyte is separated by gas chromatography and detected by a mass spectrometer.

Distribution, Metabolism, and Excretion

  • Distribution: Studies in rats suggest that this compound is taken up by various tissues, including the submandibular gland, skeletal muscle, lung, and heart.[3] In the brain, the distribution of tele-methylhistamine (this compound) is not uniform, with the highest concentrations found in the hypothalamus.[7][8]

  • Metabolism: As depicted in the metabolic pathway diagram, this compound is primarily metabolized by monoamine oxidase B (MAO-B) and/or diamine oxidase (DAO) to 1-methyl-4-imidazoleacetic acid.[9]

  • Excretion: The primary route of excretion for the metabolites of histamine, including 1-methyl-4-imidazoleacetic acid, is through the urine.[10][11][12] Studies in dogs have focused on measuring N-methylhistamine concentrations in both urine and feces as a marker for gastrointestinal diseases.[10][11][12]

Conclusion

The pharmacokinetics of this compound have been partially characterized in rats, with a reported elimination half-life of 43 minutes following intravenous administration. However, a comprehensive pharmacokinetic profile, including parameters such as Cmax, Tmax, bioavailability, and volume of distribution, remains to be fully elucidated, especially in non-rodent species like dogs. The analytical methods for quantifying this compound in biological matrices are well-established, with LC-MS/MS offering the highest sensitivity and specificity. Further research is warranted to generate a more complete understanding of the absorption, distribution, metabolism, and excretion of this compound in various animal models to better support its use as a biomarker and to aid in the development of new therapeutics targeting the histaminergic system.

References

Methodological & Application

Application Note: Quantification of 1-Methylhistamine in Human Urine using a Validated UHPLC-FL Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust method for the quantification of 1-methylhistamine in human urine using Ultra-High-Performance Liquid Chromatography (UHPLC) with fluorescence detection (FL). The protocol involves solid-phase extraction for sample purification and concentration, followed by chromatographic separation on a C18 column. Fluorescence detection is achieved via post-column derivatization with o-phthalaldehyde (OPA). This method is highly suitable for clinical research and drug development applications where accurate measurement of histamine metabolites is crucial.

Introduction

Histamine is a biogenic amine involved in various physiological and pathological processes, including allergic reactions and immune responses. Its major metabolite, this compound, is excreted in the urine and serves as a key biomarker for endogenous histamine production.[1][2] Accurate quantification of urinary this compound is therefore essential for diagnosing and monitoring conditions such as mastocytosis and histamine intolerance.[1][3] This application note presents a validated UHPLC-FL method for the reliable determination of this compound in urine samples. The method employs a straightforward solid-phase extraction for sample clean-up and a sensitive post-column derivatization technique for fluorescence detection.[1]

Experimental

Materials and Reagents
  • This compound dihydrochloride standard (Sigma-Aldrich)

  • Histamine dihydrochloride standard (Sigma-Aldrich)

  • Acetonitrile (HPLC grade, Fisher Scientific)

  • Methanol (HPLC grade, Fisher Scientific)

  • Sodium acetate (Merck)

  • Sodium octanesulfonate (Romil Chemicals)

  • Acetic acid (Merck)

  • o-Phthalaldehyde (OPA, Merck)

  • 2-Mercaptoethanol (Merck)

  • Boric acid (Panreac)

  • Potassium hydroxide (Panreac)

  • Hydrochloric acid (Panreac)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation exchange

Instrumentation
  • UHPLC system with a binary pump, autosampler, and fluorescence detector.

  • Chromatographic column: BEH C18, 1.7 µm, 2.1 mm x 50 mm (Waters Acquity™)[1]

  • Post-column derivatization system

Sample Preparation
  • Urine Collection: 24-hour urine samples are collected in bottles containing 10-15 mL of 6 M hydrochloric acid as a preservative. The total volume is recorded, and an aliquot is taken for analysis. Samples can be stored at -20°C for at least 6 months.[4]

  • Acidic Hydrolysis: To 10 mL of urine, add concentrated HCl to reach a final concentration of 0.4 M. Heat at 100°C for 45 minutes to hydrolyze conjugated forms of this compound. Cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of 0.1 M HCl followed by 3 mL of methanol.

    • Elute this compound with 3 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of mobile phase A. This procedure results in a 50-fold concentration of the analyte.[1]

UHPLC-FL Conditions
ParameterCondition
Column BEH C18, 1.7 µm, 2.1 mm x 50 mm[1]
Mobile Phase A 0.1 M Sodium Acetate, 10 mM Sodium Octanesulfonate, pH 4.8 with Acetic Acid
Mobile Phase B Mixture of 0.2 M Sodium Acetate and 10 mM Sodium Octanesulfonate (pH 4.5) with Acetonitrile (6.6:3.4 v/v)
Gradient 80% A for 8 min, then to 0% A at 8.5 min, hold at 0% A until 9 min, then return to 80% A.[2]
Flow Rate 0.8 mL/min[2]
Injection Volume 1 µL[2]
Column Temperature 40°C
Fluorescence Detector Excitation: 340 nm, Emission: 450 nm
Post-Column Reagent OPA solution (31 g boric acid, 26.2 g potassium hydroxide, OPA, and 2-mercaptoethanol in water) delivered at a suitable flow rate to mix with the column eluent before the fluorescence detector.[2]

Results and Discussion

Method Validation

The UHPLC-FL method was validated for linearity, precision, and recovery.

Table 1: Linearity of this compound

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
This compound0.05 - 5> 0.999

The method demonstrated excellent linearity over the specified concentration range.[5]

Table 2: Precision of the Method

AnalyteConcentration LevelIntra-day RSD (%)Inter-day RSD (%)
This compoundLow QC< 5.5< 5.5
This compoundMid QC< 5.5< 5.5
This compoundHigh QC< 5.5< 5.5

The relative standard deviation (RSD) was consistently below 5.5%, indicating high precision.[2]

Table 3: Recovery of this compound

AnalyteSpiking LevelMean Recovery (%)
This compoundLow> 99
This compoundMedium> 99
This compoundHigh> 99

The mean recovery for this compound was greater than 99%, demonstrating the accuracy of the method.[2]

Visualization of Key Processes

Histamine_Metabolism Metabolic Pathway of Histamine Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase This compound This compound Histamine->this compound Histamine-N-methyltransferase (HNMT) Imidazoleacetic acid Imidazoleacetic acid Histamine->Imidazoleacetic acid Diamine Oxidase (DAO) 1-Methylimidazoleacetic acid 1-Methylimidazoleacetic acid This compound->1-Methylimidazoleacetic acid

Caption: Metabolic pathway of histamine to this compound.

UHPLC_Workflow Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis UHPLC-FL Analysis Urine Sample Urine Sample Acid Hydrolysis Acid Hydrolysis Urine Sample->Acid Hydrolysis SPE SPE Acid Hydrolysis->SPE Reconstitution Reconstitution SPE->Reconstitution UHPLC Separation UHPLC Separation Reconstitution->UHPLC Separation Post-Column Derivatization Post-Column Derivatization UHPLC Separation->Post-Column Derivatization Fluorescence Detection Fluorescence Detection Post-Column Derivatization->Fluorescence Detection Data Acquisition Data Acquisition Fluorescence Detection->Data Acquisition

Caption: Experimental workflow for UHPLC-FL analysis.

Conclusion

The described UHPLC-FL method provides a reliable, sensitive, and precise tool for the quantification of this compound in human urine. The sample preparation procedure, involving solid-phase extraction, ensures clean extracts and analyte concentration, contributing to the high sensitivity of the method. This application note offers a comprehensive protocol that can be readily implemented in clinical and research laboratories for the assessment of histamine metabolism.

References

Application Notes: 1-Methylhistamine ELISA Kit for Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histamine is a critical mediator in numerous biological processes, including allergic reactions, inflammation, and gastric acid secretion.[1] It is produced from the amino acid histidine and stored primarily within the granules of mast cells and basophils.[1][2] Upon stimulation by an allergen, these cells degranulate, releasing histamine and other mediators.[3][4][5] However, circulating histamine is unstable and rapidly metabolized, making it a challenging biomarker.[6]

The primary route of histamine metabolism is through the enzyme histamine-N-methyltransferase (HNMT), which converts it to 1-methylhistamine.[1] This metabolite is more stable than its precursor and is excreted in the urine.[3][6] Urinary this compound levels show a high correlation with plasma histamine and are a reliable, non-invasive indicator of systemic histamine release and mast cell activity.[1][2][6][7][8] Consequently, quantifying this compound is crucial for research into mast cell-related disorders like mastocytosis, anaphylaxis, and other severe allergic reactions.[1][6]

The this compound ELISA kit is a competitive immunoassay designed for the quantitative and sensitive determination of this compound in various biological samples, including urine, plasma, and cell culture supernatants.[8][9]

Histamine Metabolism Pathway

Histamine is synthesized from histidine and primarily metabolized by two key enzymes: histamine-N-methyltransferase (HNMT) and diamine oxidase (DAO). The pathway mediated by HNMT produces this compound, the target of this assay.

Histamine_Metabolism cluster_key Key Enzymes Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase Methylhistamine This compound (Stable Metabolite) Histamine->Methylhistamine HNMT Methylimidazole_Acetic_Acid N-Methylimidazole Acetic Acid Methylhistamine->Methylimidazole_Acetic_Acid MAO-B / DAO HNMT HNMT: Histamine-N-methyltransferase MAOB_DAO MAO-B: Monoamine Oxidase B DAO: Diamine Oxidase

Caption: Metabolic pathway of histamine to this compound via HNMT.

Assay Principle

This kit utilizes a competitive enzyme immunoassay format. The assay involves a derivatization step where this compound in the samples and standards is quantitatively converted to N-acyl-1-methylhistamine.[3][10] This acylated this compound then competes with a fixed amount of this compound coated on the microtiter plate for a limited number of antiserum binding sites.[7][8] An enzyme-linked secondary antibody is used for detection. The resulting color intensity, measured at 450 nm, is inversely proportional to the concentration of this compound in the sample.[7][9]

Competitive_ELISA cluster_workflow Competitive ELISA Workflow cluster_interpretation Result Interpretation Start Start: Microplate wells pre-coated with this compound Antigen Add_Sample 1. Add Acylated Sample/ Standard & Antiserum Start->Add_Sample Competition 2. Incubation: Competition for antibody binding occurs Add_Sample->Competition Wash_1 3. Wash: Remove unbound antigen and antibodies Competition->Wash_1 Add_Enzyme 4. Add Enzyme Conjugate (e.g., anti-rabbit/peroxidase) Wash_1->Add_Enzyme Incubation_2 5. Incubation Add_Enzyme->Incubation_2 Wash_2 6. Wash: Remove unbound conjugate Incubation_2->Wash_2 Add_Substrate 7. Add TMB Substrate Wash_2->Add_Substrate Color_Dev 8. Incubation: Color develops Add_Substrate->Color_Dev Add_Stop 9. Add Stop Solution Color_Dev->Add_Stop Read 10. Read Absorbance at 450 nm Add_Stop->Read High_Conc High Sample 1-MH = Less Antibody Binds to Plate = Low Signal Read->High_Conc Inverse Relationship Low_Conc Low Sample 1-MH = More Antibody Binds to Plate = High Signal Read->Low_Conc

Caption: Principle of the competitive this compound ELISA.

Kit Performance Characteristics

Quantitative data for a typical this compound ELISA kit are summarized below. Note that specific values may vary between manufacturers.

ParameterSpecificationSource(s)
Sample Types Urine, Plasma, Cell Culture Supernatants[8][9]
Assay Format Competitive ELISA[7]
Detection Range 0 - 1000 ng/mL (Urine)[10]
Sensitivity (Urine) 2.5 ng/mL[1]
Sensitivity (Plasma) 0.13 - 0.2 ng/mL[1][11]
Cross-Reactivity 1-Methyl-Histamine: 0.03%[11]
Assay Time ~2 hours to Overnight (protocol dependent)[1][10]
Regulatory Status For Research Use Only (RUO)[8][10][12]

Sample Handling and Preparation

Proper sample collection and storage are critical for accurate results.

  • Urine:

    • Both spontaneous and 24-hour collected urine can be used.[3]

    • For 24-hour collection, use a bottle containing 10-15 mL of 6 M HCl as a preservative.[3]

    • Urine samples can be stored at -20°C for up to 6 months.[2][3] Avoid repeated freeze-thaw cycles.[2][3]

  • Plasma:

    • The recommended anticoagulant is EDTA.[2][7][8] Do not use hemolytic or lipemic samples.[2][7][8]

    • Samples can be stored at 2-8°C for a few hours or at -20°C for up to 6 months.[2][7][8] Avoid repeated freeze-thaw cycles.[2][7][8]

  • Cell Culture Supernatants:

    • Follow the same storage guidelines as for plasma samples.[2]

Experimental Protocols

The following are generalized protocols. Always refer to the specific instructions provided with your kit. Duplicates are recommended for all standards, controls, and samples.[8]

Reagent Preparation
  • Allow all reagents to reach room temperature before use.[7][9]

  • Wash Buffer: If supplied as a concentrate (e.g., 50x), dilute the entire contents with distilled water to the final volume specified in the kit manual.[3]

  • Equalizing Reagent: If lyophilized, reconstitute with the provided Diluent. Mix gently on a roller or shaker for at least 20-30 minutes until fully dissolved, avoiding foam formation.[3][7][8] Store at -20°C after reconstitution.[3][7][8]

  • Acylation Reagent: Prepare fresh, just prior to use, according to the kit's instructions.

Protocol 1: Urine Sample Analysis

This protocol includes an acylation step to derivatize the this compound in the sample.

Urine_Protocol_Workflow cluster_prep Part A: Sample Preparation (Acylation) cluster_elisa Part B: ELISA Procedure Prep_Start 1. Pipette 20 µL of Standards, Controls, & Urine Samples into a separate Preparation Plate Add_Equa 2. Add 200-300 µL of Equalizing Reagent to each well Prep_Start->Add_Equa Add_Acyl 3. Add 20 µL of freshly prepared Acylation Reagent to each well Add_Equa->Add_Acyl Incubate_Prep 4. Incubate for 5-20 min at RT on an orbital shaker Add_Acyl->Incubate_Prep ELISA_Start 5. Transfer 20 µL of prepared samples from Prep Plate to coated ELISA plate Incubate_Prep->ELISA_Start Add_Antiserum 6. Add 50 µL of Antiserum to each well ELISA_Start->Add_Antiserum Incubate_ELISA 7. Incubate for 30 min at RT on an orbital shaker Add_Antiserum->Incubate_ELISA Wash_1 8. Wash wells 4 times with 300 µL Wash Buffer Incubate_ELISA->Wash_1 Add_Conj 9. Add 100 µL of Enzyme Conjugate Wash_1->Add_Conj Incubate_Conj 10. Incubate for 20 min at RT on an orbital shaker Add_Conj->Incubate_Conj Wash_2 11. Repeat Wash Step (Step 8) Incubate_Conj->Wash_2 Add_Sub 12. Add 100 µL of TMB Substrate Wash_2->Add_Sub Incubate_Sub 13. Incubate for 15-20 min at RT (protect from light) Add_Sub->Incubate_Sub Add_Stop 14. Add 100 µL of Stop Solution Incubate_Sub->Add_Stop Read 15. Read absorbance at 450 nm within 15 minutes Add_Stop->Read

Caption: Step-by-step workflow for the this compound urine ELISA protocol.

Detailed Steps (Urine):

  • Sample Preparation (Acylation):

    • Pipette 20 µL each of standards, controls, and urine samples into the appropriate wells of the Preparation Plate.[3]

    • Add 200-300 µL of Equalizing Reagent to each well.[3][7]

    • Add 20 µL of freshly prepared Acylation Reagent to each well and immediately proceed to the next step.[3][7]

    • Incubate for 5-20 minutes at room temperature on an orbital shaker.[3]

  • ELISA Procedure:

    • Transfer 20 µL of the prepared mixture from each well of the Preparation Plate to the corresponding wells of the this compound coated microtiter strips.[3]

    • Pipette 50 µL of Antiserum into each well.[3][7]

    • Incubate for 30 minutes at room temperature on an orbital shaker.[7]

    • Discard the contents of the wells and wash each well 4 times with 300 µL of diluted Wash Buffer. Tap the plate on absorbent paper to remove residual liquid.[3]

    • Add 100 µL of Enzyme Conjugate to each well.[3]

    • Incubate for 20 minutes at room temperature on an orbital shaker.[3]

    • Repeat the wash step as described above.[3]

    • Add 100 µL of Substrate (TMB) to each well.[3]

    • Incubate for 15-20 minutes at room temperature, protected from direct light.[3][7]

    • Add 100 µL of Stop Solution to each well to terminate the reaction.[3]

    • Read the optical density at 450 nm within 15 minutes.[3][9]

Protocol 2: Plasma and Cell Culture Sample Analysis

This protocol may differ significantly between kits. Some kits use an overnight incubation and do not require a separate acylation plate. Always follow the manufacturer's specific protocol.

Detailed Steps (Plasma/Cell Culture - Example Protocol):

  • Pipette 50 µL of Start Buffer into the respective wells of the coated microtiter strips.[7][9]

  • Pipette 50 µL of each standard, control, and undiluted plasma/cell culture sample into the appropriate wells.[2][7]

  • Add 20 µL of Antiserum to each well.[2][7]

  • Cover the plate and incubate for 15-20 hours (overnight) at 2-8°C.[2][9]

  • Follow steps for washing, conjugate addition, substrate addition, stopping, and reading as described in the urine protocol (Steps 8-15 in the workflow diagram).

Calculation of Results

  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Create a standard curve by plotting the mean absorbance for each standard on the Y-axis against its concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Determine the concentration of this compound in each sample by interpolating its mean absorbance value from the standard curve.

  • Multiply by any dilution factor used during sample preparation.

References

Application Notes and Protocols for 1-Methylhistamine Analysis by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylhistamine (1-MH), a major metabolite of histamine, serves as a crucial biomarker for assessing histamine release in various physiological and pathological conditions, including allergic reactions and mast cell activation disorders. Accurate quantification of this compound in biological matrices is paramount for clinical diagnostics and drug development. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the gold standard for this analysis. However, the successful application of these techniques is highly dependent on robust and efficient sample preparation to remove interfering substances and enrich the analyte of interest.

This document provides detailed application notes and protocols for the preparation of various biological samples for this compound analysis by chromatography. The protocols for protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are outlined, along with a common derivatization technique to enhance detection.

Histamine Metabolism Pathway

The metabolic pathway of histamine involves two primary routes. One pathway involves the methylation of histamine by histamine-N-methyltransferase (HNMT) to form this compound. This compound is then further metabolized by monoamine oxidase B (MAO-B) to 1-methylimidazole acetic acid. The alternative pathway involves the oxidative deamination of histamine by diamine oxidase (DAO).

Histamine Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase OneMethylhistamine This compound Histamine->OneMethylhistamine Histamine-N-Methyltransferase (HNMT) ImidazoleAceticAcid Imidazoleacetic Acid Histamine->ImidazoleAceticAcid Diamine Oxidase (DAO) OneMethylimidazoleAceticAcid 1-Methylimidazole Acetic Acid OneMethylhistamine->OneMethylimidazoleAceticAcid Monoamine Oxidase B (MAO-B)

Fig. 1: Simplified histamine metabolism pathway.

Quantitative Data Summary

The following tables summarize the quantitative performance of different sample preparation methods for this compound analysis in various biological matrices.

Table 1: Protein Precipitation

Biological MatrixProtein PrecipitantRecovery (%)LOQAnalytical Method
Plasma/SerumAcetonitrile (3:1 v/v)>90%Not specifiedLC-MS/MS
PlasmaAcetonitrile (acidified with 0.1% formic acid)Not specifiedNot specifiedLC-MS/MS

Table 2: Solid-Phase Extraction (SPE)

Biological MatrixSPE SorbentRecovery (%)LOQAnalytical Method
UrineC1878-88%0.50 ng/mLLC-MS/MS
UrineMixed Cation ExchangeNot specifiedNot specifiedUHPLC-FL
Brain DialysatesNot specifiedNot specified84.5 pg/mLHILIC-MS/MS

Table 3: Liquid-Liquid Extraction (LLE)

Biological MatrixExtraction SolventRecovery (%)LOQAnalytical Method
UrineChloroformNot specifiedNot specifiedGC-MS

Experimental Protocols

Experimental Workflow

The general workflow for this compound analysis involves sample collection, preparation, chromatographic separation, and detection.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Collection Sample Collection (Urine, Plasma, Tissue) Pre-treatment Pre-treatment (e.g., Homogenization) Sample Collection->Pre-treatment Extraction Extraction (PPT, SPE, or LLE) Pre-treatment->Extraction Derivatization Derivatization (optional, e.g., with OPA) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or LC-MS) Derivatization->Chromatography Detection Detection (Fluorescence or MS) Chromatography->Detection Data Analysis Data Analysis Detection->Data Analysis

Fig. 2: General experimental workflow.
Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a rapid and simple method for removing proteins from plasma or serum samples prior to LC-MS analysis.[1]

Materials:

  • Plasma or serum sample

  • Acetonitrile (ACN), HPLC grade

  • 0.1% Formic acid in acetonitrile (optional)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (or acetonitrile with 0.1% formic acid) to the tube.[2] This corresponds to a 3:1 ratio of precipitant to sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing this compound and transfer it to a clean tube.

  • The supernatant can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol utilizes a C18 SPE cartridge to clean up and concentrate this compound from urine samples.

Materials:

  • Urine sample

  • C18 SPE cartridge

  • Methanol, HPLC grade

  • Deionized water

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 SPE cartridge.

    • Follow with 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Centrifuge the urine sample at 2000 x g for 10 minutes to remove particulate matter.

    • Load 1 mL of the clarified urine supernatant onto the conditioned SPE cartridge.

    • Allow the sample to pass through the cartridge at a slow, dropwise rate.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove unretained, water-soluble impurities.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for chromatographic analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol describes a liquid-liquid extraction procedure for isolating this compound from urine using chloroform.[3]

Materials:

  • Urine sample

  • Chloroform, HPLC grade

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 1 mL of urine into a screw-cap centrifuge tube.

  • Adjust the pH of the urine sample to >11 by adding a small volume of 1 M NaOH.

  • Add 5 mL of chloroform to the tube.

  • Cap the tube tightly and vortex vigorously for 2 minutes to extract the this compound into the organic phase.

  • Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (chloroform) to a clean tube.

  • Back-extract the this compound from the chloroform into an acidic aqueous phase by adding 1 mL of 0.1 M HCl.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Collect the upper aqueous layer containing the purified this compound. This fraction is ready for derivatization or direct analysis.

Protocol 4: Pre-column Derivatization with o-Phthalaldehyde (OPA)

This protocol is for the derivatization of this compound to form a fluorescent derivative, enhancing its detection by HPLC with a fluorescence detector.[4][5]

Materials:

  • Sample extract containing this compound

  • o-Phthalaldehyde (OPA) reagent solution (e.g., 10 mg/mL in methanol)

  • 2-Mercaptoethanol (or other thiol)

  • Borate buffer (e.g., 0.4 M, pH 10.4)

  • HPLC vials

Procedure:

  • Prepare the OPA derivatization reagent:

    • Immediately before use, mix 50 µL of OPA solution with 5 µL of 2-mercaptoethanol in 4.95 mL of borate buffer.

  • In an HPLC vial, mix 50 µL of the sample extract with 50 µL of the freshly prepared OPA derivatization reagent.

  • Allow the reaction to proceed at room temperature for 2 minutes in the dark.

  • The derivatized sample is now ready for injection into the HPLC system.

Note: The stability of OPA derivatives can be limited, so it is advisable to perform the analysis shortly after derivatization. An autosampler with a cooled tray can help improve the stability of the derivatized samples.

References

Application Notes and Protocols for the use of 1-Methylhistamine as a Diagnostic Marker for Histamine Intolerance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine intolerance is a condition characterized by the inability to metabolize histamine effectively, leading to a variety of adverse symptoms. The primary enzyme responsible for the breakdown of ingested histamine is diamine oxidase (DAO). A deficiency in DAO activity can lead to an accumulation of histamine in the body. While the measurement of serum DAO activity is a common diagnostic approach, recent research has highlighted the potential of urinary 1-methylhistamine (MHA), a major metabolite of histamine, as a non-invasive diagnostic marker.[1][2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in the diagnosis of histamine intolerance.

Histamine is metabolized through two main pathways. In the gastrointestinal tract, extracellular histamine is primarily degraded by diamine oxidase (DAO). Intracellularly, histamine is methylated by histamine-N-methyltransferase (HNMT) to form this compound.[5] In individuals with compromised DAO activity, the HNMT pathway may become more dominant for histamine metabolism, leading to altered levels of its metabolite, this compound, which is then excreted in the urine.[5] Therefore, the quantification of urinary this compound can serve as an indicator of histamine metabolism and a potential biomarker for histamine intolerance.

Data Presentation

The following tables summarize quantitative data on urinary this compound levels and serum DAO activity in individuals with and without histamine intolerance.

Table 1: Urinary this compound Levels in Histamine Intolerant vs. Healthy Individuals

GroupNMean Urinary this compound (μg/g creatinine)Standard Deviation (μg/g creatinine)
Histamine Intolerant3270.2929.43
Healthy Control55112.9955.48

Source: Sánchez-Pérez et al., 2022[1]

Table 2: Serum Diamine Oxidase (DAO) Activity Reference Ranges

DAO Activity (HDU/mL)Interpretation
> 80Normal DAO activity
40 - 80Borderline or reduced activity
< 40Indicative of DAO deficiency

HDU/mL: Histamine Degrading Units per milliliter Source: Creative Enzymes[6]

Experimental Protocols

Protocol 1: Quantification of Urinary this compound by ELISA

This protocol is based on commercially available competitive ELISA kits.[7][8]

1. Principle: This is a competitive enzyme immunoassay. This compound in the sample competes with a fixed amount of this compound bound to the microtiter plate for a limited number of specific antibody binding sites. The amount of antibody bound to the solid phase is inversely proportional to the concentration of this compound in the sample.

2. Materials:

  • This compound ELISA Kit (containing microtiter plate, standards, controls, wash buffer, antiserum, enzyme conjugate, substrate, stop solution, and acylation reagent)

  • Distilled or deionized water

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Orbital shaker

3. Sample Collection and Preparation:

  • A 24-hour urine collection is recommended.[9][10] Instruct the patient to discard the first-morning void and then collect all subsequent urine for the next 24 hours in a provided container.[9][10]

  • Alternatively, a random urine sample can be used.[11]

  • No preservative is required for the collection.[11]

  • Urine samples should be stored at 2-8°C during collection and then frozen at -20°C until analysis.[8]

  • Patients should be advised to avoid histamine-rich foods for 24 hours prior to and during the collection period.[9]

4. Assay Procedure (Urine Samples):

  • Allow all reagents and samples to reach room temperature before use.

  • Acylation Step (in Reaction Plate):

    • Pipette 20 µL of each Standard, Control, and urine sample into the respective wells of the reaction plate.[12][7]

    • Add 200 µL of Equalizing Reagent to all wells.[7]

    • Add 20 µL of freshly prepared Acylation Reagent to all wells. The color will change to red.[12][7]

  • ELISA Procedure (in Coated Microtiter Plate):

    • Pipette 50 µL of Start Buffer into the appropriate wells of the coated microtiter plate.

    • Transfer 20 µL of the prepared Standards, Controls, and samples from the reaction plate to the corresponding wells of the coated microtiter plate.[7]

    • Add 50 µL of Antiserum to all wells.[7]

    • Incubate for 30 minutes at room temperature on an orbital shaker.[7]

    • Wash the plate 3-4 times with 250-300 µL of diluted Wash Buffer per well.[12][8]

    • Add 100 µL of Enzyme Conjugate to all wells.[7]

    • Incubate for 20 minutes at room temperature on an orbital shaker.[7]

    • Repeat the wash step.

    • Add 100 µL of Substrate to all wells.[7]

    • Incubate for 15-20 minutes at room temperature on an orbital shaker, protected from direct light.[7]

    • Add 100 µL of Stop Solution to all wells.[7]

    • Read the absorbance at 450 nm within 15 minutes.[7]

5. Calculation of Results:

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

  • Results are typically normalized to creatinine concentration and expressed as µg/g creatinine.

Protocol 2: Quantification of Urinary this compound by UHPLC-FL

This protocol is based on the method described by Comas-Basté et al.[1][2][3][4][13]

1. Principle: This method involves the separation of this compound from other urinary components using Ultra-High-Performance Liquid Chromatography (UHPLC) followed by sensitive detection using a fluorescence detector after post-column derivatization.

2. Materials:

  • UHPLC system with a fluorescence detector

  • C18 column

  • Solid-phase extraction (SPE) cartridges (mixed-mode cation exchange)

  • Reagents for mobile phase and derivatization (e.g., o-phthalaldehyde (OPA))

  • This compound standard

  • Centrifuge

  • Vortex mixer

3. Sample Preparation:

  • Acidic hydrolysis of the urine sample is performed.

  • The sample is then purified and concentrated using mixed-mode cation exchange SPE cartridges.[1][2]

4. UHPLC-FL Analysis:

  • The extracted sample is injected into the UHPLC system.

  • Separation is achieved on a C18 column using a specific mobile phase gradient.

  • After separation, the analyte is derivatized post-column with OPA reagent to form a fluorescent product.

  • The fluorescent derivative is detected by the fluorescence detector.

5. Quantification:

  • A calibration curve is generated using known concentrations of this compound standard.

  • The concentration of this compound in the urine samples is determined by comparing their peak areas to the calibration curve.

  • Results are normalized to creatinine concentration.

Signaling Pathways and Experimental Workflows

Histamine_Metabolism Histidine Histidine HDC HDC Histidine->HDC Histamine Histamine Extracellular_Histamine Extracellular Histamine Histamine->Extracellular_Histamine Intracellular_Histamine Intracellular Histamine Histamine->Intracellular_Histamine DAO DAO Extracellular_Histamine->DAO HNMT HNMT Intracellular_Histamine->HNMT Imidazole_Acetaldehyde Imidazole Acetaldehyde ALDH_MAO ALDH/MAO Imidazole_Acetaldehyde->ALDH_MAO Methylhistamine This compound Methylhistamine->ALDH_MAO Imidazoleacetic_Acid Imidazoleacetic Acid Methylimidazoleacetic_Acid N-Methylimidazoleacetic Acid HDC->Histamine DAO->Imidazole_Acetaldehyde HNMT->Methylhistamine ALDH_MAO->Imidazoleacetic_Acid ALDH_MAO->Methylimidazoleacetic_Acid

Caption: Histamine Metabolism Pathways.

Diagnostic_Workflow Patient Patient with Suspected Histamine Intolerance Urine_Sample 24-hour Urine Collection Patient->Urine_Sample Blood_Sample Serum Collection Patient->Blood_Sample MHA_Analysis Urinary this compound Quantification (ELISA or UHPLC-FL) Urine_Sample->MHA_Analysis DAO_Analysis Serum DAO Activity Measurement Blood_Sample->DAO_Analysis Results_MHA Low 1-MHA Levels MHA_Analysis->Results_MHA Results_DAO Low DAO Activity DAO_Analysis->Results_DAO Diagnosis Diagnosis of Histamine Intolerance Results_MHA->Diagnosis Further_Eval Further Evaluation Results_MHA->Further_Eval Normal/High Results_DAO->Diagnosis Results_DAO->Further_Eval Normal

References

Application Note: Solid-Phase Extraction of 1-Methylhistamine from Urine for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of 1-methylhistamine (1-MH), a key metabolite of histamine, from human urine samples. The accurate quantification of urinary this compound is crucial for monitoring allergic reactions, mast cell activation disorders like mastocytosis, and for research in drug development.[1][2] This protocol employs a mixed-mode cation exchange solid-phase extraction methodology, which ensures high recovery and effective removal of interfering matrix components, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ELISA.[3][4]

Introduction

This compound is the primary metabolite of histamine, formed by the action of the enzyme histamine-N-methyltransferase.[5] Unlike histamine, which has a very short half-life in circulation, this compound is a stable end product excreted in the urine, making it a more reliable biomarker for assessing systemic histamine release.[1][2][5] Solid-phase extraction is a critical sample preparation step that concentrates the analyte of interest and removes endogenous substances from the urine matrix that could interfere with downstream analysis. This protocol details a robust SPE method using a mixed-mode sorbent that combines reversed-phase and strong cation exchange retention mechanisms for optimal selectivity and recovery of this compound.

Experimental Protocol

This protocol is designed for mixed-mode strong cation exchange (MCX) SPE cartridges.

Materials and Reagents
  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30-100 mg sorbent mass, 1-3 mL volume)

  • Methanol (HPLC Grade)

  • Ammonium Acetate

  • Ammonium Hydroxide solution

  • Acetic Acid

  • Deionized Water

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold or Positive Pressure Manifold

  • Nitrogen Evaporator (optional)

Solutions Preparation
  • Equilibration Buffer (50 mM Ammonium Acetate, pH 6.0): Dissolve ammonium acetate in deionized water to a final concentration of 50 mM. Adjust the pH to 6.0 using acetic acid.

  • Wash Buffer 1 (1M Acetic Acid): Prepare a 1M solution of acetic acid in deionized water.

  • Wash Buffer 2 (Methanol): Use 100% HPLC grade methanol.

  • Elution Buffer (5% Ammonium Hydroxide in Methanol): Carefully add ammonium hydroxide solution to methanol to a final concentration of 5% (v/v). This solution should be prepared fresh.

Sample Preparation and Pre-treatment
  • Urine Collection: For accurate assessment, a 24-hour urine collection is often preferred, though random or spot urine samples can also be used.[4][6] Samples should be stored at -20°C or lower if not analyzed immediately.

  • Thawing and Centrifugation: Thaw frozen urine samples completely at room temperature. Vortex the samples to ensure homogeneity. Centrifuge at approximately 4000 x g for 10 minutes to pellet any particulate matter.

  • Dilution and pH Adjustment: Take 1 mL of the clear urine supernatant and dilute it with 1 mL of the Equilibration Buffer (50 mM Ammonium Acetate, pH 6.0). This step ensures that the this compound is in its cationic (protonated) state for efficient binding to the SPE sorbent.

Solid-Phase Extraction Procedure

The following steps should be performed using an SPE manifold.

  • Conditioning: Condition the MCX SPE cartridge by passing 2 mL of Methanol through the sorbent. This wets the sorbent and activates the reversed-phase retention mechanism. Do not let the cartridge go dry.

  • Equilibration: Equilibrate the cartridge by passing 2 mL of the Equilibration Buffer (50 mM Ammonium Acetate, pH 6.0) through the sorbent. This prepares the sorbent for sample loading by ensuring the pH and ionic strength are optimal for cation exchange.

  • Sample Loading: Load the pre-treated urine sample (2 mL) onto the cartridge. A slow and consistent flow rate of approximately 1-2 mL/minute is recommended to ensure adequate interaction time between the analyte and the sorbent.

  • Washing:

    • Wash Step 1: Wash the cartridge with 2 mL of the Equilibration Buffer (50 mM Ammonium Acetate, pH 6.0) to remove weakly bound, polar interferences.

    • Wash Step 2: Wash the cartridge with 2 mL of 1M Acetic Acid. This step helps in removing weakly basic interferences.

    • Wash Step 3: Wash the cartridge with 2 mL of Methanol. This step removes non-polar interferences retained by the reversed-phase mechanism of the sorbent. After this step, dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual methanol.

  • Elution: Elute the retained this compound by passing 2 mL of the Elution Buffer (5% Ammonium Hydroxide in Methanol) through the cartridge. The basic nature of this buffer neutralizes the charge on the this compound, releasing it from the cation exchange sorbent. Collect the eluate in a clean collection tube.

Post-Elution Processing
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase of the analytical method (e.g., for LC-MS/MS). Vortex briefly to ensure the analyte is fully dissolved. The sample is now ready for analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (MCX Cartridge) cluster_post Post-Elution Processing Urine Urine Sample (1 mL) Dilute Dilute 1:1 with 50 mM Ammonium Acetate (pH 6) Urine->Dilute Pretreated Pre-treated Sample (2 mL) Dilute->Pretreated Condition 1. Condition (2 mL Methanol) Equilibrate 2. Equilibrate (2 mL Equilibration Buffer, pH 6) Condition->Equilibrate Load 3. Load Sample (2 mL Pre-treated Sample) Equilibrate->Load Wash1 4a. Wash (2 mL Equilibration Buffer) Load->Wash1 Load_waste To Waste Load->Load_waste Wash2 4b. Wash (2 mL 1M Acetic Acid) Wash1->Wash2 Wash3 4c. Wash (2 mL Methanol) Wash2->Wash3 Elute 5. Elute (2 mL 5% NH4OH in Methanol) Wash3->Elute Wash_waste To Waste Wash3->Wash_waste Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate Eluate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analysis (LC-MS/MS or ELISA) Reconstitute->Analysis

Caption: Workflow for this compound SPE from urine.

Data Presentation

The performance of this SPE protocol can be evaluated based on recovery, precision, and the resulting limits of quantification. The following tables summarize expected performance characteristics based on literature for similar compounds and analytical techniques.

Table 1: SPE Method Performance Characteristics

ParameterTypical ValueReference
Recovery > 90%[7]
Precision (RSD) < 15%[8]
Analyte Concentration 50-fold[3]

Table 2: Typical Quantitative Ranges for this compound in Urine

ParameterMethodConcentration RangeReference
Normal Range (>16 years) LC-MS/MS30-200 mcg/g Creatinine[9]
Pathological Concentrations GC-MS~10.1 µmol/L[5]
Lower Limit of Quantification UPLC-MS/MS5 nmol/mL (for 1-Methylhistidine)[10]

Conclusion

The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the isolation and concentration of this compound from urine. The use of a mixed-mode cation exchange sorbent ensures high selectivity and recovery by employing a multi-step wash procedure that efficiently removes potential interferences. This sample preparation technique is a crucial first step for achieving accurate and precise quantification of this important biomarker in clinical and research settings.

References

In Vitro Assays for Studying 1-Methylhistamine Effects on Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a suite of in vitro assays designed to investigate the cellular effects of 1-Methylhistamine (1-MH), a major metabolite of histamine. These assays are essential for elucidating the pharmacological profile of 1-MH, understanding its role in physiological and pathological processes, and for the development of novel therapeutics targeting the histaminergic system.

Introduction

This compound (tele-methylhistamine) is the primary product of histamine metabolism via the enzyme Histamine-N-methyltransferase (HNMT). While often considered an inactive metabolite, its structural similarity to histamine warrants a thorough investigation of its own biological activities. Understanding the effects of 1-MH on cells is crucial for interpreting histamine-related processes and for assessing the complete physiological impact of histamine release and turnover. The following protocols provide the tools to quantify 1-MH, assess its effects on histamine receptors, and evaluate its impact on cellular functions such as viability and mediator release.

Data Presentation: Comparative Ligand Activity at Human Histamine Receptors

The following tables summarize the known or comparative activity of this compound and other relevant ligands at the four human histamine receptor subtypes. Direct quantitative data for this compound across all receptor subtypes is limited in the literature; therefore, comparative and qualitative data are presented where specific values are unavailable.

Table 1: Ligand Affinities (Ki, nM) at Human Histamine Receptors

LigandH1 Receptor (Ki, nM)H2 Receptor (Ki, nM)H3 Receptor (Ki, nM)H4 Receptor (Ki, nM)
Histamine~100~300~5~4
This compound Low AffinityLow AffinityModerate Affinity (Agonist)Low Affinity
4-Methylhistamine>10,000~500>10,00050
(R)-α-Methylhistamine>10,000>10,000~1~100
Mepyramine (Antagonist)0.4-1.2>10,000>10,000>10,000
Cimetidine (Antagonist)>10,000~100>10,000>10,000
Thioperamide (Antagonist/Inverse Agonist)>10,000>10,0002-527

Note: Specific Ki values for this compound are not consistently reported. Its activity is generally considered to be significantly lower than histamine at H1, H2, and H4 receptors, with some agonist activity at the H3 receptor.

Table 2: Ligand Potencies (EC50/IC50, nM) in Functional Assays

LigandH1 Receptor (Ca2+ Flux) EC50, nMH2 Receptor (cAMP) EC50, nMH3 Receptor (cAMP) IC50, nMH4 Receptor (Ca2+ Flux/cAMP) EC50, nM
Histamine~100~500~10~30
This compound Weak/InactiveWeak/InactiveAgonist activity reportedWeak/Inactive
4-Methylhistamine>10,000>10,000>10,000~40
(R)-α-Methylhistamine>10,000>10,000~2>1,000

Note: The potency of this compound is generally lower than that of histamine at all receptors. In some tissues, it has been shown to be a less potent agonist than other histamine derivatives for H1/H2-mediated responses[1].

Application Notes and Experimental Protocols

Quantification of this compound in Cell Culture Supernatants

Application Note: This assay is used to measure the amount of this compound produced and released by cells into the culture medium. It is particularly useful for studying the activity of the enzyme HNMT in different cell types and under various experimental conditions (e.g., in the presence of HNMT inhibitors). A competitive ELISA is a common method for this purpose.

Protocol: this compound Competitive ELISA

Materials:

  • This compound ELISA Kit (commercially available)

  • Cell culture supernatants

  • Microplate reader capable of measuring absorbance at 450 nm

  • Orbital shaker

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Allow all components to reach room temperature before use.

  • Sample Collection: Collect cell culture supernatants and centrifuge to remove any cells or debris. Samples can be stored at -20°C if not used immediately.

  • Assay Procedure: a. Add 50 µL of Start Buffer to each well of the this compound-coated microplate. b. Pipette 50 µL of the prepared standards, controls, and cell culture samples into the appropriate wells. c. Add 20 µL of Antiserum to all wells. d. Cover the plate and incubate for 15-20 hours at 2-8°C. e. Wash the plate 3-4 times with 250 µL of Wash Buffer per well. f. Add 100 µL of Enzyme Conjugate to each well and incubate for 20 minutes at room temperature on an orbital shaker. g. Wash the plate as in step 3e. h. Add 100 µL of Substrate Solution to each well and incubate for 15-20 minutes at room temperature on an orbital shaker, protected from light. i. Add 100 µL of Stop Solution to each well. j. Read the optical density at 450 nm within 15 minutes.

  • Data Analysis: Calculate the concentration of this compound in the samples by plotting a standard curve of the absorbance values of the standards versus their known concentrations. The concentration of this compound is inversely proportional to the signal.

Functional Characterization of this compound at Histamine Receptors

The following assays are designed to determine if this compound can activate or block the signaling of the four histamine receptor subtypes.

Application Note: The H1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca2+]i). This assay measures changes in [Ca2+]i in response to this compound, providing a direct measure of its agonist or antagonist activity at the H1 receptor.

Protocol: Fluorescent Calcium Flux Assay

Materials:

  • Cells expressing the human H1 receptor (e.g., HEK293-H1R, CHO-H1R)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution

  • Histamine (positive control)

  • Mepyramine (H1 antagonist)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader with automated injection

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into a 96-well plate and culture overnight to allow for cell attachment.

  • Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. b. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. c. Incubate for 60 minutes at 37°C in the dark. d. Wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

  • Measurement of Calcium Flux: a. Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C. b. Set the reader to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4). c. Establish a baseline fluorescence reading for 10-20 seconds. d. Using the automated injector, add 20 µL of this compound at various concentrations to the wells. Use histamine as a positive control and buffer as a negative control. e. Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50 value.

Application Note: The H2 receptor is Gs-coupled and its activation increases intracellular cAMP levels. The H3 and H4 receptors are Gi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. These assays measure changes in intracellular cAMP to determine the agonist or antagonist activity of this compound at these receptors.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Materials:

  • Cells expressing the human H2, H3, or H4 receptor (e.g., CHO-H2R, HEK293-H3R, U937 for endogenous H4R)

  • HTRF cAMP assay kit (commercially available)

  • This compound stock solution

  • Histamine (positive control for H2)

  • (R)-α-Methylhistamine (positive control for H3)

  • 4-Methylhistamine (positive control for H4)

  • Forskolin (to stimulate cAMP production for H3/H4 assays)

  • Cimetidine (H2 antagonist), Thioperamide (H3/H4 antagonist)

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation: Harvest and resuspend the receptor-expressing cells in stimulation buffer at the desired density according to the kit manufacturer's protocol.

  • Agonist Assay (H2 Receptor): a. Add 5 µL of cells to each well of the 384-well plate. b. Add 5 µL of this compound at various concentrations. Use histamine as a positive control. c. Incubate for 30 minutes at room temperature.

  • Agonist Assay (H3 and H4 Receptors): a. Add 5 µL of cells to each well. b. Add 5 µL of a solution containing this compound and a fixed concentration of forsklin (e.g., 1 µM). The forskolin stimulates cAMP production, allowing for the measurement of inhibition by the Gi/o-coupled receptor. c. Incubate for 30 minutes at room temperature.

  • cAMP Detection: a. Add 5 µL of the HTRF cAMP-d2 conjugate to each well. b. Add 5 µL of the HTRF anti-cAMP cryptate conjugate to each well. c. Incubate for 60 minutes at room temperature in the dark.

  • Measurement: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 620 nm. For the H2 receptor, plot the ratio against the concentration of this compound to determine the EC50. For H3 and H4 receptors, plot the decrease in the forskolin-stimulated signal against the concentration of this compound to determine the IC50.

Cell Viability and Proliferation Assay

Application Note: This assay determines the effect of this compound on cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay

Materials:

  • Cell line of interest (e.g., HeLa, HaCaT, or a cancer cell line)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells. c. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: a. Add 100 µL of the solubilization solution to each well. b. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the untreated control. Plot the percentage of cell viability against the concentration of this compound.

Histamine Release Assay

Application Note: This assay is used to determine if this compound can induce or inhibit the release of histamine from mast cells or basophils. The rat basophilic leukemia (RBL-2H3) cell line is a common model for this purpose. The released histamine is then quantified by ELISA.

Protocol: IgE-Mediated Histamine Release from RBL-2H3 Cells

Materials:

  • RBL-2H3 cells

  • Complete culture medium (DMEM with 10% FBS)

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound stock solution

  • Tyrode's buffer

  • Triton X-100 (for total histamine release)

  • Histamine ELISA kit

  • 24-well plates

Procedure:

  • Cell Sensitization: a. Seed RBL-2H3 cells in a 24-well plate and grow to confluence. b. Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) in culture medium for 18-24 hours at 37°C.

  • Cell Treatment and Stimulation: a. Wash the sensitized cells twice with Tyrode's buffer. b. To test for inhibition of release, pre-incubate the cells with various concentrations of this compound in Tyrode's buffer for 30 minutes at 37°C. c. Stimulate histamine release by adding DNP-BSA (100 ng/mL) to the wells. d. To test for direct induction of release, add this compound without the DNP-BSA antigen. e. Include the following controls:

    • Spontaneous release: Cells with buffer only.
    • Maximum release: Cells with DNP-BSA only.
    • Total histamine: Lyse the cells with Triton X-100. f. Incubate for 30-60 minutes at 37°C.

  • Sample Collection: a. Stop the reaction by placing the plate on ice. b. Centrifuge the plate to pellet the cells. c. Carefully collect the supernatants for histamine quantification.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a histamine ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of histamine release for each condition using the following formula: % Histamine Release = [(Sample - Spontaneous) / (Total - Spontaneous)] * 100

Visualizations

Signaling Pathways

Histamine_Receptor_Signaling cluster_H1 H1 Receptor Signaling cluster_H2 H2 Receptor Signaling cluster_H3_H4 H3 & H4 Receptor Signaling H1R H1R Gq11 Gαq/11 H1R->Gq11 Activation PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC H2R H2R Gs Gαs H2R->Gs Activation AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 ATP to cAMP H3R_H4R H3R / H4R Gio Gαi/o H3R_H4R->Gio Activation Ca_H4 Ca²⁺ Mobilization (H4R) H3R_H4R->Ca_H4 AC_H3_H4 Adenylyl Cyclase Gio->AC_H3_H4 Inhibition cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4 MH This compound MH->H1R ? MH->H2R ? MH->H3R_H4R Agonist?

Caption: Signaling pathways of the four histamine receptor subtypes.

Experimental Workflow: Functional Receptor Assay

Functional_Assay_Workflow cluster_setup Assay Setup cluster_agonist Agonist/Antagonist Treatment cluster_readout Signal Detection plate_cells Seed Receptor-Expressing Cells in Microplate incubate_cells Incubate Overnight plate_cells->incubate_cells add_compound Add this compound (or other ligands) incubate_cells->add_compound incubate_treatment Incubate (e.g., 30 min) add_compound->incubate_treatment detect_signal Measure Second Messenger (cAMP or Ca²⁺) incubate_treatment->detect_signal analyze_data Analyze Data (Dose-Response Curve) detect_signal->analyze_data

Caption: General workflow for in vitro functional receptor assays.

Logical Relationship: Interpreting Assay Results

Assay_Interpretation cluster_input Input cluster_output Primary Outcome cluster_interpretation Interpretation assay In Vitro Assay (e.g., cAMP, Ca²⁺) signal_change Change in Signal assay->signal_change no_change No Change in Signal assay->no_change agonist Agonist Activity signal_change->agonist antagonist Antagonist Activity (if blocks known agonist) signal_change->antagonist no_activity No Activity at Receptor no_change->no_activity

Caption: Logical flow for interpreting functional assay results.

References

Application Note: Simultaneous Determination of Histamine and 1-Methylhistamine by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the simultaneous separation and quantification of histamine and its primary metabolite, 1-methylhistamine, using capillary electrophoresis (CE). This method is particularly relevant for researchers in drug development, allergy studies, and food safety, where the monitoring of these biogenic amines is crucial. The protocol employs a micellar electrokinetic chromatography (MEKC) approach, providing excellent resolution and reproducibility for the analysis of biological samples.

Introduction

Histamine is a critical mediator of allergic and inflammatory responses, while its metabolite, this compound, serves as a key indicator of histamine turnover in the body.[1] Accurate and simultaneous measurement of both compounds is essential for understanding the dynamics of histamine release and metabolism in various physiological and pathological conditions, such as allergic reactions and mast cell disorders.[1] Capillary electrophoresis offers a powerful analytical tool for this purpose, providing high separation efficiency, short analysis times, and minimal sample and reagent consumption. This note details a validated CE method for the concurrent analysis of histamine and this compound, adaptable for various research applications.

Experimental

Instrumentation and Reagents

  • Capillary Electrophoresis System: A standard CE system equipped with a UV detector is suitable for this application.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 50-75 cm).

  • Reagents: Sodium tetraborate, Sodium dodecyl sulfate (SDS), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Histamine dihydrochloride, this compound dihydrochloride, and analytical grade water.

Separation Conditions

A summary of the optimized capillary electrophoresis conditions for the separation of histamine and this compound is presented in Table 1.

Table 1: Capillary Electrophoresis Operating Parameters

ParameterValue
Buffer Borate buffer (pH 9) containing 100 mM SDS
Capillary Fused-silica, dimensions application-dependent
Voltage 15-25 kV
Detection UV at 210 nm
Temperature 25 °C
Injection Hydrodynamic (e.g., 5-10 s at 0.5 psi)

Quantitative Data

The method demonstrates excellent performance for the quantification of histamine and this compound. Key validation parameters are summarized in Table 2.

Table 2: Method Performance Characteristics

AnalyteAbsolute Detection Limit (pg)Recovery in Physiological Saline (%)
Histamine 20090.0
This compound 10091.4

Data sourced from Nishiwaki et al., 2000.[1]

Histamine Metabolism Pathway

Histamine is primarily metabolized in the body through two enzymatic pathways. The conversion of histamine to this compound is catalyzed by the enzyme Histamine N-methyltransferase (HNMT). This pathway is a major route for histamine inactivation in many tissues.

HistamineMetabolism Histamine Histamine Methylhistamine This compound Histamine->Methylhistamine Methylation HNMT Histamine N-methyltransferase (HNMT) HNMT->Histamine CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Purification Purification (e.g., Silica Cartridge) Sample->Purification Elution Elution and Reconstitution Purification->Elution Injection Hydrodynamic Injection Elution->Injection Separation CE Separation Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

References

Troubleshooting & Optimization

How to improve 1-Methylhistamine recovery during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Methylhistamine (1-MH) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize this compound recovery during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

A: this compound (1-MH), or N-methylhistamine, is the primary metabolite of histamine produced by the enzyme histamine-N-methyltransferase (HNMT).[1] It is often measured in urine or plasma as a stable biomarker for histamine release and mast cell activity.[1][2] Measuring 1-MH is crucial in the diagnosis and monitoring of mast cell disorders like mastocytosis and systemic allergic reactions.[1] Its longer half-life compared to histamine makes it a more reliable indicator.[2]

Q2: What are the common sample types used for this compound analysis?

A: The most common biological matrices for 1-MH analysis are urine and plasma.[2][3] Urine is frequently used due to the non-invasive nature of collection and the stability of 1-MH.[1][4][5] Both 24-hour and spot urine samples can be utilized.[2][5] Other matrices include cerebrospinal fluid (CSF) and brain dialysates for neuroscience research.[6][7]

Q3: What are the primary methods for extracting this compound from biological samples?

A: The two main techniques for 1-MH extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): This is a widely used method that involves passing the liquid sample through a solid adsorbent (sorbent) that retains the analyte.[8] For 1-MH, which is a polar amine, cation-exchange or mixed-mode SPE cartridges are often employed.[5][9] This technique is effective for cleaning up complex samples and concentrating the analyte.[10][11]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For instance, 1-MH can be extracted from a basic solution using chloroform.[4]

Q4: Why is derivatization often required for this compound analysis?

A: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For 1-MH, it is often used to:

  • Improve Chromatographic Retention: 1-MH is a polar molecule, and derivatization can make it less polar, improving its retention on reversed-phase HPLC columns.[6][12]

  • Enhance Detection Sensitivity: Derivatization can introduce a fluorophore or a group that ionizes more efficiently in a mass spectrometer, thereby increasing the signal and lowering detection limits.[9][13][14][15] Common derivatizing agents include o-phthalaldehyde (OPA) for fluorescence detection and various anhydrides or chlorides for LC-MS/MS analysis.[6][7][13] However, some modern HILIC-MS/MS methods can analyze 1-MH without derivatization.[12][16]

Q5: How should samples be stored to ensure the stability of this compound?

A: Proper sample storage is critical to prevent degradation. Urine samples for 1-MH analysis can be stored at -20°C for at least six months.[17] For long-term storage, -80°C is recommended.[5] It is also advisable to add a preservative like hydrochloric acid to 24-hour urine collections to maintain stability.[17] Brain microdialysate samples have been shown to be stable when stored frozen at -20°C until analysis.[6]

Troubleshooting Guide: Low this compound Recovery

This guide addresses common issues that can lead to poor recovery of 1-MH during sample extraction.

Problem: Low or inconsistent recovery of this compound.
Possible Cause 1: Inefficient Solid-Phase Extraction (SPE)
  • Q: My 1-MH recovery from SPE is low. What could be wrong? A: Low recovery from SPE can stem from several factors. Ensure that the sorbent chemistry is appropriate for 1-MH (e.g., strong cation-exchange). The pH of the sample load is critical; it should be adjusted to ensure 1-MH is charged and will bind to the sorbent. Also, check your wash and elution solvents. An overly strong wash solvent can prematurely elute the analyte, while an elution solvent that is too weak will not effectively recover it. Finally, slow and consistent flow rates during sample loading and elution are key for efficient interaction with the sorbent.[18] Introducing a "soak step," where the elution solvent is allowed to sit in the cartridge for a few minutes, can sometimes improve recovery.[18]

Possible Cause 2: Suboptimal Liquid-Liquid Extraction (LLE)
  • Q: I am losing my analyte during Liquid-Liquid Extraction. How can I improve this? A: For LLE of a basic compound like 1-MH, the pH of the aqueous phase must be carefully controlled. The pH should be raised to deprotonate the amine groups, making 1-MH more soluble in the organic extraction solvent (like chloroform).[4] Ensure vigorous mixing to maximize the surface area between the two phases, allowing for efficient partitioning. Also, consider the "salting-out" effect; adding a salt like NaCl to the aqueous phase can decrease the solubility of 1-MH and drive it into the organic phase, improving recovery.[19]

Possible Cause 3: Matrix Effects
  • Q: I suspect matrix effects are suppressing my signal in LC-MS/MS. How can I confirm and mitigate this? A: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer source, leading to signal suppression or enhancement.[20][21][22] To confirm, you can compare the signal of a standard in pure solvent to the signal of the same standard spiked into a blank, extracted matrix.[21] To mitigate matrix effects:

    • Improve Sample Cleanup: Use a more rigorous SPE protocol to remove interfering substances.[22]

    • Dilute the Sample: Simple dilution can reduce the concentration of interfering components.[22]

    • Use a Stable Isotope-Labeled Internal Standard: A co-eluting internal standard like d3-N-methylhistamine experiences the same matrix effects as the analyte, allowing for accurate quantification.[2][23]

Possible Cause 4: Incomplete Derivatization
  • Q: My derivatized samples show low signal. How do I ensure the reaction is complete? A: An incomplete derivatization reaction will lead to low signal and poor reproducibility. Verify that the pH of the reaction buffer is optimal for your chosen reagent (e.g., alkaline conditions for OPA).[9][13] Ensure the reagent is not expired and has been stored correctly. The reaction time and temperature are also critical; follow the protocol precisely.[6][9] After the reaction, excess derivatizing reagent may need to be quenched or removed to prevent interference.[15]

Data & Protocols

Quantitative Data Summary

The following tables summarize key performance data from various published methods for this compound analysis.

Table 1: Comparison of Extraction and Analytical Methods for this compound

MethodSample MatrixExtractionDerivatizationDetectionRecovery (%)Limit of Quantitation (LOQ)Reference
HPLCFood-On-column OPAFluorescence>95%0.05 mg/100 g[13]
GC-MSHuman UrineLLE (Chloroform)Trifluoroacetic anhydrideMS-Pathological conc. (10.1 µmol/L) quantifiable[4]
HILIC-MS/MSRat Brain Dialysate-Propionic anhydrideMS/MS-84.5 pg/mL[6][24]
LC-MS/MSHuman UrineSPENoneMS/MS--[2]
HPLCRat BrainCation-Exchange ResinSulfo B-HElectrochemical86%0.2 pmol[9]
UHPLCHuman UrineSPE (Mixed Cation Exchange)Post-column OPAFluorescence--[5]
Capillary ElectrophoresisHuman UrineSPE (Silica Cartridge)NoneUV91.4%100 pg (absolute)[25]

Note: "-" indicates data not specified in the cited abstract.

Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a generalized procedure based on methods using cation-exchange cartridges for 1-MH purification.[5][9]

  • Sorbent Conditioning:

    • Wash the cation-exchange SPE cartridge sequentially with 1-2 mL of methanol, followed by 1-2 mL of deionized water.

    • Equilibrate the cartridge with 1-2 mL of a loading buffer (e.g., phosphate buffer, pH 6-7). Do not let the sorbent go dry.

  • Sample Loading:

    • Adjust the pH of the urine sample to ~6.5 with a suitable buffer.

    • Centrifuge the sample to remove particulates.

    • Load the supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., ~1 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 mL of deionized water to remove salts and unretained matrix components.

    • Follow with a wash of 1-2 mL of a weak organic solvent like methanol to remove less polar interferences.

  • Elution:

    • Elute the retained this compound using a small volume (e.g., 2 x 0.5 mL) of an acidic organic solvent (e.g., 5% formic acid in methanol).

    • Collect the eluate. This fraction can then be evaporated to dryness and reconstituted in a suitable solvent for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is adapted from a method for extracting 1-MH for GC-MS analysis.[4]

  • Sample Preparation:

    • Take a defined volume of urine (e.g., 1 mL).

    • Add an appropriate internal standard.

    • Adjust the sample to basic conditions (pH > 10) using a strong base like NaOH.

  • Extraction:

    • Add an equal volume of an immiscible organic solvent, such as chloroform.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the sample at ~2000 x g for 5-10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully collect the lower organic layer (chloroform) containing the 1-MH.

    • Repeat the extraction step on the remaining aqueous layer at least once more and combine the organic extracts to maximize recovery.

  • Downstream Processing:

    • The combined organic extract can be evaporated under a stream of nitrogen. The dried residue is then ready for derivatization or reconstitution for direct analysis.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key workflows and concepts relevant to this compound extraction.

G cluster_workflow Troubleshooting Low 1-MH Recovery start Low 1-MH Recovery Detected q1 Is SPE the extraction method? start->q1 a1_yes Check Sorbent, pH, and Solvents q1->a1_yes Yes a1_no Is LLE the extraction method? q1->a1_no No q2 Is Derivatization Used? a1_yes->q2 a2_yes Optimize pH and Solvent Polarity a1_no->a2_yes a2_yes->q2 a3_yes Verify Reagent, pH, and Reaction Time q2->a3_yes Yes q3 Is an Internal Standard Used? q2->q3 No a3_yes->q3 a4_yes Consider Matrix Effects q3->a4_yes Yes a4_no Add Stable Isotope Internal Standard q3->a4_no No end_node Re-analyze Sample a4_yes->end_node a4_no->a4_yes G cluster_spe Solid-Phase Extraction (SPE) Workflow Condition 1. Condition Sorbent (e.g., Methanol, Water) Equilibrate 2. Equilibrate Sorbent (e.g., Loading Buffer) Condition->Equilibrate Load 3. Load Sample (Analyte Binds) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute Analyte (e.g., Acidic Methanol) Wash->Elute G cluster_histamine Histamine Metabolism Pathway Histidine Histidine Histamine Histamine Histidine->Histamine Decarboxylase MH 1-Methyl- histamine Histamine->MH HNMT IAA Imidazoleacetic Acid Histamine->IAA DAO MIAA 1-Methylimidazole -acetic Acid MH->MIAA MAO-B/ DAO

References

Common sources of contamination in 1-Methylhistamine measurement

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Methylhistamine Measurement

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate this compound measurements.

Frequently Asked Questions (FAQs)

Q1: How can diet affect my this compound measurements?

A: Diet is a significant pre-analytical variable that can lead to artificially elevated this compound levels. Ingesting foods high in histamine or those that trigger the release of endogenous histamine can increase its systemic levels, leading to a subsequent rise in its metabolite, this compound, in urine and plasma.[1][2][3] Mild elevations of about 30% in urinary N-methylhistamine have been observed with very histamine-rich diets, particularly in random urine samples collected after a meal.[4]

To minimize dietary interference, it is recommended that patients follow a low-histamine diet before and during the sample collection period.[5]

Foods to Limit or Avoid:

Food CategoryHigh-Histamine FoodsFoods that Trigger Histamine Release
Vegetables Eggplant, pumpkin, sauerkraut, spinach, tomato, avocado, olives, pickled and canned vegetables.[1]Tomatoes, spinach.[2][6]
Fruits Citrus fruits, banana, pineapple, cherry, cranberry, date, nectarine, orange, grapefruit, prunes, plums, raisins, raspberries, strawberries.[1]Most citrus fruits, papaya, pineapple, plums, kiwi, bananas.[2]
Meats & Fish All fish (if not freshly caught), shellfish, refrigerated meats, processed, smoked, and cured meats (e.g., salami, ham, sausages).[1][2][7][8]Shellfish.[2]
Dairy & Eggs Matured cheeses (e.g., Parmesan, cheddar), blue cheese.[7][8]Raw egg whites.[1]
Fermented Foods Sauerkraut, kimchi, kefir, yogurt (depending on the bacterial culture).[2][7]-
Grains Wheat germ.[2]Wheat germ.[2]
Nuts & Legumes Long-stored nuts (peanuts, cashew nuts, almonds, pistachio), beans, pulses (chickpeas, soy flour).[2][7]Walnuts, peanuts, legumes.[1][2]
Beverages Alcohol (especially red wine), beer, black tea, energy drinks.[2][7][8]Alcohol.[2]
Other Chocolate and other cocoa-based products, vinegar, soy sauce, additives (benzoate, sulfites, nitrites, glutamate, food dyes).[2][7]Additives.[2]
Q2: What are the best practices for sample collection and handling to prevent contamination?

A: Proper sample collection and handling are critical to avoid pre-analytical errors, which account for the majority of laboratory errors.[9][10][11][12] For this compound measurement, particularly in urine, specific procedures should be followed to ensure sample integrity.

Troubleshooting Guide: Sample Collection and Handling

IssuePossible CauseRecommended Solution
Bacterial Growth in Sample Improper storage temperature or lack of preservative.Acidify urine samples with 1 N HCl after the first collection to a pH < 3 to prevent bacterial contamination. Store samples at -80°C until analysis.
Incorrect Patient Identification Manual labeling errors.Use barcodes and electronic identification systems to minimize patient identification errors.[10]
Hemolysis in Plasma Sample Improper blood draw technique.Ensure proper phlebotomy procedures are followed to prevent hemolysis, which can affect specimen integrity.[9]
Insufficient Sample Volume Incomplete collection.Provide clear instructions to the patient for complete 24-hour urine collection, if required. For random samples, ensure the minimum required volume is collected.

Experimental Protocol: Urine Sample Collection and Preservation

  • Collection: For a 24-hour urine collection, provide the patient with a suitable collection container.

  • Preservation: After the first urine void is collected, add 1 N Hydrochloric Acid (HCl) to the collection container to acidify the urine and prevent bacterial growth. The final pH of the pooled urine should be below 3.0.[13]

  • Storage: During the collection period, the container should be kept refrigerated.

  • Aliquoting and Long-Term Storage: After the 24-hour collection is complete, mix the pooled urine well, measure the total volume, and transfer an aliquot to a labeled storage tube. Freeze the aliquot at -80°C until analysis.[5]

Workflow for Proper Sample Handling

G start Start: Test Ordered patient_prep Patient Preparation (Low-Histamine Diet) start->patient_prep sample_collection Sample Collection (e.g., 24-hour urine) patient_prep->sample_collection preservation Sample Preservation (Acidification to pH < 3) sample_collection->preservation transport Transport to Lab (Refrigerated) preservation->transport processing Sample Processing (Aliquoting) transport->processing storage Long-Term Storage (-80°C) processing->storage analysis Analysis (ELISA or LC-MS/MS) storage->analysis G start Unexpected ELISA Result check_protocol Review Protocol and Reagent Prep start->check_protocol check_pipetting Verify Pipetting Technique and Volumes check_protocol->check_pipetting check_washing Examine Washing Steps check_pipetting->check_washing check_incubation Confirm Incubation Times and Temperatures check_washing->check_incubation check_reagents Test Reagent Activity (Substrate, Conjugate) check_incubation->check_reagents rerun_assay Rerun Assay with Controls check_reagents->rerun_assay

References

Technical Support Center: Optimizing 1-Methylhistamine Separation in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the optimization of mobile phase for 1-Methylhistamine separation using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation on a C18 column?

A common starting point for separating this compound on a reversed-phase C18 column is a mobile phase consisting of a buffer and an organic modifier. A frequently used combination is an aqueous phosphate buffer with acetonitrile or methanol. The inclusion of an ion-pair reagent like sodium octanesulfonate is also common to enhance the retention and resolution of polar compounds like this compound.

Q2: How does the pH of the mobile phase affect the retention of this compound?

The pH of the mobile phase is a critical parameter that significantly influences the retention time and selectivity of this compound.[1][2] this compound is a basic compound, and its ionization state is dependent on the pH. At a lower pH, it will be protonated and more polar, leading to shorter retention times on a reversed-phase column. Conversely, as the pH increases, it becomes less polar, and its retention time will increase.[1] Therefore, careful control of the mobile phase pH is essential for achieving reproducible results.[2]

Q3: My this compound peak is showing significant tailing. What are the possible causes and solutions?

Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the analyte and residual silanol groups on the silica-based stationary phase. Here are some potential solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) can help to protonate the silanol groups, reducing their interaction with the protonated this compound.[2]

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.[3]

  • Use a Base-Deactivated Column: Employing a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having end-capping, can significantly reduce peak tailing.

  • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites and improve peak shape.

Q4: I am not getting enough retention for this compound on my C18 column. How can I increase its retention time?

If this compound is eluting too early (i.e., low retention), you can try the following strategies:

  • Decrease the Organic Modifier Concentration: Reducing the percentage of acetonitrile or methanol in your mobile phase will increase the retention of hydrophobic and moderately polar compounds.

  • Increase the Mobile Phase pH: As mentioned previously, increasing the pH will make this compound less polar and increase its interaction with the stationary phase, leading to longer retention.[1]

  • Use an Ion-Pair Reagent: Adding an ion-pairing reagent, such as sodium octanesulfonate, to the mobile phase can form a neutral ion pair with the protonated this compound.[4] This ion pair will have a greater affinity for the reversed-phase stationary phase, resulting in increased retention.

Q5: Can I use a gradient elution for this compound analysis?

Yes, a gradient elution can be beneficial, especially when analyzing samples containing compounds with a wide range of polarities in addition to this compound. A gradient allows for the separation of more polar compounds early in the run while still being able to elute more hydrophobic compounds in a reasonable time. A typical gradient might start with a low percentage of organic modifier, which is gradually increased over the course of the analysis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No peak or very small peak for this compound Sample degradationEnsure proper sample storage and handling. Prepare fresh standards and samples.
Incorrect mobile phase compositionVerify the correct preparation of the mobile phase, including buffer concentration and pH.
Detector issueCheck detector settings (wavelength for UV, excitation/emission for fluorescence). Ensure the lamp is functioning correctly.
Variable retention times Fluctuations in mobile phase compositionEnsure the mobile phase is well-mixed and degassed. If using online mixing, check the proportioning valves.
Temperature fluctuationsUse a column oven to maintain a constant temperature.
Column equilibrationEnsure the column is adequately equilibrated with the mobile phase before each injection.[3]
Poor peak resolution between this compound and other components Suboptimal mobile phase compositionAdjust the organic modifier percentage, pH, or try a different buffer.
Inappropriate columnConsider a column with a different selectivity (e.g., a phenyl-hexyl phase instead of C18).
Gradient slope too steepIf using a gradient, try a shallower gradient profile.
High backpressure Column contaminationWash the column with a strong solvent. Consider using a guard column.
Blockage in the systemCheck for blockages in the tubing, frits, or injector.
Precipitated bufferEnsure the buffer is completely dissolved and is compatible with the organic modifier concentration.

Experimental Protocols

Protocol 1: Isocratic Separation with UV Detection

This protocol is based on a method for the determination of methylhistamine in enzymatic reaction systems.[4]

  • Column: Reversed-phase C18

  • Mobile Phase: 0.05M Ammonium Phosphate (NH₄H₂PO₄) containing 2 mM sodium octanesulfonate, adjusted to pH 3.0.[4]

  • Flow Rate: 1.0 mL/min (typical, may need optimization)

  • Detection: UV at 226 nm[4]

  • Injection Volume: 20 µL

  • Temperature: Ambient or controlled at 25 °C

Procedure:

  • Prepare the mobile phase by dissolving the appropriate amounts of ammonium phosphate and sodium octanesulfonate in HPLC-grade water.

  • Adjust the pH to 3.0 using phosphoric acid.

  • Filter and degas the mobile phase.

  • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

  • Inject the standard or sample solution.

  • Monitor the chromatogram at 226 nm.

Protocol 2: Isocratic Separation with Fluorescence Detection (Pre-column Derivatization)

This protocol is adapted from methods using o-phthalaldehyde (OPA) for the derivatization of histamine and its metabolites.[5][6]

  • Column: Phenyl-hexyl column[6]

  • Mobile Phase: Acetonitrile and 50 µM phosphate buffer (pH 6.8) in a 35:65 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min (typical, may need optimization)

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.[6]

  • Injection Volume: 20 µL

  • Temperature: Ambient or controlled at 25 °C

Derivatization Procedure:

  • Prepare the OPA derivatizing reagent.

  • Mix a specific volume of the sample or standard with the OPA reagent.

  • Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at room temperature before injection.

Procedure:

  • Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in the specified ratio.

  • Filter and degas the mobile phase.

  • Equilibrate the phenyl-hexyl column with the mobile phase until a stable baseline is achieved.

  • Derivatize the standard or sample solution with OPA.

  • Inject the derivatized solution.

  • Monitor the fluorescence signal at the specified wavelengths.

Quantitative Data Summary

The following tables summarize typical mobile phase compositions and their effects on the separation of this compound and related compounds from the literature.

Table 1: Mobile Phase Compositions for this compound HPLC Analysis

Mobile Phase Components Stationary Phase Detection Reference
0.05M NH₄H₂PO₄ (pH 3.0) with 2 mM sodium octanesulfonateReversed-phase C18UV (226 nm)[4]
Acetonitrile and alkaline borate buffer with o-phthalaldehydeReversed-phase C18 on a synthetic polymerFluorescence[7]
100 mM monosodium phosphate (pH 6.0), 500 mg/L sodium octanesulfonate, and 20% methanolAgilent Eclipse Plus C18Electrochemical[5]
Acetonitrile and 50 µM phosphate buffer (pH 6.8) (35:65, v/v)Phenyl-hexylFluorescence[6]

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample_Preparation Sample Preparation (Extraction, Derivatization) Injector Injector Sample_Preparation->Injector Mobile_Phase_Preparation Mobile Phase Preparation (Buffering, pH Adjustment, Degassing) Pump Pump Mobile_Phase_Preparation->Pump Pump->Injector Mobile Phase Flow Column HPLC Column (e.g., C18) Injector->Column Detector Detector (UV or Fluorescence) Column->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Chromatogram_Analysis Chromatogram Analysis (Peak Integration, Quantification) Data_Acquisition->Chromatogram_Analysis

Caption: A generalized workflow for the HPLC analysis of this compound.

Optimization_Logic cluster_adjustments Parameter Adjustments Start Start Optimization Initial_Conditions Select Initial Conditions (C18 Column, Phosphate Buffer, ACN) Start->Initial_Conditions Run_Analysis Run Analysis Initial_Conditions->Run_Analysis Evaluate_Chromatogram Evaluate Chromatogram (Retention, Resolution, Peak Shape) Run_Analysis->Evaluate_Chromatogram Acceptable Acceptable Separation Evaluate_Chromatogram->Acceptable Yes Not_Acceptable Not Acceptable Evaluate_Chromatogram->Not_Acceptable No Adjust_Organic Adjust Organic Modifier % Not_Acceptable->Adjust_Organic Adjust_pH Adjust Mobile Phase pH Not_Acceptable->Adjust_pH Add_Ion_Pair Add Ion-Pair Reagent Not_Acceptable->Add_Ion_Pair Change_Column Change Column Type Not_Acceptable->Change_Column Adjust_Organic->Run_Analysis Adjust_pH->Run_Analysis Add_Ion_Pair->Run_Analysis Change_Column->Initial_Conditions

Caption: A logical workflow for optimizing the mobile phase in HPLC.

References

Troubleshooting low signal intensity for 1-Methylhistamine in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity issues during the mass spectrometry analysis of 1-methylhistamine.

Troubleshooting Guides & FAQs

This section addresses common problems in a question-and-answer format to help you identify and resolve issues in your experimental workflow.

Sample Preparation

Question: I am seeing a very low signal or no signal at all for this compound in my urine/plasma samples. Where should I start troubleshooting?

Answer: Low or no signal often points to issues in your sample preparation. Here’s a checklist to go through:

  • Sample Collection and Storage: Ensure that urine or plasma samples were collected and stored correctly. For urine, acidification with hydrochloric acid can help preserve this compound.[1] Samples should ideally be stored at -20°C or lower to prevent degradation.[1][2] Repeated freeze-thaw cycles should be avoided.[2]

  • Extraction Efficiency: this compound is a polar molecule, and its extraction from complex matrices like plasma and urine can be challenging.

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up and concentrating this compound from biological samples. Cation exchange SPE cartridges are often used. Ensure that the cartridge has been properly conditioned and that the pH of your sample is optimized for binding.

    • Protein Precipitation (for plasma): If you are using protein precipitation (e.g., with acetonitrile), ensure that the ratio of solvent to plasma is sufficient to precipitate the majority of proteins, which can otherwise interfere with the analysis.

  • Derivatization: The primary amino group of this compound makes it a good candidate for derivatization to improve its chromatographic retention and ionization efficiency.

    • Incomplete Derivatization: If your derivatization reaction is incomplete, you will have a low yield of the desired derivative, leading to a weak signal. Verify the protocol, including reagent concentrations, reaction time, and temperature. Common derivatizing agents include propionic anhydride and diisopropyl phosphite (DIPP).[3][4]

    • Reagent Quality: Ensure that your derivatizing reagents are not degraded.

Question: My signal intensity for this compound is inconsistent between samples. What could be the cause?

Answer: Inconsistent signal intensity is often due to matrix effects, where other components in your sample interfere with the ionization of your analyte.

  • Ion Suppression: Co-eluting compounds from the biological matrix can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a lower signal.[5][6][7]

    • Mitigation Strategies:

      • Improve Sample Cleanup: Use a more rigorous SPE protocol to remove interfering substances.

      • Chromatographic Separation: Optimize your LC method to separate this compound from the interfering matrix components. Switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective for polar compounds like this compound.[3][8]

      • Dilution: Diluting your sample can reduce the concentration of interfering matrix components. However, this will also dilute your analyte, so this approach is only feasible if your initial concentration is high enough.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., d4-1-methylhistamine) is crucial for accurate quantification. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization of the signal.

Liquid Chromatography

Question: I am having trouble with the chromatography of this compound. It elutes very early with poor peak shape on my C18 column. How can I improve this?

Answer: As a small, polar molecule, this compound is often poorly retained on traditional reversed-phase columns like C18. Here are some strategies to improve its chromatography:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds. It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.[3][8]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can improve the retention of polar, ionizable compounds on a reversed-phase column.[9] However, be aware that some ion-pairing reagents are not volatile and can contaminate the mass spectrometer.

  • Derivatization: As mentioned earlier, derivatizing this compound to make it less polar will significantly improve its retention on a C18 column.[3][4]

Mass Spectrometry

Question: I have a peak at the correct retention time, but the signal-to-noise ratio is very low. How can I improve the sensitivity of my MS detection?

Answer: Low signal-to-noise can be addressed by optimizing your mass spectrometer settings.

  • Ion Source Parameters: The settings of your ion source (e.g., electrospray ionization - ESI) are critical. Optimize the following parameters for this compound or its derivative:

    • Capillary voltage

    • Gas flow rates (nebulizing and drying gas)

    • Source temperature

  • Multiple Reaction Monitoring (MRM) Transitions: For tandem mass spectrometry (MS/MS), ensure you are using the optimal MRM transitions (precursor ion -> product ion). You may need to infuse a standard solution of this compound to determine the most intense and specific transitions.

  • Collision Energy: Optimize the collision energy for each MRM transition to maximize the abundance of the product ions.

Question: I am observing multiple peaks in my chromatogram that could be related to this compound. How can I confirm the identity of my peak of interest?

Answer: The presence of multiple peaks could be due to isomers, contaminants, or adduct formation.

  • Isomers: Be aware of potential isomers of this compound that might be present in your sample. Your chromatographic method should be able to separate these.

  • Adduct Formation: In ESI, molecules can form adducts with ions present in the mobile phase, such as sodium ([M+Na]+) or potassium ([M+K]+). While the protonated molecule ([M+H]+) is usually the most abundant, these adducts can split your signal into multiple peaks.

    • Troubleshooting:

      • Check your mobile phase for sources of salt contamination.

      • You can sometimes improve the formation of the [M+H]+ ion by adding a small amount of a weak acid like formic acid to your mobile phase.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of this compound in biological fluids.

Table 1: Expected Concentrations of this compound in Human Samples

Biological MatrixTypical Concentration RangeCitation(s)
Urine30 - 200 mcg/g creatinine (>16 years)[10]
PlasmaBaseline ~0.22 - 0.32 ng/mL[11][12]

Table 2: Performance of Different LC-MS/MS Methods for this compound Analysis

MethodMatrixLLOQRecoveryCitation(s)
HILIC-MS/MS with DerivatizationBrain Dialysate84.5 pg/mLNot Reported[3]
LC-MS/MSUrine0.53 nmol/L>98%[13]
UHPLC-MS/MSPlasma0.2 µg/L93.6% - 102.8%[14]

Experimental Protocols

Protocol 1: Sample Preparation of Urine using Dilution and HILIC-MS/MS

This protocol is a simple "dilute-and-shoot" method suitable for HILIC-MS/MS analysis.[8]

  • Sample Thawing: Thaw frozen urine samples at room temperature.

  • Dilution: Dilute 10 µL of urine with 90 µL of acetonitrile to achieve a final volume with 90% acetonitrile.

  • Centrifugation: Centrifuge the diluted samples to pellet any precipitated material.

  • Injection: Inject the supernatant directly into the LC-MS/MS system.

Protocol 2: Derivatization of this compound with Propionic Anhydride

This protocol is adapted for pre-column derivatization to improve chromatographic properties.[3]

  • Reagent Preparation: Prepare a solution of propionic anhydride in an organic solvent (e.g., acetonitrile).

  • Reaction: To your sample (e.g., 10 µL of brain dialysate), add the derivatization reagent. The reaction is typically fast and can be performed under mild conditions at room temperature.

  • Analysis: The derivatized sample can often be injected directly without further cleanup.

Visualizations

Histamine Metabolism Pathway

Histamine_Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase This compound This compound Histamine->this compound HNMT Imidazole Acetaldehyde Imidazole Acetaldehyde Histamine->Imidazole Acetaldehyde DAO N-Methylimidazoleacetic acid N-Methylimidazoleacetic acid This compound->N-Methylimidazoleacetic acid MAO/ALDH Imidazoleacetic acid Imidazoleacetic acid Imidazole Acetaldehyde->Imidazoleacetic acid ALDH

Caption: Metabolic pathways of histamine.

Troubleshooting Workflow for Low Signal Intensity

Troubleshooting_Workflow Start Low Signal Intensity for This compound SamplePrep Check Sample Preparation Start->SamplePrep Chromatography Evaluate Chromatography SamplePrep->Chromatography Sample Prep OK CheckStorage Verify Sample Storage & Handling SamplePrep->CheckStorage Issue Found MassSpec Optimize Mass Spectrometer Chromatography->MassSpec Chromatography OK CheckRetention Improve Retention (HILIC, Ion-Pairing) Chromatography->CheckRetention Issue Found Resolved Signal Intensity Improved MassSpec->Resolved MS Optimized CheckIonSource Tune Ion Source Parameters MassSpec->CheckIonSource Issue Found CheckExtraction Optimize Extraction (e.g., SPE) CheckStorage->CheckExtraction Storage OK CheckDeriv Verify Derivatization Protocol CheckExtraction->CheckDeriv Extraction OK CheckDeriv->SamplePrep CheckPeakShape Optimize Peak Shape CheckRetention->CheckPeakShape Retention OK CheckPeakShape->Chromatography CheckMRM Optimize MRM Transitions & CE CheckIonSource->CheckMRM Source OK CheckAdducts Investigate Adducts CheckMRM->CheckAdducts MRM OK CheckAdducts->MassSpec

Caption: A logical workflow for troubleshooting low signal intensity.

General Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Urine/Plasma) Extraction Extraction (SPE or Protein Precipitation) SampleCollection->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation (HILIC or Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

References

Technical Support Center: 1-Methylhistamine Quantification using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 1-Methylhistamine using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[2][4] In complex biological matrices like plasma or urine, endogenous components are common sources of matrix effects.[5]

Q2: What are the common causes of ion suppression for a polar molecule like this compound?

A2: Ion suppression for polar molecules like this compound in LC-MS analysis, particularly with electrospray ionization (ESI), can be caused by several factors:

  • Competition for Ionization: Co-eluting compounds with higher proton affinity or surface activity can compete with this compound for charge in the ESI source.[1][6]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of analyte ions.[2][4]

  • Phospholipids: In plasma samples, phospholipids are a major cause of ion suppression.[5]

  • Salts and Buffers: High concentrations of salts from the sample or buffers can lead to the formation of adducts and reduce the ionization efficiency of the target analyte.

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Extraction Addition: This is a quantitative method where the response of this compound in a neat solvent is compared to its response in a blank matrix extract that has been spiked with the analyte after extraction.[2][7][8][9] A significant difference in signal indicates the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the LC eluent after the analytical column.[2][8] A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of potential interferences indicates regions of ion suppression or enhancement.[8]

Q4: What is a suitable internal standard for this compound quantification to compensate for matrix effects?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as d3-1-Methylhistamine. A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect.[6] This co-elution allows for accurate correction of signal variability caused by ion suppression or enhancement.[6]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to matrix effects during this compound quantification.

Issue 1: Poor reproducibility of this compound signal in quality control (QC) samples.
  • Possible Cause: Variable matrix effects between different lots of biological matrix or inconsistent sample preparation.

  • Troubleshooting Steps:

    • Evaluate Matrix Effect Variability: Perform the post-extraction addition experiment using at least six different lots of the biological matrix to assess the lot-to-lot variability of the matrix effect.

    • Optimize Sample Preparation: Improve the sample clean-up procedure to more effectively remove interfering components. Consider switching from protein precipitation to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10]

    • Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a SIL internal standard (e.g., d3-1-Methylhistamine) to compensate for signal fluctuations.[6]

Issue 2: Low recovery of this compound.
  • Possible Cause: Inefficient extraction or significant ion suppression.

  • Troubleshooting Steps:

    • Differentiate Between Recovery and Matrix Effects: Use the post-extraction addition method to quantify the matrix effect. This will help determine if the low signal is due to poor extraction recovery or ion suppression.

    • Optimize Extraction Protocol:

      • LLE: Adjust the pH of the sample and the polarity of the extraction solvent.

      • SPE: Test different sorbents and elution solvents.

    • Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to separate this compound from the interfering, co-eluting compounds.[11]

Issue 3: Inconsistent peak shapes for this compound.
  • Possible Cause: Matrix components interfering with the chromatography.[3]

  • Troubleshooting Steps:

    • Improve Sample Clean-up: As with other issues, a more rigorous sample preparation method can remove the problematic matrix components.

    • Use a Diverter Valve: Program the LC system to divert the flow to waste during the elution of highly unretained and late-eluting matrix components, preventing them from entering the mass spectrometer.

    • Column Wash: Implement a robust column wash step at the end of each analytical run to remove strongly retained matrix components.

Quantitative Data Summary

The following table summarizes the calculation and interpretation of matrix effects using the post-extraction addition method.

ParameterFormulaInterpretationIdeal Value
Matrix Factor (MF) (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.1.0[9]
Matrix Effect (%) ((Peak Area in Spiked Extract / Peak Area in Neat Solution) - 1) * 100A negative value indicates suppression. A positive value indicates enhancement.0%[8]
IS Normalized MF (MF of Analyte) / (MF of Internal Standard)Compensates for matrix effects using an internal standard.Close to 1.0[9]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Addition
  • Prepare Solutions:

    • Solution A: Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., medium QC level).

    • Solution B: Process a blank matrix sample (e.g., plasma, urine) through the entire extraction procedure. Spike the final extract with this compound to the same concentration as Solution A.

    • Solution C (Optional, for IS): Process a blank matrix sample and spike the final extract with the internal standard at the working concentration.

    • Solution D (Optional, for IS): Prepare a solution of the internal standard in the reconstitution solvent at the working concentration.

  • LC-MS Analysis: Inject and analyze Solutions A and B (and C and D if using an IS) using the established LC-MS method.

  • Calculate Matrix Effect: Use the formulas provided in the "Quantitative Data Summary" table to calculate the Matrix Factor and Matrix Effect (%).

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific matrix and analyte.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with methanol followed by equilibration with water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove unretained interferences.

  • Elution: Elute this compound using a solvent mixture designed to disrupt the interaction with the sorbent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Visualizations

Troubleshooting_Matrix_Effects start Start: Inconsistent Results q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->q1 use_sil Implement SIL-IS (e.g., d3-1-Methylhistamine) q1->use_sil No assess_me Quantify Matrix Effect (Post-Extraction Addition) q1->assess_me Yes use_sil->assess_me me_significant Is Matrix Effect > 15%? assess_me->me_significant optimize_cleanup Optimize Sample Clean-up (e.g., SPE, LLE) me_significant->optimize_cleanup Yes end End: Method Optimized me_significant->end No optimize_chrom Optimize Chromatography (Separate from interferences) optimize_cleanup->optimize_chrom revalidate Re-evaluate Matrix Effect optimize_chrom->revalidate revalidate->me_significant

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine) add_is Add SIL Internal Standard (d3-1-Methylhistamine) sample->add_is extraction Extraction (SPE or LLE) add_is->extraction reconstitute Evaporate & Reconstitute extraction->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (HILIC or Reversed Phase) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

Caption: General workflow for this compound quantification by LC-MS/MS.

References

Improving the sensitivity of 1-Methylhistamine detection assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Methylhistamine (1-MH) detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the sensitive detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound (1-MH) is a primary and stable metabolite of histamine, produced by the enzyme histamine-N-methyltransferase (HNMT).[1][2] Histamine is a crucial mediator in various biological processes, including allergic reactions, inflammation, and neurotransmission.[2][3] Because histamine is unstable and rapidly metabolized, measuring its more stable metabolite, 1-MH, in biological fluids like urine and plasma provides a more reliable indication of histamine release and turnover over time.[4][5] Its quantification is valuable in diagnosing and monitoring mast cell disorders, anaphylaxis, and other systemic allergic reactions.[2][4]

Q2: What are the common methods for detecting this compound?

A2: The most common methods for this compound detection include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay format is widely available for quantifying 1-MH in urine, plasma, and cell culture samples.[4][6]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method often requires a derivatization step to make 1-MH detectable by a fluorescence detector.[1][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered a highly sensitive and specific method for the quantification of 1-MH and other histamine metabolites.[8][9]

  • Gas Chromatography (GC): This technique also necessitates derivatization to increase the volatility and detectability of 1-MH.[7][10]

Q3: Why is derivatization often necessary for chromatographic analysis of this compound?

A3: this compound, like histamine, lacks a strong chromophore, making it difficult to detect using UV-Vis detectors in HPLC.[7][11] Derivatization involves chemically modifying the 1-MH molecule to attach a fluorescent or UV-absorbing group, thereby enhancing its detectability and the sensitivity of the assay.[7][12] Common derivatizing agents include o-phthalaldehyde (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC).[7][11] For GC analysis, derivatization is required to increase the volatility of the analyte.[7]

Troubleshooting Guides

ELISA Assays

Issue 1: High Signal or Background

Potential Cause Troubleshooting Step
Insufficient Washing Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from all wells.[13]
Incubation Times Too Long Strictly adhere to the incubation times specified in the ELISA protocol.[13]
High Concentration of Detection Reagent Double-check the dilution calculations for the detection reagent to ensure it is at the optimal concentration.[13]
Cross-Reactivity The detection antibody may be cross-reacting with other components. Check the specificity of the antibody.[13][14]
Contamination of Reagents Use fresh, sterile pipette tips for each reagent and sample to avoid cross-contamination.[15]

Issue 2: Weak or No Signal

Potential Cause Troubleshooting Step
Reagents Not at Room Temperature Allow all reagents to equilibrate to room temperature for at least 30-40 minutes before starting the assay.[13][15]
Incorrect Reagent Preparation or Omission Verify all reagent dilution calculations and ensure all steps in the protocol were followed in the correct order.[13][15]
Short Incubation Times Ensure that the incubation periods are as specified in the protocol.[13]
Inactive Enzyme Conjugate Verify the expiration date of the kit and ensure proper storage of all components.[15]
Dried Out Wells Do not allow the wells to dry out at any stage of the assay.[13]

Issue 3: High Coefficient of Variation (CV)

Potential Cause Troubleshooting Step
Inconsistent Pipetting Ensure proper pipetting technique, using calibrated pipettes. Change pipette tips for each standard, control, and sample.[13][15]
Inadequate Washing Ensure uniform and thorough washing of all wells.[13]
Bubbles in Wells Inspect the plate for bubbles before reading and remove any that are present.[13]
Temperature Gradients Across the Plate Ensure the plate is incubated in a stable temperature environment to avoid edge effects.
Chromatography-Based Assays (HPLC & LC-MS/MS)

Issue 1: Poor Peak Shape or Tailing

Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Use a guard column and ensure proper sample cleanup. If the column is old, replace it.
Inappropriate Mobile Phase pH Optimize the pH of the mobile phase to ensure the analyte is in a single ionic state.
Secondary Interactions with Stationary Phase Add a competing amine to the mobile phase or use a column specifically designed for amine analysis.

Issue 2: Low Sensitivity / Poor Signal-to-Noise

Potential Cause Troubleshooting Step
Suboptimal Derivatization Optimize the derivatization reaction conditions, including pH, temperature, and reaction time.[16]
Matrix Effects (LC-MS/MS) Improve sample preparation and cleanup procedures to remove interfering substances.[17][18] Consider using matrix-matched calibration standards or an isotopically labeled internal standard.[19]
Inefficient Ionization (LC-MS/MS) Optimize MS source parameters such as gas flows, temperature, and voltages.[20] Adjust mobile phase composition to enhance ionization.[20][21]
Low Purity Solvents and Additives Use high-purity, LC-MS grade solvents and additives to reduce background noise.[20][21]
Incorrect Column Dimensions Using columns with a narrower internal diameter can increase sensitivity.[20][22]

Issue 3: Inconsistent Retention Times

Potential Cause Troubleshooting Step
Fluctuations in Pump Pressure Check the HPLC system for leaks and ensure the pump is properly primed and degassed.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate composition.
Column Temperature Variation Use a column oven to maintain a stable temperature.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before injecting samples.

Quantitative Data Summary

Table 1: Comparison of this compound Detection Assays

Assay TypeSample MatrixLimit of Detection (LOD) / Quantification (LOQ)Key Features
ELISA UrineLOD: 3.0 ng/mL[6]Commercially available kits, high throughput.[2][4]
Plasma & Cell CultureSensitivity: 0.13 ng/mL[2]Requires acylation of 1-MH.[6]
HPLC-FLD (OPA Derivatization) Fish SamplesLOD: 1.8 mg/kg; LOQ: 5 mg/kg[7]Pre-column derivatization is required.[7]
Biological BuffersLOQ: 50 nM[23]Can detect histamine and 1-MH with similar sensitivity.[23]
LC-MS/MS Brain MicrodialysateLOQ: 84.5 pg/mL[24]High sensitivity and specificity.[9]
Urine (tele-MIAA)Linear Range: 22–1,111 ng/mL[8]Can simultaneously measure multiple metabolites.[8]
GC (BSA Derivatization) GeneralDetection Limits: ~100 ng for amines[10]Requires derivatization for volatility.[7]

Experimental Protocols

Protocol 1: this compound ELISA (Urine Samples)

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[6][25]

  • Sample Preparation:

    • Collect 24-hour or spontaneous urine samples. For 24-hour collection, add 10-15 mL of 6 M HCl as a preservative.[6]

    • Store urine samples at -20°C if not analyzed immediately.[6]

    • Pipette 20 µL of standards, controls, and urine samples into the wells of the preparation plate.[6]

    • Add 300 µL of Equalizing Reagent to each well and incubate for 5 minutes at room temperature on an orbital shaker.[6]

  • Acylation (Derivatization):

    • Pipette 20 µL of the prepared standards, controls, and samples from the preparation plate into the wells of the antibody-coated microtiter plate.[6]

    • Immediately add 50 µL of Acylation Reagent to each well.[6]

    • Incubate for 20 minutes at room temperature on an orbital shaker.[6]

  • Competitive Binding:

    • Add 50 µL of Antiserum to each well.[6]

    • Incubate as per the kit's instructions (e.g., 20 minutes at room temperature on an orbital shaker).[6]

  • Washing:

    • Aspirate the contents of the wells and wash 4 times with 300 µL of diluted Wash Buffer per well.[6]

  • Detection:

    • Add 100 µL of Enzyme Conjugate to each well and incubate for 20 minutes at room temperature on an orbital shaker.[6]

    • Repeat the washing step.

    • Add 100 µL of Substrate (e.g., TMB) to each well and incubate for 20 minutes at room temperature in the dark.[6]

    • Add 100 µL of Stop Solution to each well.[6]

  • Data Analysis:

    • Read the optical density at 450 nm.[6]

    • Generate a standard curve by plotting the concentration of the standards versus their corresponding optical density.

    • Determine the concentration of 1-MH in the samples from the standard curve.

Protocol 2: HPLC with Pre-column OPA Derivatization

This is a generalized protocol for the determination of histamine and its metabolites.[7][16]

  • Sample Preparation:

    • Extract 1-MH from the sample matrix using an appropriate solvent (e.g., perchloric acid for fish samples).[7]

    • Centrifuge the extract to remove any solid debris.

    • The supernatant can be directly used for derivatization.

  • Derivatization:

    • Prepare the OPA derivatization reagent (e.g., OPA dissolved in borate buffer with a reducing agent like 2-mercaptoethanol).[7]

    • Mix the sample extract with the OPA reagent and allow the reaction to proceed for a short time (e.g., 1-2 minutes) at room temperature.[11]

    • Acidify the reaction mixture to stabilize the OPA derivatives.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[7][16]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[16]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for OPA derivatives.

  • Data Analysis:

    • Identify the 1-MH derivative peak based on its retention time compared to a standard.

    • Quantify the peak area and determine the concentration using a calibration curve prepared with 1-MH standards.

Visualizations

Histamine_Metabolism_Pathway Histamine Metabolism Pathway Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase This compound This compound (1-MH) Histamine->this compound HNMT Imidazole Acetaldehyde Imidazole Acetaldehyde Histamine->Imidazole Acetaldehyde DAO N-Methylimidazoleacetic Acid N-Methylimidazoleacetic Acid (MIAA) This compound->N-Methylimidazoleacetic Acid MAO-B / ALDH Imidazoleacetic Acid Imidazoleacetic Acid (IAA) Imidazole Acetaldehyde->Imidazoleacetic Acid ALDH

Caption: Metabolic pathways of histamine.

ELISA_Workflow Competitive ELISA Workflow for this compound cluster_prep Sample & Standard Preparation cluster_assay ELISA Plate Steps cluster_analysis Data Analysis Prep_Sample Prepare Samples, Standards, Controls Acylation Acylation (Derivatization) of 1-MH Prep_Sample->Acylation Add_to_Plate Add Acylated Samples & Standards to Antibody-Coated Plate Acylation->Add_to_Plate Add_Antiserum Add 1-MH Antiserum Add_to_Plate->Add_Antiserum Incubate_Bind Incubate (Competitive Binding) Add_Antiserum->Incubate_Bind Wash1 Wash Plate Incubate_Bind->Wash1 Add_Enzyme_Conj Add Enzyme Conjugate Wash1->Add_Enzyme_Conj Incubate_Conj Incubate Add_Enzyme_Conj->Incubate_Conj Wash2 Wash Plate Incubate_Conj->Wash2 Add_Substrate Add Substrate (TMB) Wash2->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Std_Curve Generate Standard Curve Read_Plate->Std_Curve Calc_Conc Calculate Sample Concentrations Std_Curve->Calc_Conc

Caption: General workflow for a competitive ELISA.

HPLC_Workflow HPLC Workflow for this compound with Pre-column Derivatization Sample_Prep Sample Preparation (Extraction, Cleanup) Derivatization Derivatization with OPA Sample_Prep->Derivatization HPLC_Injection Injection into HPLC System Derivatization->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection Fluorescence Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

Caption: HPLC workflow with pre-column derivatization.

References

Technical Support Center: Chromatographic Analysis of 1-Methylhistamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic analysis of 1-methylhistamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for analyzing this compound?

A1: The most common methods for this compound analysis are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC is often coupled with fluorescence or UV detection, frequently requiring derivatization to enhance sensitivity and selectivity. LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, making it a powerful tool for complex biological matrices.

Q2: What are the typical co-eluting compounds with this compound?

A2: The most common co-eluting compound is its precursor, histamine . Other potential interferents include structural isomers such as Nα-methylhistamine and other endogenous compounds present in biological samples. The separation of this compound from histamine is a critical step in method development.

Q3: Why is derivatization often necessary for this compound analysis by HPLC?

A3: this compound lacks a strong chromophore, leading to poor sensitivity with UV detection. Derivatization with agents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) introduces a fluorescent or UV-active group, significantly improving detection limits. On-column derivatization with OPA is a technique that has been successfully employed.[1]

Q4: What types of columns are best suited for this compound separation?

A4: Reversed-phase C18 columns are widely used for the separation of this compound, often with an ion-pairing agent in the mobile phase to improve retention and peak shape.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) columns are also effective, particularly for separating polar compounds like histamine and its metabolites without the need for derivatization prior to mass spectrometry.

Troubleshooting Guide

Issue 1: Poor Resolution Between this compound and Histamine

Q: My this compound and histamine peaks are not well-separated. What can I do to improve resolution?

A:

  • Mobile Phase pH Adjustment: The ionization state of both this compound and histamine is pH-dependent. Adjusting the mobile phase pH can alter their retention times differently, thereby improving separation.

  • Ion-Pairing Agents: Introducing an ion-pairing agent like octanesulfonic acid to the mobile phase can enhance the retention of these polar compounds on a reversed-phase column and improve resolution.

  • Gradient Optimization: If using a gradient elution, modifying the gradient slope can help to better separate closely eluting peaks. A shallower gradient can often improve resolution.

  • Column Chemistry: Consider a different column stationary phase. If a standard C18 column is not providing adequate separation, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, may be beneficial. HILIC columns are also a good alternative for separating these polar analytes.

Issue 2: Peak Tailing of the this compound Peak

Q: The this compound peak in my chromatogram is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for a basic compound like this compound is often due to secondary interactions with the stationary phase or other system issues.

  • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the amine group of this compound, causing tailing.

    • Solution: Use an end-capped column or a mobile phase with a competing base, such as triethylamine (TEA), to block these active sites. Lowering the mobile phase pH can also help by protonating the silanol groups and reducing their interaction with the analyte.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Dilute the sample or reduce the injection volume.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and minimize the length of all connections. Ensure all fittings are properly made to avoid dead volume.

Issue 3: Low Sensitivity or No Peak Detected for this compound

Q: I am not seeing a peak for this compound, or the peak is very small. How can I improve the sensitivity?

A:

  • Inadequate Detection Method: As mentioned, this compound has poor UV absorbance.

    • Solution: If using UV detection, derivatization is highly recommended. Alternatively, switching to a more sensitive detection method like fluorescence (with derivatization) or mass spectrometry will significantly improve sensitivity.

  • Sample Preparation Issues: The concentration of this compound in your sample may be below the detection limit of your method.

    • Solution: Incorporate a sample concentration step, such as solid-phase extraction (SPE), into your sample preparation protocol.

  • Mobile Phase Incompatibility with MS: If using LC-MS, ensure your mobile phase additives are volatile and compatible with the ionization source. Non-volatile buffers like phosphate can suppress the signal.

    • Solution: Use volatile mobile phase additives like formic acid or ammonium formate.

Quantitative Data Summary

Table 1: Comparison of Chromatographic Methods for this compound Analysis

ParameterHPLC with Fluorescence DetectionLC-MS/MS
Derivatization Typically required (e.g., OPA)Not always required
Typical Column Reversed-phase C18Reversed-phase C18 or HILIC
Limit of Quantification (LOQ) 50 nM in biological buffers[3]84.5 pg/mL in brain microdialysate
Linearity 0.05-5 µg/mL[1]Not explicitly stated, but high linearity of calibration curves reported
Common Application Biological fluids, food samples[1]Brain microdialysates, plasma, urine

Experimental Protocols

Protocol 1: HPLC with On-Column Fluorescence Derivatization for this compound and Histamine

This protocol is based on the method described by Ikarashi et al. (1992).[1]

  • Sample Preparation:

    • For food samples, homogenize the sample and extract with an appropriate buffer.

    • Centrifuge the homogenate and filter the supernatant through a 0.45 µm filter.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a fluorescence detector.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Acetonitrile and an alkaline borate buffer containing o-phthalaldehyde (OPA). The exact composition should be optimized for the specific column and system.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detector Wavelengths: Excitation at 340 nm and emission at 450 nm.

  • On-Column Derivatization and Analysis:

    • Inject the prepared sample onto the column.

    • The this compound and histamine in the sample will react with the OPA in the mobile phase at the head of the column to form fluorescent derivatives.

    • The derivatized compounds are then separated on the C18 column and detected by the fluorescence detector.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is a general guide based on common practices for LC-MS/MS analysis of small molecules.

  • Sample Preparation:

    • For biological fluids like plasma or urine, a protein precipitation step with a solvent like acetonitrile or methanol is often sufficient.

    • For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be necessary.

    • Centrifuge the sample after protein precipitation and transfer the supernatant to a clean vial for injection.

  • LC-MS/MS System:

    • LC System: A UHPLC or HPLC system capable of delivering accurate gradients.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

    • Column: A reversed-phase C18 or a HILIC column.

    • Mobile Phase A: Water with a volatile additive such as 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with a volatile additive such as 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute this compound.

    • Flow Rate: Dependent on the column dimensions, typically 0.2 - 0.5 mL/min for analytical columns.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and any internal standards should be determined and optimized.

Visualizations

Histamine Metabolism Pathway

Histamine_Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) This compound This compound Histamine->this compound Histamine-N- Methyltransferase (HNMT) Imidazoleacetic acid Imidazoleacetic acid Histamine->Imidazoleacetic acid Diamine Oxidase (DAO) 1-Methyl-4-imidazoleacetic acid 1-Methyl-4-imidazoleacetic acid This compound->1-Methyl-4-imidazoleacetic acid Monoamine Oxidase B (MAO-B) LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample Supernatant->Injection Separation Chromatographic Separation (e.g., C18 or HILIC column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Data Data Acquisition and Analysis Detection->Data Signaling_Pathway cluster_h3 H3 Receptor Signaling cluster_h4 H4 Receptor Signaling This compound This compound H3R Histamine H3 Receptor (Presynaptic Autoreceptor) This compound->H3R H4R Histamine H4 Receptor (Immune Cells) This compound->H4R Gi_H3 Gi Protein H3R->Gi_H3 Gi_H4 Gi Protein H4R->Gi_H4 AC_H3 Adenylate Cyclase Gi_H3->AC_H3 Inhibition cAMP_H3 ↓ cAMP AC_H3->cAMP_H3 Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Histamine, Dopamine) cAMP_H3->Neurotransmitter_Release PLC Phospholipase C Gi_H4->PLC Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Chemotaxis Chemotaxis (e.g., Mast Cells, Eosinophils) Ca_mobilization->Chemotaxis

References

Calibration curve issues in 1-Methylhistamine quantitative analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 1-Methylhistamine quantitative analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantitative analysis of this compound using LC-MS/MS and ELISA methods, with a particular focus on calibration curve issues.

LC-MS/MS Analysis Troubleshooting

Question: My calibration curve for this compound is non-linear. What are the potential causes and solutions?

Answer:

Non-linearity in your calibration curve can stem from several factors. Here's a breakdown of potential causes and how to address them:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., urine, plasma) can interfere with the ionization of this compound, leading to ion suppression or enhancement and resulting in a non-linear response.[1][2]

    • Solution:

      • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for these effects.[1]

      • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

      • Sample Preparation: Optimize your sample preparation method to remove interfering substances. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

      • Chromatographic Separation: Adjust your chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from interfering matrix components.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear curve.

    • Solution:

      • Extend the Dilution Range: Dilute your higher concentration standards and samples to fall within the linear range of the detector.

      • Adjust Detector Settings: If possible, adjust the detector voltage or other parameters to reduce sensitivity.

  • Inappropriate Calibration Model: Forcing a linear regression model on data that is inherently non-linear will result in a poor fit.

    • Solution:

      • Use a Weighted Regression: For data with non-uniform variance (heteroscedasticity), a weighted linear regression (e.g., 1/x or 1/x²) can provide a better fit.

      • Consider a Quadratic Curve: If the non-linearity is significant, a quadratic or other non-linear regression model may be more appropriate. However, the choice of a non-linear model should be justified.

Question: I'm observing significant ion suppression/enhancement in my this compound analysis. How can I mitigate this?

Answer:

Ion suppression or enhancement is a common manifestation of matrix effects.[1][2] Here are strategies to minimize its impact:

StrategyDescription
Sample Dilution Diluting the sample can reduce the concentration of interfering matrix components.
Optimized Sample Cleanup Employing more rigorous sample preparation techniques like SPE can effectively remove phospholipids and other interfering substances.
Chromatographic Optimization Modifying the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., HILIC) can improve separation from matrix components.
Use of a Stable Isotope-Labeled Internal Standard A SIL-IS is the most effective way to compensate for matrix effects as it behaves almost identically to the analyte during extraction, chromatography, and ionization.
Matrix-Matched Standards Preparing standards in a blank matrix that is representative of the study samples helps to normalize the matrix effects between calibrators and samples.[1]
ELISA Analysis Troubleshooting

Question: My this compound ELISA standard curve has a poor fit (low R² value). What could be the issue?

Answer:

A poor standard curve in an ELISA can be caused by a variety of factors. Consider the following troubleshooting steps:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of standards, antibodies, or substrate can lead to high variability and a poor curve fit.

    • Solution: Ensure pipettes are calibrated and use proper pipetting techniques. Use fresh tips for each standard and reagent.

  • Improper Reagent Preparation or Storage: Incorrectly diluted or degraded reagents will affect the assay's performance.

    • Solution: Carefully follow the manufacturer's instructions for reagent preparation. Ensure all reagents are brought to room temperature before use and stored at the recommended temperatures.

  • Inadequate Washing: Insufficient washing can lead to high background noise and poor signal discrimination.

    • Solution: Ensure all wells are completely filled and aspirated during each wash step. Increase the number of washes if necessary.

  • Incorrect Incubation Times or Temperatures: Deviations from the recommended incubation parameters can affect antibody binding and enzyme kinetics.

    • Solution: Strictly adhere to the incubation times and temperatures specified in the protocol. Avoid stacking plates during incubation to ensure uniform temperature distribution.

  • Contamination: Cross-contamination between wells or contamination of reagents can lead to inaccurate results.

    • Solution: Use fresh pipette tips for each transfer. Be careful to avoid splashing between wells.

Question: The optical density (OD) values for my highest this compound standards are plateauing. What does this mean?

Answer:

A plateau at the top of your standard curve indicates that the signal has reached its maximum and is no longer proportional to the analyte concentration. This is a common occurrence in competitive ELISAs.

  • Solution:

    • Curve Fitting: Use a 4-parameter logistic (4-PL) or 5-parameter logistic (5-PL) curve fit, which is designed to model sigmoidal dose-response curves. A linear regression is not appropriate for this type of data.[3]

    • Dilute Samples: If your unknown samples fall in the plateau region, they will need to be diluted to bring their concentration within the dynamic range of the assay.

Frequently Asked Questions (FAQs)

Q1: What is the typical linear range for a this compound calibration curve in LC-MS/MS?

A1: The linear range can vary depending on the instrument sensitivity, sample matrix, and sample preparation method. However, a typical range might be from low pg/mL to hundreds of ng/mL. It is crucial to validate the linear range for your specific method and matrix.

Q2: What are the acceptable criteria for linearity of a calibration curve?

A2: For a linear regression, a coefficient of determination (R²) value of >0.99 is generally considered acceptable.[4] However, it's also important to visually inspect the curve and the residual plot to ensure there is no systematic deviation from linearity. Regulatory guidelines, such as those from the ICH, should be consulted for specific requirements.[5][6]

Q3: How should I prepare my urine samples for this compound analysis?

A3: For ELISA, urine samples may require a dilution and acylation step as per the kit instructions. For LC-MS/MS, a simple "dilute and shoot" approach may be sufficient, but often a solid-phase extraction (SPE) is recommended to remove interferences and concentrate the analyte.[7]

Q4: What is the stability of this compound in biological samples?

A4: this compound is generally more stable than its parent compound, histamine. For long-term storage, it is recommended to keep samples frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes urinary this compound levels from a pilot study in control and histamine intolerant individuals.[7]

GroupNMean this compound (μg/g creatinine)Standard Deviation
Control30112.9955.48
Histamine Intolerant3271.5829.43

Experimental Protocols

Protocol 1: this compound Quantification in Urine by ELISA (General Protocol)

This protocol is a general guideline based on commercially available competitive ELISA kits. Always refer to the specific manufacturer's instructions.

  • Sample Preparation:

    • Collect urine samples and store them at -20°C or below until analysis.

    • Thaw samples and centrifuge to remove any precipitates.

    • Dilute urine samples as recommended by the kit protocol (e.g., 1:5 with assay buffer).

    • Perform the acylation step as described in the kit manual to convert this compound to a derivative that can be recognized by the antibody.

  • Assay Procedure:

    • Prepare standards and controls according to the kit instructions.

    • Add standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated secondary antibody to each well.

    • Incubate the plate for the specified time and temperature (e.g., 2 hours at room temperature).

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate in the dark for color development (e.g., 30 minutes).

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use a 4-parameter logistic (4-PL) curve fit to interpolate the concentrations of the unknown samples.[3]

Protocol 2: this compound Quantification by LC-MS/MS (General Protocol)

This protocol provides a general workflow. Method development and validation are essential for accurate quantification.

  • Sample Preparation (Urine):

    • Thaw urine samples and vortex.

    • Centrifuge to pellet any debris.

    • To 100 µL of urine, add an internal standard (e.g., deuterated this compound).

    • Perform a solid-phase extraction (SPE) using a cation exchange cartridge to clean up the sample and concentrate the analyte.

    • Elute the analyte and evaporate the eluent to dryness.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 or a HILIC column suitable for polar compounds.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound and the internal standard.

  • Calibration and Quantification:

    • Prepare a series of calibration standards in a matrix that matches the samples (matrix-matched calibration).

    • Analyze the calibration standards and samples.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Use a linear or weighted linear regression to fit the curve and determine the concentrations of the unknown samples.

Visualizations

Histamine Metabolism Pathway

Histamine_Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) N_Methylhistamine This compound Histamine->N_Methylhistamine Histamine-N-Methyl- transferase (HNMT) Imidazoleacetic_acid Imidazoleacetic Acid Histamine->Imidazoleacetic_acid Diamine Oxidase (DAO) N_Methylimidazoleacetic_acid 1-Methyl-4-imidazole- acetic acid N_Methylhistamine->N_Methylimidazoleacetic_acid Monoamine Oxidase B (MAO-B)

Caption: Overview of the major histamine metabolism pathways.

Troubleshooting Logic for Non-Linear Calibration Curve (LC-MS/MS)

Troubleshooting_Logic cluster_matrix Matrix Effect Solutions cluster_saturation Detector Saturation Solution cluster_model Calibration Model Solutions Start Non-Linear Calibration Curve CheckMatrix Investigate Matrix Effects? Start->CheckMatrix CheckSaturation Check for Detector Saturation? CheckMatrix->CheckSaturation No UseSIL Implement Stable Isotope-Labeled Internal Standard CheckMatrix->UseSIL Yes MatrixMatched Use Matrix-Matched Calibrators OptimizeCleanup Optimize Sample Preparation CheckModel Review Calibration Model? CheckSaturation->CheckModel No DiluteSamples Dilute High Concentration Samples CheckSaturation->DiluteSamples Yes WeightedRegression Apply Weighted Regression (e.g., 1/x) CheckModel->WeightedRegression Yes QuadraticFit Consider Quadratic Fit Resolved Issue Resolved CheckModel->Resolved No UseSIL->Resolved MatrixMatched->Resolved OptimizeCleanup->Resolved DiluteSamples->Resolved WeightedRegression->Resolved QuadraticFit->Resolved

Caption: Decision tree for troubleshooting a non-linear calibration curve.

References

Technical Support Center: Optimizing Derivatization of 1-Methylhistamine for Fluorescence Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the derivatization of 1-methylhistamine for fluorescence detection. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data for the most common derivatization reagents.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization and analysis of this compound.

General HPLC and Fluorescence Detector Troubleshooting
Issue Possible Cause(s) Solution(s)
No Peaks or Very Small Peaks 1. Incorrect wavelength settings on the fluorescence detector.2. Lamp in the detector is off or has low energy.3. Mobile phase flow rate is incorrect or stopped.4. Sample was not injected properly.5. Derivatization reaction failed.1. Verify and set the correct excitation and emission wavelengths for the specific derivative.2. Check the lamp status and replace if necessary.3. Check the HPLC pump, ensure there is enough mobile phase, and check for leaks.4. Verify the injection volume and ensure the autosampler is functioning correctly.5. Review the derivatization protocol; check reagent preparation and reaction conditions.
Peak Tailing 1. Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).2. Column overload.3. Dead volume in the HPLC system.1. Adjust the mobile phase pH to suppress silanol ionization (typically lower pH for basic compounds). Use a highly end-capped column.2. Reduce the sample concentration or injection volume.3. Use shorter, narrower internal diameter tubing between the column and detector.
Irreproducible Peak Areas/Heights 1. Inconsistent injection volume.2. Instability of the derivatized product.3. Fluctuations in mobile phase composition or flow rate.4. Variable derivatization reaction time or temperature.1. Ensure the autosampler is working correctly and there are no air bubbles in the sample.2. Analyze samples promptly after derivatization. Optimize for derivative stability (see specific reagent guides).3. Ensure proper mobile phase mixing and degassing. Check the pump for consistent performance.4. Precisely control the reaction time and temperature for all samples and standards.
High Background Noise or Drifting Baseline 1. Contaminated mobile phase or reagents.2. Air bubbles in the detector flow cell.3. Detector lamp is nearing the end of its life.4. Incomplete derivatization reaction leading to interfering byproducts.1. Use high-purity solvents and freshly prepared reagents. Filter all solutions.2. Purge the HPLC system to remove air bubbles.3. Replace the detector lamp.4. Optimize the derivatization reaction conditions to ensure complete reaction.
Troubleshooting for Specific Derivatization Reagents

o-Phthalaldehyde (OPA)

Issue Possible Cause(s) Solution(s)
Low Fluorescence Signal 1. Incorrect pH of the reaction mixture (must be alkaline).2. Degradation of the OPA reagent.3. Insufficient reaction time.4. Instability of the OPA-1-methylhistamine derivative.1. Ensure the reaction buffer is at the optimal pH (typically pH 9-10.5).2. Prepare fresh OPA reagent solution. OPA solutions are light-sensitive and have a limited shelf life.3. Ensure the reaction is allowed to proceed for the optimal time before injection or quenching.4. Analyze the sample immediately after derivatization. Some studies suggest that acidification of the reaction mixture can stabilize the derivative.
Multiple or Broad Peaks for this compound 1. Formation of multiple derivative products.2. On-column derivatization issues.1. Optimize the ratio of OPA to the thiol reagent. Ensure thorough mixing.2. If using on-column derivatization, ensure the mobile phase composition and pH are optimal for a sharp derivatization and separation at the head of the column.
Interference from Biological Matrix (e.g., Urine, Plasma) 1. Primary amines and amino acids in the sample also react with OPA.1. Use a sample cleanup method such as solid-phase extraction (SPE) to remove interfering compounds before derivatization.[1]

Fluorescamine

Issue Possible Cause(s) Solution(s)
High Background Fluorescence 1. Hydrolysis of fluorescamine in aqueous solution.1. Prepare the fluorescamine solution in an anhydrous aprotic solvent (e.g., acetone, acetonitrile) and add it to the aqueous sample buffer immediately before derivatization.
Low Derivatization Yield 1. Incorrect pH of the reaction buffer.2. Insufficient concentration of fluorescamine.1. Ensure the reaction is carried out at the optimal alkaline pH (typically pH 8-9).2. Use a sufficient excess of fluorescamine to ensure complete reaction with this compound.
Precipitation during Derivatization 1. Low solubility of the fluorescamine derivative.1. Adjust the solvent composition of the final reaction mixture, for example, by increasing the proportion of organic solvent.

Naphthalene-2,3-dicarboxaldehyde (NDA)

Issue Possible Cause(s) Solution(s)
Unstable Fluorescent Signal 1. Degradation of the NDA-1-methylhistamine derivative.1. Analyze samples promptly after derivatization. Some studies suggest that the addition of a reducing agent or storing the derivatives in an organic solvent can improve stability.
Low Fluorescence Intensity 1. Suboptimal concentration of the cyanide reagent.2. Incorrect reaction pH.1. Optimize the concentration of the cyanide source (e.g., KCN or NaCN) as it is crucial for the formation of the highly fluorescent cyanobenz[f]isoindole derivative.2. Ensure the reaction is performed at the optimal alkaline pH.
Interfering Peaks 1. Reaction of NDA with other primary amines in the sample.1. Employ a suitable sample preparation technique like SPE to isolate this compound from other interfering primary amines.

II. Frequently Asked Questions (FAQs)

Q1: Which derivatization reagent is best for this compound analysis?

A1: The choice of reagent depends on several factors including the required sensitivity, the complexity of the sample matrix, and the available equipment.

  • OPA is widely used, offers good sensitivity, and the reaction is fast. However, the derivatives can be unstable.[2]

  • Fluorescamine reacts very quickly with primary amines and the reagent itself and its hydrolysis products are non-fluorescent, leading to low background.[3]

  • NDA can provide highly fluorescent and stable derivatives, but the reaction may require a cyanide catalyst.[4]

Refer to the comparison tables in Section III for a detailed overview.

Q2: How can I improve the stability of my OPA-derivatized this compound?

A2: Several strategies can be employed:

  • Analyze the samples immediately after derivatization.

  • Automate the derivatization and injection process to ensure consistent timing.

  • Some studies suggest that acidifying the reaction mixture after derivatization can stabilize the fluorescent product.[5]

  • Using an on-column derivatization method can minimize the time between derivatization and analysis.[6]

Q3: What are the optimal excitation and emission wavelengths for my this compound derivative?

A3: These wavelengths are specific to the fluorescent tag. Always consult the literature or determine the optimal wavelengths empirically using a spectrofluorometer. Typical values are:

  • OPA derivatives: Excitation ~340-360 nm, Emission ~440-455 nm.

  • Fluorescamine derivatives: Excitation ~390 nm, Emission ~475 nm.[3]

  • NDA derivatives: Excitation ~420 nm, Emission ~490 nm.

Q4: Can I use the same derivatization protocol for both histamine and this compound?

A4: Generally, yes. Since both histamine and this compound have a primary amine group, they will react with the same derivatization reagents (OPA, fluorescamine, NDA). However, the reaction kinetics and the fluorescence quantum yield of the resulting derivatives may differ slightly. Therefore, it is important to optimize and validate the method for both analytes if you intend to measure them simultaneously.

Q5: My sample is in a complex biological matrix (urine/plasma). What special precautions should I take?

A5: Biological matrices contain numerous compounds that can interfere with the derivatization and detection of this compound. These include other primary amines and amino acids that will also react with the derivatizing reagent. It is highly recommended to perform a sample cleanup step, such as solid-phase extraction (SPE), before derivatization to remove these interferences and concentrate your analyte.[1]

III. Data Presentation: Comparison of Derivatization Reagents

Parameter o-Phthalaldehyde (OPA) Fluorescamine Naphthalene-2,3-dicarboxaldehyde (NDA)
Target Moiety Primary aminesPrimary aminesPrimary amines
Reaction pH Alkaline (typically 9-10.5)Alkaline (typically 8-9)Alkaline
Reaction Time Fast (seconds to minutes)Very fast (milliseconds to seconds)Fast (minutes)
Excitation Max. ~340-360 nm~390 nm~420 nm
Emission Max. ~440-455 nm~475 nm~490 nm
Derivative Stability Generally unstable, requires prompt analysis or stabilizationRelatively stableGenerally stable
Reagent/Byproduct Fluorescence Reagent is non-fluorescent, but byproducts can beReagent and hydrolysis products are non-fluorescentReagent is non-fluorescent
Key Advantages Good sensitivity, fast reaction, widely usedVery fast reaction, low background fluorescenceHigh sensitivity, stable derivatives
Key Disadvantages Derivative instability, requires a thiol co-reagentRequires anhydrous solvent for reagent, can be prone to hydrolysisMay require a cyanide catalyst, less commonly used than OPA

IV. Experimental Protocols

Protocol 1: Pre-column Derivatization of this compound with OPA

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.4): Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH to 10.4 with a concentrated NaOH solution.
  • Thiol Solution: Prepare a solution of 2-mercaptoethanol or N-acetyl-L-cysteine in the borate buffer.
  • OPA Reagent: Dissolve o-phthalaldehyde in methanol to a concentration of 10 mg/mL. Just before use, mix the OPA solution with the thiol solution and borate buffer. A typical formulation is 1 mL of OPA solution, 50 µL of 2-mercaptoethanol, and 9 mL of borate buffer. This solution should be prepared fresh daily and protected from light.

2. Sample Preparation:

  • For biological fluids like urine or plasma, perform a solid-phase extraction (SPE) to remove interfering substances.
  • Reconstitute the dried extract in a suitable solvent, such as 0.1 M HCl.

3. Derivatization Procedure:

  • In a microcentrifuge tube, mix 100 µL of the sample or standard with 200 µL of the OPA reagent.
  • Vortex the mixture for 30-60 seconds.
  • Let the reaction proceed at room temperature for 2-5 minutes.
  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

Protocol 2: Pre-column Derivatization of this compound with Fluorescamine

1. Reagent Preparation:

  • Borate Buffer (0.2 M, pH 9.0): Dissolve 12.4 g of boric acid in 1 L of water and adjust the pH to 9.0 with a concentrated NaOH solution.
  • Fluorescamine Solution: Prepare a solution of fluorescamine in anhydrous acetone or acetonitrile at a concentration of 0.3-0.5 mg/mL. This solution should be prepared fresh and protected from moisture.

2. Sample Preparation:

  • Follow the same sample preparation steps as for the OPA derivatization, including SPE for complex matrices.

3. Derivatization Procedure:

  • To 100 µL of the sample or standard in the borate buffer, rapidly add 50 µL of the fluorescamine solution while vortexing.
  • The reaction is almost instantaneous.
  • Inject an appropriate volume into the HPLC system within a few minutes.

Protocol 3: Pre-column Derivatization of this compound with NDA

1. Reagent Preparation:

  • Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of water and adjust the pH to 9.5 with a concentrated NaOH solution.
  • Cyanide Solution: Prepare a 10 mM solution of potassium cyanide (KCN) or sodium cyanide (NaCN) in water. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions.
  • NDA Solution: Prepare a 1 mM solution of naphthalene-2,3-dicarboxaldehyde in methanol.

2. Sample Preparation:

  • Follow the same sample preparation steps as for the OPA derivatization.

3. Derivatization Procedure:

  • In a microcentrifuge tube, mix 50 µL of the sample or standard, 50 µL of the borate buffer, 50 µL of the cyanide solution, and 50 µL of the NDA solution.
  • Vortex the mixture and let it react at room temperature for 15-30 minutes in the dark.
  • Inject an appropriate volume into the HPLC system.

V. Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (Urine, Plasma, etc.) SPE Solid-Phase Extraction (SPE) BiologicalSample->SPE Removal of Interferences CleanSample Clean Sample Extract SPE->CleanSample Reaction Derivatization Reaction CleanSample->Reaction DerivReagent Derivatization Reagent (OPA, Fluorescamine, or NDA) DerivReagent->Reaction DerivProduct Fluorescent Derivative Reaction->DerivProduct HPLC HPLC Separation DerivProduct->HPLC FLD Fluorescence Detection HPLC->FLD Data Data Acquisition & Analysis FLD->Data

Caption: Experimental workflow for the derivatization and analysis of this compound.

OPA_Reaction cluster_reactants Reactants cluster_product Product This compound This compound (Primary Amine) Derivative Fluorescent Isoindole Derivative This compound->Derivative OPA o-Phthalaldehyde (OPA) OPA->Derivative Thiol Thiol (R-SH) (e.g., 2-Mercaptoethanol) Thiol->Derivative

Caption: Reaction of this compound with OPA and a thiol.

Fluorescamine_Reaction cluster_reactants Reactants cluster_product Product This compound This compound (Primary Amine) Derivative Fluorescent Pyrrolinone Derivative This compound->Derivative Fluorescamine Fluorescamine Fluorescamine->Derivative

Caption: Reaction of this compound with fluorescamine.

NDA_Reaction cluster_reactants Reactants cluster_product Product This compound This compound (Primary Amine) Derivative Fluorescent Cyanobenz[f]isoindole Derivative This compound->Derivative NDA Naphthalene-2,3-dicarboxaldehyde (NDA) NDA->Derivative Cyanide Cyanide (CN-) Cyanide->Derivative

Caption: Reaction of this compound with NDA and cyanide.

References

Validation & Comparative

A Head-to-Head Comparison: 1-Methylhistamine vs. Histamine as Biomarkers for Anaphylaxis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and timely diagnosis of anaphylaxis is critical. While histamine has traditionally been used as a biomarker, its inherent instability presents significant challenges. This guide provides an objective comparison of histamine and its primary, more stable metabolite, 1-methylhistamine, as diagnostic markers for anaphylaxis, supported by experimental data and detailed methodologies.

Anaphylaxis is a severe, life-threatening systemic hypersensitivity reaction that requires rapid and accurate diagnosis. Laboratory confirmation of clinical suspicion often relies on the measurement of mast cell and basophil mediators released during an anaphylactic event. Histamine is a key mediator in the pathophysiology of anaphylaxis, causing vasodilation, increased vascular permeability, and smooth muscle contraction. However, its utility as a diagnostic biomarker is hampered by its short half-life in circulation. This has led to the investigation of its metabolites, particularly this compound, as more reliable indicators of mast cell activation.

The Case for a More Stable Marker: The Metabolic Fate of Histamine

Upon release, histamine is rapidly metabolized via two main pathways. The primary pathway in the systemic circulation involves methylation by histamine-N-methyltransferase (HNMT) to form this compound. This metabolite is then further oxidized by monoamine oxidase B (MAO-B) to 1-methyl-4-imidazoleacetic acid. A secondary pathway involves oxidative deamination by diamine oxidase (DAO). Due to its longer half-life, this compound offers a wider diagnostic window compared to its parent compound.

Histamine_Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase This compound This compound Histamine->this compound Histamine-N-methyltransferase (HNMT) Imidazoleacetic acid Imidazoleacetic acid Histamine->Imidazoleacetic acid Diamine Oxidase (DAO) 1-Methyl-4-imidazoleacetic acid 1-Methyl-4-imidazoleacetic acid This compound->1-Methyl-4-imidazoleacetic acid Monoamine Oxidase B (MAO-B)

Caption: Histamine Metabolism Pathway

Performance Characteristics: A Quantitative Comparison

The primary advantage of this compound over histamine lies in its superior stability, which translates to a more forgiving pre-analytical phase and a longer detection window post-anaphylaxis. While direct comparative studies on the diagnostic accuracy for anaphylaxis are limited, the available data and the pharmacokinetic profiles strongly favor this compound, particularly when urine is the specimen of choice.

FeatureHistamineThis compoundReference
Half-life in Plasma ~1-2 minutesSignificantly longer than histamine[1][2]
Peak Concentration 5-10 minutes post-event30-60 minutes post-event[3]
Detection Window 15-60 minutes post-eventUp to 24 hours post-event in urine[4][5]
Primary Specimen Plasma (EDTA)Urine (24-hour or spot)[6][7]
Stability Highly unstable, requires immediate processing and freezingStable, especially in urine[1][8]
Sensitivity for Anaphylaxis Pooled sensitivity of 0.76Suggested to be superior to histamine, but specific data is limited.[9]
Specificity for Anaphylaxis Pooled specificity of 0.69Suggested to be superior to histamine, but specific data is limited.[9]

Experimental Protocols: Measuring Histamine and this compound

Accurate quantification of these biomarkers is paramount. Below are summaries of commonly used experimental protocols.

Measurement of Urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of this compound due to its high specificity and sensitivity.

1. Sample Preparation:

  • Collect a 24-hour or spot urine sample. A 24-hour collection is often preferred for monitoring chronic mast cell activation, while a spot urine sample collected within a few hours of a suspected anaphylactic event is also valuable.[10]

  • To an aliquot of the urine sample, add an isotopic internal standard (e.g., deuterated this compound).

  • Dilute the sample with water.[11]

2. Chromatographic Separation:

  • Inject the prepared sample onto a reverse-phase C18 column or a similar stationary phase.[11]

  • Use a mobile phase gradient, for example, consisting of acetonitrile and water with a modifier like formic acid to achieve separation.[11]

3. Mass Spectrometric Detection:

  • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Monitor the specific mass transitions for this compound (e.g., m/z 170.1 → m/z 126.1) and its internal standard.[11]

4. Quantification:

  • Generate a calibration curve using standards of known concentrations.

  • Calculate the concentration of this compound in the urine sample based on the peak area ratio of the analyte to the internal standard. Results are often normalized to creatinine concentration to account for variations in urine dilution.[7]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Urine Sample Urine Sample Add Internal Standard Add Internal Standard Urine Sample->Add Internal Standard Dilution Dilution Add Internal Standard->Dilution LC Separation LC Separation Dilution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis Normalization to Creatinine Normalization to Creatinine Data Analysis->Normalization to Creatinine

Caption: LC-MS/MS Workflow for Urinary this compound
Measurement of Plasma Histamine by Enzyme-Linked Immunosorbent Assay (ELISA)

While LC-MS/MS is also used for histamine, ELISA is a more widely available method.

1. Sample Collection and Preparation:

  • Collect whole blood in an EDTA tube.

  • Immediately place the sample on ice and centrifuge at 4°C to separate the plasma. This must be done promptly to prevent ex vivo histamine release from basophils.[12]

  • Store the plasma at -20°C or lower until analysis. Repeated freeze-thaw cycles should be avoided.[6]

  • For the assay, samples, standards, and controls are typically acylated to increase the sensitivity of the immunoassay.[6]

2. ELISA Procedure (Competitive Assay):

  • Pipette standards, controls, and prepared plasma samples into wells of a microtiter plate pre-coated with histamine.

  • Add a histamine-specific antibody to each well.

  • Incubate to allow competition between the histamine in the sample and the histamine coated on the plate for antibody binding.

  • Wash the plate to remove unbound components.

  • Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Wash the plate again.

  • Add a substrate that reacts with the enzyme to produce a color change.

  • Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of histamine in the sample.[13]

3. Calculation of Results:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the histamine concentration in the samples from the standard curve.[12]

Conclusion: Selecting the Optimal Biomarker

For the diagnosis of anaphylaxis, particularly when there is a delay in sample collection, This compound is the superior biomarker due to its significantly greater stability and longer detection window compared to histamine. While plasma histamine can provide evidence of mast cell activation if measured within a very narrow timeframe, its rapid degradation makes it an unreliable marker in most clinical settings. The measurement of urinary this compound by LC-MS/MS offers a robust and sensitive method for confirming a diagnosis of anaphylaxis and other mast cell activation disorders. For researchers and drug development professionals investigating anaphylactic or anaphylactoid reactions, prioritizing the analysis of this compound will likely yield more consistent and reliable data.

References

A Comparative Guide to 1-Methylhistamine Measurement: UHPLC vs. ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-methylhistamine (1-MH), a major and stable metabolite of histamine, is crucial for studying allergic reactions, mast cell disorders, and the effects of therapeutic interventions. [1][2] Histamine itself is a potent biogenic amine involved in numerous physiological processes, but its rapid metabolism and instability in circulation make direct measurement challenging.[2] Consequently, this compound in urine and plasma has become a reliable biomarker for systemic histamine release.[1][2]

This guide provides an objective comparison of two prominent analytical methods for this compound quantification: Ultra-High-Performance Liquid Chromatography (UHPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into their respective experimental protocols, present key performance data, and offer a clear visual breakdown of their workflows and comparative advantages.

Quantitative Performance Comparison

The choice between UHPLC and ELISA often depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and the available resources. The following table summarizes the key quantitative performance metrics for each technique based on available data.

FeatureUHPLCELISA
Sensitivity (Limit of Quantification) ~50 nM in biological buffers[3][4]Urine: 2.5 ng/mL; Plasma/Cell Culture: 0.13 ng/mL[1]
Specificity High (separation of isomers and metabolites)Generally high, but potential for cross-reactivity
Accuracy (Recovery) >95%[5], >99%[4]Varies by kit and matrix
Precision (RSD/CV) <5.5%[4]Generally higher CV than HPLC[6]
Throughput Lower; sequential sample analysisHigher; suitable for batch analysis of many samples
Assay Time ~11 minutes per sample (run time)[4]~2 hours total assay time[1]
Sample Volume Variable, can be low (e.g., 10 µL of prepared sample)Typically 20-50 µL of prepared sample[7]
Instrumentation Cost HighModerate
Reagent Cost per Sample LowerHigher

Experimental Methodologies

UHPLC Method for this compound Measurement

UHPLC offers high sensitivity and specificity for the quantification of this compound. The method typically involves chromatographic separation followed by detection, often requiring a derivatization step to enhance the analyte's fluorescent properties.

Principle: Samples are first subjected to a preparation and purification process, often involving solid-phase extraction.[8] The extracted this compound is then separated from other components in the sample on a reversed-phase UHPLC column. To enable sensitive detection, a derivatization agent, such as o-phthalaldehyde (OPA), is introduced either pre-column, on-column, or post-column to render the this compound fluorescent.[5][8] The fluorescent derivative is then detected and quantified using a fluorescence detector.

Experimental Protocol Outline:

  • Sample Preparation:

    • For urine samples, an acidic hydrolysis step may be employed.[8]

    • Solid-phase extraction using a mixed cation exchange cartridge is used to purify and concentrate the analyte.[8]

    • The final extract is reconstituted in an appropriate solvent.

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into the UHPLC system.

    • Separation is achieved on a C18 reversed-phase column (e.g., Acquity UPLC BEH C18).[8]

    • A gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate with sodium octanesulfonate) and an organic solvent (e.g., acetonitrile) is commonly used.[9]

  • Derivatization (Post-Column Example):

    • After separation on the column, the eluent is mixed with a solution of o-phthalaldehyde (OPA) in an alkaline borate buffer.[8]

    • This reaction forms a fluorescent derivative of this compound.

  • Detection and Quantification:

    • The fluorescent derivative is detected by a fluorescence detector.

    • Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.[8]

ELISA Method for this compound Measurement

ELISA is a high-throughput immunoassay that offers a simpler and faster workflow compared to UHPLC. Commercially available kits are the most common way to perform this analysis.

Principle: The most common format for this compound ELISA is a competitive immunoassay.[10][11] In this setup, this compound in the sample competes with a fixed amount of labeled or plate-bound this compound for binding to a limited number of specific antibodies. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of this compound in the sample.

Experimental Protocol Outline (based on a typical commercial kit):

  • Sample Preparation and Acylation:

    • Urine, plasma, or cell culture samples are prepared according to the kit's instructions.[11]

    • A derivatization step (acylation) is often required to convert this compound into a form that can be recognized by the antibody.[10]

  • Competitive Binding:

    • Standards, controls, and acylated samples are added to the wells of a microtiter plate pre-coated with antibodies specific for this compound.

    • A fixed amount of enzyme-conjugated this compound is then added to each well.

    • During incubation, the sample's this compound and the enzyme-conjugated this compound compete for binding to the antibodies on the plate.

  • Washing:

    • The plate is washed to remove any unbound reagents.

  • Substrate Reaction and Signal Detection:

    • A substrate solution (e.g., TMB) is added to the wells, which is converted by the enzyme conjugate into a colored product.[10]

    • The reaction is stopped, and the optical density is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[10]

  • Quantification:

    • The concentration of this compound in the samples is determined by interpolating the optical density readings onto a standard curve generated from the standards of known concentrations.[10]

Visualizing the Workflows and Comparison

To further clarify the practical differences between UHPLC and ELISA for this compound measurement, the following diagrams illustrate their respective experimental workflows and a logical comparison of their key attributes.

UHPLC_vs_ELISA_Workflow cluster_UHPLC UHPLC Workflow cluster_ELISA ELISA Workflow UHPLC_start Sample Collection (Urine, Plasma) UHPLC_prep Sample Preparation (Hydrolysis, SPE) UHPLC_start->UHPLC_prep UHPLC_inject UHPLC Injection UHPLC_prep->UHPLC_inject UHPLC_sep Chromatographic Separation UHPLC_inject->UHPLC_sep UHPLC_deriv Post-Column Derivatization (OPA) UHPLC_sep->UHPLC_deriv UHPLC_detect Fluorescence Detection UHPLC_deriv->UHPLC_detect UHPLC_quant Quantification UHPLC_detect->UHPLC_quant ELISA_start Sample Collection (Urine, Plasma, Cell Culture) ELISA_prep Sample Preparation & Acylation ELISA_start->ELISA_prep ELISA_bind Competitive Binding in Antibody-Coated Plate ELISA_prep->ELISA_bind ELISA_wash1 Washing ELISA_bind->ELISA_wash1 ELISA_conjugate Enzyme Conjugate Addition & Incubation ELISA_wash1->ELISA_conjugate ELISA_wash2 Washing ELISA_conjugate->ELISA_wash2 ELISA_sub Substrate Addition & Color Development ELISA_wash2->ELISA_sub ELISA_read Read Optical Density ELISA_sub->ELISA_read ELISA_quant Quantification ELISA_read->ELISA_quant

Caption: Experimental Workflows for UHPLC and ELISA.

UHPLC_vs_ELISA_Comparison cluster_attributes Comparison Attributes cluster_UHPLC UHPLC cluster_ELISA ELISA specificity Specificity uhplc_spec Very High (Resolves isomers) specificity->uhplc_spec elisa_spec High (Potential cross-reactivity) specificity->elisa_spec sensitivity Sensitivity uhplc_sens High sensitivity->uhplc_sens elisa_sens High sensitivity->elisa_sens throughput Throughput uhplc_thru Low (Sequential) throughput->uhplc_thru elisa_thru High (Batch processing) throughput->elisa_thru cost Cost & Complexity uhplc_cost High Instrument Cost, Lower Reagent Cost cost->uhplc_cost elisa_cost Lower Instrument Cost, Higher Reagent Cost cost->elisa_cost speed Speed uhplc_speed Slower per sample speed->uhplc_speed elisa_speed Faster for large batches speed->elisa_speed

Caption: Logical Comparison of UHPLC and ELISA.

Conclusion

Both UHPLC and ELISA are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific needs of the research.

  • UHPLC is the preferred method when the highest levels of specificity and accuracy are required, for instance, in studies where it is critical to distinguish between structurally similar compounds. While the initial investment in equipment is higher and the throughput is lower, the detailed and reliable data it provides can be invaluable for in-depth pharmacological and metabolic studies.

  • ELISA offers a significant advantage in terms of throughput and ease of use, making it ideal for screening large numbers of samples, such as in clinical studies or for routine monitoring.[1] The availability of commercial kits simplifies the workflow and reduces the need for extensive method development. However, it is important to be aware of the potential for cross-reactivity and to validate the assay for the specific sample matrix being used.

For many research applications, a tiered approach may be optimal, using ELISA for initial high-throughput screening and UHPLC for the confirmation of key findings or for studies requiring more detailed quantitative analysis.

References

Validation of a Novel LC-MS/MS Method for 1-Methylhistamine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of 1-Methylhistamine (1-MH) against established analytical techniques, namely Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC). The objective is to present the performance of each method with supporting experimental data to aid researchers in selecting the most appropriate technique for their specific needs.

Histamine Metabolism and the Significance of this compound

Histamine, a crucial biogenic amine, is involved in various physiological processes, including allergic reactions, inflammatory responses, and gastric acid secretion.[1][2][3] It is metabolized in the body through two primary pathways. One major pathway involves the enzyme histamine-N-methyltransferase (HNMT), which converts histamine to this compound.[1][2][4] Due to its greater stability in circulation compared to histamine, this compound serves as a reliable biomarker for monitoring histamine production and mast cell activity in conditions like mastocytosis and allergic reactions.[1][4]

Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase This compound This compound Histamine->this compound Imidazole Acetic Acid Imidazole Acetic Acid Histamine->Imidazole Acetic Acid HNMT HNMT HNMT->this compound DAO DAO DAO->Imidazole Acetic Acid cluster_0 New Method Development (LC-MS/MS) cluster_1 Established Methods cluster_2 Comparative Analysis A Method Optimization B Analytical Validation A->B E Sample Analysis (Spiked & Real) B->E C ELISA Protocol C->E D HPLC Protocol D->E F Performance Data Comparison E->F G Method Selection F->G

References

A Comparative Guide to Antibody Cross-Reactivity in 1-Methylhistamine Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-methylhistamine (1-MH), a major metabolite of histamine, is crucial for studying allergic reactions, mast cell activation disorders, and the effects of therapeutic interventions. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are a common method for this quantification. However, the specificity of the antibodies used in these assays is paramount to ensure that the results are not skewed by cross-reactivity with structurally similar molecules. This guide provides a comparative analysis of the antibody cross-reactivity profiles of commercially available this compound ELISA kits, supported by experimental data and detailed protocols.

Performance Comparison of this compound ELISA Kits

The specificity of an immunoassay is determined by the antibody's ability to distinguish between the target analyte and other structurally related compounds. The following table summarizes the cross-reactivity of several commercially available this compound ELISA kits. The data is presented as the percentage of cross-reactivity, where a lower percentage indicates higher specificity.

AnalyteDLD DiagnostikaEagle Biosciences
This compound 100% 100%
Histamine< 0.7%0.39%
3-Methylhistamine< 0.07%0.014%
1-Methyl-4-imidazole-acetic acid< 0.0025%Not Reported
Imidazole-4-acetic acid< 0.007%< 0.006%
L-Histidine< 0.0025%< 0.005%
TryptamineNot Reported< 0.005%
TyramineNot Reported< 0.005%

Data Interpretation: Both DLD Diagnostika and Eagle Biosciences demonstrate high specificity for this compound, with minimal cross-reactivity to histamine and other related metabolites. The low cross-reactivity percentages for compounds like 3-Methylhistamine and imidazole-4-acetic acid are particularly important as they are structurally similar to this compound. This high level of specificity is crucial for obtaining accurate and reliable measurements of this compound in biological samples.

Experimental Protocols

The determination of antibody cross-reactivity in a competitive ELISA is a critical validation step. The following is a detailed methodology for assessing the cross-reactivity of antibodies in a this compound immunoassay.

Principle of the Assay

The this compound ELISA is a competitive immunoassay.[1][2] In this format, free this compound in the sample competes with a fixed amount of labeled this compound (e.g., enzyme-conjugated) for a limited number of binding sites on a specific antibody coated on a microplate.[1][2] The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal generated by the enzyme is then measured, and the concentration of this compound is determined by comparing the results to a standard curve.

Cross-Reactivity Assessment Protocol
  • Preparation of Cross-Reactant Solutions:

    • Prepare stock solutions of this compound (the target analyte) and potential cross-reactants (e.g., histamine, 3-methylhistamine, L-histidine) in the assay buffer.

    • Perform serial dilutions of each stock solution to create a range of concentrations to be tested.

  • Assay Procedure:

    • Add a fixed volume of the antibody solution to each well of the microplate.

    • Add the serially diluted solutions of either the this compound standard or the potential cross-reactants to the wells.

    • Add a fixed amount of enzyme-labeled this compound to each well.

    • Incubate the plate to allow for competitive binding to occur.

    • Wash the plate to remove any unbound reagents.

    • Add the enzyme substrate to the wells. The substrate will be converted by the enzyme to produce a colored product.

    • Stop the enzyme reaction after a specific incubation time.

    • Measure the absorbance of the color in each well using a microplate reader at the appropriate wavelength (typically 450 nm).[1]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.

    • For each potential cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the histamine metabolism pathway and the workflow of a competitive immunoassay for cross-reactivity testing.

Histamine Metabolism Pathway Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase Methylhistamine This compound Histamine->Methylhistamine Histamine-N- Methyltransferase (HNMT) ImidazoleAceticAcid Imidazoleacetic Acid Histamine->ImidazoleAceticAcid Diamine Oxidase (DAO) MethylimidazoleAceticAcid 1-Methyl-4-imidazoleacetic Acid Methylhistamine->MethylimidazoleAceticAcid Monoamine Oxidase B (MAO-B)

Histamine Metabolism Pathway

The diagram above illustrates the enzymatic conversion of histidine to histamine and its subsequent metabolism into this compound and other byproducts.[3] Understanding this pathway is essential for identifying potential cross-reactants in immunoassays.

Competitive Immunoassay Workflow cluster_0 1. Coating cluster_1 2. Competitive Binding cluster_2 3. Washing cluster_3 4. Signal Generation a Antibody Coated Well b_well b_sample Sample (1-MH) b_sample->b_well b_labeled Labeled 1-MH b_labeled->b_well c Remove Unbound Antigens d Add Substrate & Measure Signal

Competitive Immunoassay Workflow

This workflow diagram outlines the key steps in a competitive ELISA used for determining cross-reactivity. The competition between the analyte in the sample and the labeled analyte for antibody binding sites is the core principle of this assay format.

References

Comparative Analysis of 1-Methylhistamine Levels in Different Patient Cohorts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-methylhistamine (1-MH), a major metabolite of histamine, across various patient cohorts. Elevated levels of 1-MH are indicative of increased histamine production and are associated with several clinical conditions. This document summarizes quantitative data, details experimental methodologies for 1-MH measurement, and visualizes the metabolic pathway of histamine.

Data Presentation: this compound Levels in Patient Cohorts

The following tables summarize urinary this compound levels in different patient populations compared to healthy controls. These values are typically normalized to creatinine to account for variations in urine concentration.

Patient CohortThis compound Level (μg/g Creatinine)Reference
Healthy Controls 112.99 ± 55.48 (mean ± SD)[1]
Histamine Intolerance 70.29 ± 29.43 (mean ± SD)[1]
Atopic Dermatitis with Food Hypersensitivity (Positive Provocation) 534 ± 331 (mean ± SD)[2]
Atopic Dermatitis with Food Hypersensitivity (Negative Provocation) 343 ± 58 (mean ± SD)[2]
Patient CohortThis compound Level (μmol/mol Creatinine)Reference
Mastocytosis (Limited to Skin) 245 (median)[3]
Mastocytosis (Bone Marrow and Cutaneous Involvement) 509 (average)[3]
Patient CohortUrinary N-methylhistamine (μ g/mmol creatinine x m²BSA)Reference
Gastrointestinal Food Allergy (Unrestricted Diet) 7.1 (median)[4]
Healthy Controls (Unrestricted Diet) Not specified, but significantly lower than the food allergy group[4]
Gastrointestinal Food Allergy (Hypoallergenic Diet) 5.7 (median)[4]

Experimental Protocols

Accurate quantification of this compound is crucial for clinical and research applications. The most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound ELISA Protocol (Urine Samples)

This protocol is a summary of a common commercially available competitive ELISA kit.

1. Sample Preparation (Acylation):

  • Pipette 20 µL of standards, controls, and urine samples into the respective wells of a reaction plate.[5][6]

  • Add 200 µL of Equalizing Reagent to each well.[5][6]

  • Add 20 µL of freshly prepared Acylation Reagent to each well.[5][6]

  • Incubate for a specified time at room temperature on an orbital shaker.

2. ELISA Procedure:

  • Pipette 50 µL of Start Buffer into the wells of the coated microtiter strips.[6]

  • Add 20 µL of the prepared (acylated) standards, controls, and samples to the wells.

  • Pipette 50 µL of Antiserum into each well.[6]

  • Incubate for 30 minutes at room temperature on an orbital shaker.[6]

  • Wash the wells multiple times with Wash Buffer.

  • Add 100 µL of Enzyme Conjugate to each well and incubate.

  • Wash the wells again.

  • Add 100 µL of Substrate and incubate for 15-20 minutes.

  • Add 100 µL of Stop Solution.

  • Read the optical density at 450 nm using a microplate photometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (Urine Samples)

LC-MS/MS offers high specificity and sensitivity for the quantification of this compound.

1. Sample Preparation:

  • Urine samples are typically diluted with water after the addition of an isotopic internal standard.[7]

  • For some methods, a simple dilution of the urine sample with acetonitrile is sufficient.

2. Chromatographic Separation:

  • The diluted sample is injected into a liquid chromatography system.

  • Separation is achieved on a suitable column, such as a HILIC or a C18 column.[7]

  • A mobile phase, often a mixture of acetonitrile and water with a modifier like formic acid, is used to elute the analyte.[7]

3. Mass Spectrometric Detection:

  • The eluent from the LC system is introduced into a tandem mass spectrometer.

  • Detection is performed using positive electrospray ionization (ESI) and multiple reaction monitoring (MRM).[7]

  • Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.[7]

Mandatory Visualization

The following diagrams illustrate key processes related to this compound analysis.

Histamine_Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine Histidine decarboxylase Methylhistamine This compound Histamine->Methylhistamine Histamine-N- methyltransferase (HNMT) Imidazoleacetic_acid Imidazoleacetic acid Histamine->Imidazoleacetic_acid Diamine oxidase (DAO) Methylimidazoleacetic_acid 1-Methyl-4-imidazoleacetic acid Methylhistamine->Methylimidazoleacetic_acid Monoamine oxidase B (MAO-B)

Caption: Metabolic pathway of histamine.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Steps cluster_analysis Data Analysis Sample Urine Sample Acylation Acylation Sample->Acylation Add_to_plate Add Sample to Coated Plate Acylation->Add_to_plate Add_antiserum Add Antiserum Add_to_plate->Add_antiserum Incubate_wash1 Incubate & Wash Add_antiserum->Incubate_wash1 Add_conjugate Add Enzyme Conjugate Incubate_wash1->Add_conjugate Incubate_wash2 Incubate & Wash Add_conjugate->Incubate_wash2 Add_substrate Add Substrate Incubate_wash2->Add_substrate Add_stop Add Stop Solution Add_substrate->Add_stop Read_plate Read Plate Add_stop->Read_plate Calculate Calculate Concentration Read_plate->Calculate

Caption: Experimental workflow for this compound ELISA.

References

A Comparative Guide to 1-Methylhistamine Quantification: LC-MS/MS vs. ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-Methylhistamine (1-MH), a major metabolite of histamine, is crucial for studying allergic reactions, mast cell activation disorders, and the effects of novel therapeutics. This guide provides a comprehensive comparison of the two most common analytical methods for this compound quantification: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This comparison is based on a review of published performance data and methodologies.

At a Glance: Method Performance

Performance ParameterLC-MS/MSELISA
Principle Separation by chromatography, detection by mass-to-charge ratioAntigen-antibody binding, colorimetric or fluorescent detection
Sensitivity (LOD/LOQ) High (pg/mL to low ng/mL range)Moderate (ng/mL range)
Specificity Very High (distinguishes structurally similar molecules)High (potential for cross-reactivity)
Precision (CV%) Excellent (<15%)Good (<20%)
Accuracy/Recovery Excellent (typically 85-115%)Good (can be matrix-dependent)
Sample Throughput Moderate to High (automation dependent)High (suitable for large batches)
Cost per Sample HigherLower
Instrumentation Cost HighLow to Moderate
Technical Expertise HighModerate

In-Depth Look: Performance Data

The following tables provide a more detailed breakdown of the quantitative performance data for each method as reported in various sources.

Table 1: LC-MS/MS Performance Data for this compound Quantification
ParameterReported ValueSample MatrixSource
Limit of Quantification (LOQ)0.53 nmol/LUrine[1]
Imprecision<3%Urine[1]
Recovery>98%Urine[1]
Inter-run Precision8.4%Urine[2][3]
Intra-run Precision4.3%Urine[2][3]
Accuracy-16.2% to 8.0%Urine[2][3]
Repeatability and Precision (CV)<11.0%Cerebrospinal Fluid[4]
Table 2: ELISA Performance Data for this compound Quantification
ParameterReported ValueSample MatrixSource
Sensitivity (LOD)0.3 ng/mLUrine[5]
Detection Range0 - 1000 ng/mLUrine[5]
Intra-Assay CVVaries by kit (e.g., 6.7 - 6.9%)Urine
Inter-Assay CVVaries by kitUrine
RecoveryVaries by kitUrine

Experimental Workflows and Methodologies

Understanding the experimental workflow is key to selecting the appropriate method and ensuring reliable results.

Histamine Metabolism and this compound Formation

Histamine is metabolized in the body through two primary pathways. The diagram below illustrates the formation of this compound via histamine N-methyltransferase (HNMT).

Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase Methylhistamine This compound Histamine->Methylhistamine SAM -> SAH ImidazoleAceticAcid Imidazole Acetic Acid Histamine->ImidazoleAceticAcid HNMT Histamine N-methyltransferase (HNMT) DAO Diamine Oxidase (DAO)

Figure 1: Simplified pathway of histamine metabolism.
Inter-Laboratory Comparison Workflow

A typical inter-laboratory comparison study involves a coordinating body sending identical, blind samples to multiple laboratories for analysis. The results are then statistically compared to assess the proficiency of each laboratory and the comparability of the methods used.

Coordinator Coordinating Body (e.g., Reference Lab) SamplePrep Sample Preparation & Distribution Coordinator->SamplePrep LabA Laboratory A SamplePrep->LabA LabB Laboratory B SamplePrep->LabB LabC Laboratory C SamplePrep->LabC Analysis Sample Analysis LabA->Analysis LabB->Analysis LabC->Analysis DataSubmission Data Submission Analysis->DataSubmission StatisticalAnalysis Statistical Analysis (e.g., Z-scores) DataSubmission->StatisticalAnalysis Report Final Report & Comparison StatisticalAnalysis->Report

Figure 2: General workflow of an inter-laboratory comparison study.

Detailed Experimental Protocols

LC-MS/MS Method for this compound in Urine

While specific protocols vary between laboratories, a general LC-MS/MS method for urinary this compound involves the following steps:

  • Sample Preparation:

    • Urine samples are typically subjected to a dilution step.

    • An internal standard (e.g., a deuterated form of this compound) is added to each sample for accurate quantification.

    • Protein precipitation or solid-phase extraction (SPE) may be employed to remove interfering substances.

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into a liquid chromatography system.

    • Separation is achieved on a reversed-phase or HILIC column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • Ionization is typically performed using electrospray ionization (ESI) in the positive ion mode.

    • Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

ELISA Method for this compound in Urine

Commercially available ELISA kits are commonly used for this compound quantification. A typical protocol is as follows[6][7][8][9]:

  • Sample Preparation (Acylation):

    • Standards, controls, and urine samples are pipetted into a reaction plate.

    • An acylation reagent is added to each well to convert this compound to a derivative that can be recognized by the antibody.

  • Immunoassay:

    • The acylated samples are transferred to a microtiter plate pre-coated with anti-1-Methylhistamine antibodies.

    • A known amount of enzyme-labeled this compound is added to each well.

    • During incubation, the sample's this compound and the enzyme-labeled this compound compete for binding to the antibodies on the plate.

  • Detection:

    • The plate is washed to remove unbound reagents.

    • A substrate solution is added, which reacts with the enzyme to produce a color change.

    • The intensity of the color is inversely proportional to the concentration of this compound in the sample.

    • The absorbance is read using a microplate reader, and the concentration is determined from a standard curve.

Conclusion

Both LC-MS/MS and ELISA are powerful techniques for the quantification of this compound.

  • LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for research applications requiring high accuracy and the ability to measure very low concentrations. However, it comes with higher initial and operational costs and requires significant technical expertise.

  • ELISA provides a cost-effective and high-throughput solution suitable for screening large numbers of samples. While generally specific, the potential for cross-reactivity with other molecules should be considered and validated for the specific sample matrix.

The choice between these methods should be guided by the specific research question, the required level of analytical performance, and the available resources. For definitive quantification and in cases of dispute, LC-MS/MS is the preferred method. For large-scale screening and routine monitoring, ELISA offers a practical and efficient alternative.

References

A Comparative Guide to the Major Histamine Metabolites: N-tele-methylhistamine and Imidazoleacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Histamine, a pivotal biogenic amine, exerts a wide array of physiological and pathological effects, mediated through its four receptor subtypes (H1-H4). The precise regulation of histamine levels is crucial for maintaining homeostasis, and its metabolic inactivation is primarily governed by two distinct enzymatic pathways. This guide provides a comprehensive comparison of these pathways, focusing on the generation of their principal metabolites: N-tele-methylhistamine and imidazoleacetic acid. This analysis is intended for researchers, scientists, and drug development professionals engaged in the study of histamine-related processes.

Nomenclature and Biochemical Pathways of Histamine Metabolism

It is critical to first clarify a point of nomenclature. The terms "1-Methylhistamine" and "N-tele-methylhistamine" refer to the same molecule. The designation "N-tele" (from the Greek "tele" for far) specifies that the methyl group is attached to the nitrogen atom of the imidazole ring that is further from the ethylamine side chain. This is the standard and more precise nomenclature used in current scientific literature.

Histamine is metabolized via two primary pathways, catalyzed by two distinct enzymes:

  • Histamine N-methyltransferase (HNMT): This enzyme is predominantly located in the cytoplasm of cells throughout the body, including the central nervous system. HNMT catalyzes the methylation of histamine, using S-adenosyl-L-methionine as a methyl donor, to produce N-tele-methylhistamine . This metabolite is then further oxidized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) to form N-tele-methylimidazoleacetic acid (t-MIAA).

  • Diamine Oxidase (DAO): Also known as histaminase, DAO is a secreted enzyme primarily found in the small intestine, colon, placenta, and kidneys. It is responsible for the oxidative deamination of extracellular histamine to produce imidazoleacetaldehyde , which is then rapidly converted by aldehyde dehydrogenase (ALDH) to imidazoleacetic acid (IAA) .

The following diagram illustrates the two main enzymatic pathways for histamine metabolism.

Histamine_Metabolism cluster_0 cluster_1 Histamine Histamine t_MH N-tele-methylhistamine Histamine->t_MH HNMT (S-adenosyl-L-methionine) IAAldehyde Imidazoleacetaldehyde Histamine->IAAldehyde DAO HNMT_path HNMT Pathway (Intracellular) DAO_path DAO Pathway (Extracellular) t_MIAA N-tele-methylimidazole- acetic acid t_MH->t_MIAA MAO-B / ALDH IAA Imidazoleacetic acid IAAldehyde->IAA ALDH Excretion1 Urinary Excretion t_MIAA->Excretion1 Excretion2 Urinary Excretion IAA->Excretion2

Fig. 1: The two major pathways of histamine metabolism.

Comparative Analysis of the HNMT and DAO Pathways

The functional distinction between the HNMT and DAO pathways is largely determined by the location of the enzymes and their substrate accessibility.

FeatureHNMT Pathway (N-tele-methylhistamine)DAO Pathway (Imidazoleacetic acid)
Primary Enzyme Histamine N-methyltransferase (HNMT)Diamine Oxidase (DAO)
Cellular Location Cytosolic (intracellular)[1][2][3][4]Secretory protein, acts extracellularly[1][2][5]
Tissue Distribution Wide distribution: kidneys, liver, spleen, colon, prostate, ovaries, CNS, respiratory tract[1][3]More restricted: small intestine, colon, placenta, kidneys[1]
Primary Function Inactivation of intracellular histamine, regulation of histaminergic neurotransmission in the CNS[3][6]Degradation of extracellular histamine, primarily dietary histamine in the gut[1][2][4]
Key Metabolite N-tele-methylhistamine[7]Imidazoleacetic acid[7]
Enzyme Cofactors S-adenosyl-L-methionine (SAMe) as a methyl donor[4]Copper, Vitamin B6[8]
Clinical Relevance Biomarker for mast cell activation disorders (e.g., mastocytosis), allergic reactions, and gastrointestinal food allergies.[9][10][11]Deficiency is associated with histamine intolerance, leading to symptoms upon ingestion of histamine-rich foods.[2][4]

Key Insights:

  • Location Dictates Function: HNMT acts on histamine within the cell, playing a crucial role in regulating histamine levels in the brain and other tissues.[3][6] In contrast, DAO is secreted from cells and acts as a barrier, primarily in the intestine, to break down histamine ingested from food before it can be absorbed into the bloodstream.[1][4]

  • Distinct Roles in Health and Disease: While both pathways are essential for preventing histamine excess, their deficiencies lead to different clinical scenarios. Low DAO activity is a primary cause of histamine intolerance from dietary sources.[2] Conversely, measuring the HNMT metabolite, N-tele-methylhistamine, is a reliable method for diagnosing systemic mast cell activation, where histamine is released endogenously.[9][10][12]

  • Metabolites as Biomarkers: Due to the very short half-life of histamine itself, its metabolites are more stable and thus more reliable biomarkers.[12][13] Urinary N-tele-methylhistamine is considered a superior biomarker for assessing systemic histamine release from mast cells compared to direct histamine measurement.[9][12]

Experimental Protocols: Quantification of Histamine Metabolites

The accurate quantification of histamine and its metabolites is essential for both research and clinical diagnostics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard due to its high sensitivity and specificity.[14]

Protocol: UPLC-MS/MS for Urinary N-tele-methylhistamine and Imidazoleacetic Acid

This protocol is a generalized example based on established methodologies.[15][16]

1. Sample Preparation:

  • Collect a 24-hour or a spot morning urine sample.
  • To a 1.5 mL microcentrifuge tube, add 10 µL of the urine sample.
  • Add 100 µL of an internal standard solution prepared in acetonitrile. The internal standards should be stable isotope-labeled versions of the analytes (e.g., d3-tele-methylhistamine, d3-tele-methylimidazoleacetic acid).
  • Vortex the mixture for 30 seconds to precipitate proteins.
  • Centrifuge at 10,000 x g for 5 minutes at 4°C.
  • Transfer the supernatant to a UPLC vial for analysis.

2. UPLC-MS/MS Analysis:

  • Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation.[15][16]
  • Mobile Phase A: 100 mM Ammonium formate, pH 3
  • Mobile Phase B: Acetonitrile
  • Gradient: A linear gradient is run to separate the analytes.
  • Flow Rate: 0.5 mL/min
  • Injection Volume: 10 µL
  • Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for quantification.

3. Data Analysis:

  • Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a standard curve.
  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution, typically expressed as mcg/g creatinine.[12][17]

The following diagram outlines a typical workflow for the analysis of urinary histamine metabolites.

Experimental_Workflow start Urine Sample Collection prep Sample Preparation (Dilution, Protein Precipitation) start->prep analysis UPLC-MS/MS Analysis (HILIC Separation) prep->analysis detection Mass Spectrometry (MRM Detection) analysis->detection quant Data Quantification (Normalization to Creatinine) detection->quant end Final Metabolite Concentrations quant->end

Fig. 2: Workflow for urinary histamine metabolite analysis.

Conclusion

The metabolism of histamine is a tale of two distinct, yet complementary, pathways. The intracellular HNMT pathway, producing N-tele-methylhistamine, is crucial for regulating histamine levels within tissues, particularly the central nervous system. The extracellular DAO pathway, yielding imidazoleacetic acid, serves as the primary defense against histamine from external sources, most notably the diet. Understanding the differences in their location, function, and resulting metabolites is paramount for researchers and clinicians. The quantification of their respective metabolites, especially urinary N-tele-methylhistamine, provides a powerful and non-invasive tool for diagnosing and monitoring conditions related to systemic histamine release and mast cell activity.

References

Urinary 1-Methylhistamine as a Surrogate Marker for Plasma Histamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of systemic histamine levels is crucial in various research and clinical settings, including the study of allergic reactions, mast cell activation disorders, and the safety evaluation of new drug candidates. Direct measurement of plasma histamine is often challenging due to its short half-life of approximately one minute.[1] Consequently, its more stable metabolite, 1-methylhistamine, excreted in the urine, has emerged as a reliable surrogate biomarker. This guide provides a comprehensive comparison of urinary this compound and plasma histamine, summarizing the correlation between the two, detailing experimental protocols for their measurement, and presenting relevant biological pathways.

Correlation Between Urinary this compound and Plasma Histamine

In studies of patients with mast cell disorders, urinary N-methylhistamine levels have been shown to correlate with serum tryptase, another key mast cell mediator. One study involving patients with suspected mastocytosis reported a significant Spearman Rank correlation coefficient (rs) of 0.43 in adults and 0.46 in younger patients between serum tryptase and urinary N-methylhistamine. Although not a direct correlation with plasma histamine, this provides evidence that urinary this compound reflects mast cell activation, the primary source of systemic histamine.

The preference for urinary this compound over plasma histamine is primarily due to practical and physiological reasons:

  • Stability: Histamine is rapidly metabolized, leading to transient and often undetectable levels in plasma shortly after release.[1] In contrast, this compound is a stable end-product, providing a more integrated picture of histamine production over time.[1]

  • Non-Invasiveness: Urine collection is a non-invasive procedure, which is advantageous for longitudinal studies and for monitoring patients.

  • Longer Detection Window: Urinary metabolites of histamine can be detected for up to 24 hours after a histamine-releasing event, such as anaphylaxis, whereas plasma histamine levels may return to baseline within 30-60 minutes.

Data Summary: A Qualitative Comparison

AnalyteMatrixHalf-lifeStabilityCollectionIndication
Histamine Plasma~1 minuteLowInvasive (Blood Draw)Acute, transient events
This compound UrineLongerHighNon-invasive (Urine Collection)Time-integrated histamine release

Experimental Protocols

Accurate quantification of plasma histamine and urinary this compound is critical for their use as biomarkers. Several analytical methods are available, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being one of the most sensitive and specific techniques.

Measurement of Plasma Histamine and Urinary this compound by LC-MS/MS

This protocol provides a general framework for the simultaneous or separate analysis of histamine and this compound in plasma and urine.

1. Sample Collection and Preparation:

  • Plasma:

    • Collect whole blood in EDTA-containing tubes.

    • Immediately place the sample on ice to prevent ex vivo histamine release from basophils.

    • Centrifuge at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

  • Urine:

    • A 24-hour urine collection is often preferred to account for diurnal variations. Spontaneous or timed collections can also be used, and results are typically normalized to creatinine concentration.

    • No preservative is generally required, but the sample should be kept refrigerated during collection.[1]

    • Store urine aliquots at -20°C or lower until analysis.

2. Sample Extraction:

  • Plasma: Protein precipitation is a common first step. This can be achieved by adding a solvent like acetonitrile or methanol to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.

  • Urine: Urine samples may require a dilution step. Solid-phase extraction (SPE) can be used for both plasma and urine to clean up the sample and concentrate the analytes.

3. Chromatographic Separation:

  • Technique: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate histamine and this compound from other matrix components.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 reversed-phase column with an ion-pairing agent can be employed.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.

4. Mass Spectrometric Detection:

  • Technique: Tandem mass spectrometry (MS/MS) is used for detection and quantification.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is common for these analytes.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for histamine and this compound, along with their stable isotope-labeled internal standards, are monitored.

Alternative Method: ELISA

Enzyme-linked immunosorbent assays (ELISAs) are also commercially available for the quantification of urinary this compound and offer a higher throughput alternative to LC-MS/MS. These assays are typically competitive immunoassays and have been shown to have a good correlation with LC-MS/MS methods.[3]

Signaling Pathways and Experimental Workflows

To visualize the metabolic pathway of histamine and a typical experimental workflow, the following diagrams are provided in the DOT language for Graphviz.

Histamine Metabolism

Histamine_Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase N_Methylhistamine This compound Histamine->N_Methylhistamine Histamine-N- Methyltransferase (HNMT) Imidazole_Acetic_Acid Imidazole Acetic Acid Histamine->Imidazole_Acetic_Acid Diamine Oxidase (DAO) N_Methylimidazole_Acetic_Acid 1-Methyl-4-imidazole acetic acid N_Methylhistamine->N_Methylimidazole_Acetic_Acid Monoamine Oxidase B (MAO-B) Urine_Excretion1 Urine Excretion N_Methylhistamine->Urine_Excretion1 Urine_Excretion2 Urine Excretion N_Methylimidazole_Acetic_Acid->Urine_Excretion2 Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Analysis Blood_Sample Blood Sample (EDTA tube, on ice) Plasma_Separation Plasma Separation (Centrifugation at 4°C) Blood_Sample->Plasma_Separation Urine_Sample 24h Urine Sample (Refrigerated) Urine_Aliquoting Urine Aliquoting Urine_Sample->Urine_Aliquoting LCMSMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMSMS_Analysis Plasma Extract Urine_Aliquoting->LCMSMS_Analysis Urine Aliquot Quantification Quantification of Analytes LCMSMS_Analysis->Quantification Correlation Correlation Analysis Quantification->Correlation

References

1-Methylhistamine vs. Diamine Oxidase: A Comparative Guide to Biomarkers for Histamine-Related Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of histamine metabolism is crucial for diagnosing and managing histamine-related disorders, such as histamine intolerance and mast cell activation syndrome. This guide provides a comprehensive comparison of two key biomarkers: 1-methylhistamine (1-MH), a primary metabolite of histamine, and diamine oxidase (DAO), the principal enzyme for degrading ingested histamine. We will delve into their roles, the experimental data supporting their use, and the methodologies for their quantification.

Introduction to Histamine Metabolism and its Biomarkers

Histamine, a critical mediator of allergic and inflammatory responses, is metabolized through two primary pathways. The intracellular pathway involves histamine-N-methyltransferase (HNMT), which converts histamine to this compound (also referred to as N-methylhistamine). The extracellular pathway, predominantly in the intestine, relies on diamine oxidase (DAO) to break down histamine.[1][2] The reliability of biomarkers associated with these pathways is a subject of ongoing research. This compound, being a stable metabolite, is considered a reflection of systemic histamine release, while DAO activity is thought to indicate the capacity to degrade dietary histamine.[3]

Comparative Analysis of this compound and Diamine Oxidase

Recent studies suggest that the urinary profile of histamine and its metabolite, this compound, may offer a more dependable indication of histamine intolerance than serum DAO activity.[1] A pilot study found that individuals with histamine intolerance exhibited significantly lower urinary levels of this compound compared to a control group, a difference that was notably independent of their serum DAO activity levels.[1][2][4][5]

Conversely, while some research has linked low serum DAO activity to the symptoms of histamine intolerance and has shown that a low-histamine diet or DAO supplementation can lead to improvement, other studies have presented conflicting evidence.[6][7][8][9] The utility of DAO as a standalone diagnostic marker remains a topic of debate, with some investigations failing to find a consistent correlation between DAO levels and clinical symptoms.[6][10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating this compound and diamine oxidase as biomarkers.

Table 1: Urinary this compound Levels in Histamine Intolerance

ParameterHistamine Intolerant GroupControl Groupp-valueReference
Urinary this compound (μg/g creatinine)71.58 ± 29.43112.99 ± 55.48< 0.05[1]

Table 2: Serum Diamine Oxidase (DAO) Activity and Clinical Response

DAO Activity LevelSymptom Severity ImprovementClinical PhenotypeReference
< 3 U/mL (Low)40% reductionLess complex[6][8]
3-10 U/mL (Intermediate)50% reductionMore complex[6][8]
> 10 U/mL (High)33% reductionN/A[6][8]

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the histamine metabolism pathway and a typical experimental workflow for biomarker analysis.

Histamine_Metabolism cluster_pathways Metabolic Pathways Histamine Histamine HNMT Histamine-N- methyltransferase (HNMT) (Intracellular) Histamine->HNMT DAO Diamine Oxidase (DAO) (Extracellular) Histamine->DAO One_MH This compound HNMT->One_MH IAA Imidazoleacetic Acid DAO->IAA Biomarker_Analysis_Workflow cluster_analysis Analytical Methods start Patient Sample Collection (Urine or Serum) prep Sample Preparation (e.g., Derivatization for 1-MH) start->prep analysis Quantitative Analysis prep->analysis uhplc UHPLC-FL (for 1-MH) elisa ELISA (for 1-MH or DAO) dao_assay DAO Activity Assay data Data Interpretation and Correlation with Clinical Symptoms uhplc->data elisa->data dao_assay->data

References

A Comparative Analysis of 1-Methylhistamine and Other Histamine Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various histamine receptor agonists is critical for designing targeted experiments and developing novel therapeutics. This guide provides a comprehensive comparison of 1-Methylhistamine (also known as Nα-methylhistamine) with other key histamine receptor agonists, supported by experimental data and detailed protocols.

Histamine, a pivotal biogenic amine, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The specific intracellular signaling cascade activated depends on the receptor subtype engaged by an agonist. This guide will delve into the comparative pharmacology of this compound and other standard agonists, highlighting their receptor selectivity and functional potency.

Comparative Analysis of Histamine Receptor Agonists

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected histamine receptor agonists across the four human histamine receptor subtypes. This data is essential for selecting the appropriate agonist for specific research applications.

AgonistReceptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]
This compound H1Partial Agonist (Specific Ki not widely reported)72,000
H2- (Potent Agonist)Lower EC50 than histamine
H33.980.4
H4~76 (20-fold lower affinity than histamine)Full agonist, relative potency ~10% of histamine[1]
Histamine H11,26027,000
H2--
H34.7[1]-
H43.8[1]-
2-Methylhistamine H1--
H2Reduced potency relative to histamine-
H3--
H4--
4-Methylhistamine H1Very low potency-
H2Similar potency to histamine-
H3Very low potency-
H47.0[1]-
(R)-α-Methylhistamine H1--
H2--
H32.7-
H4Agonist activity-
Imetit H1--
H2--
H3~1.0-
H4~5.0[1]-

Histamine Receptor Signaling Pathways

The activation of each histamine receptor subtype initiates a distinct downstream signaling cascade, leading to varied cellular responses.

H1 Receptor Signaling

The H1 receptor primarily couples to Gq/11 proteins. Agonist binding triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

H1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Histamine Agonist H1R H1 Receptor Agonist->H1R Binds Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response_H1 Cellular Response (e.g., smooth muscle contraction, inflammation) Ca2_release->Cellular_Response_H1 PKC->Cellular_Response_H1

H1 Receptor Signaling Pathway
H2 Receptor Signaling

The H2 receptor is coupled to Gs proteins. Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit cellular responses, such as gastric acid secretion.

H2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Histamine Agonist H2R H2 Receptor Agonist->H2R Binds Gs Gs H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_H2 Cellular Response (e.g., gastric acid secretion, smooth muscle relaxation) PKA->Cellular_Response_H2 Phosphorylates Targets

H2 Receptor Signaling Pathway
H3 and H4 Receptor Signaling

Both H3 and H4 receptors are primarily coupled to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibition removes the PKA-mediated effects and modulates cellular activity. The βγ subunits of the Gi/o protein can also activate other signaling pathways.

H3_H4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Histamine Agonist H3R_H4R H3/H4 Receptor Agonist->H3R_H4R Binds Gio Gi/o H3R_H4R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits Cellular_Response_H3_H4 Cellular Response (e.g., inhibition of neurotransmitter release (H3), chemotaxis (H4)) Gio->Cellular_Response_H3_H4 βγ subunit pathways ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response_H3_H4 Modulates

H3/H4 Receptor Signaling Pathway

Experimental Workflow for Agonist Characterization

A typical workflow for characterizing a novel histamine receptor agonist involves a series of in vitro assays to determine its binding affinity and functional potency at each receptor subtype.

experimental_workflow start Synthesize/Obtain Test Agonist receptor_expression Express Human Histamine Receptors (H1, H2, H3, H4) in suitable cell lines (e.g., HEK293, CHO) start->receptor_expression binding_assay Radioligand Binding Assay (Determine Ki) receptor_expression->binding_assay functional_assays Functional Assays receptor_expression->functional_assays data_analysis Data Analysis and Comparison binding_assay->data_analysis h1_assay Calcium Flux Assay (H1) (Determine EC50) functional_assays->h1_assay h2_assay cAMP Accumulation Assay (H2) (Determine EC50) functional_assays->h2_assay h3_h4_assay cAMP Inhibition Assay (H3, H4) (Determine EC50) functional_assays->h3_h4_assay h1_assay->data_analysis h2_assay->data_analysis h3_h4_assay->data_analysis conclusion Determine Agonist Profile (Potency and Selectivity) data_analysis->conclusion

General Experimental Workflow

Detailed Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This protocol is a general guideline for determining the binding affinity of a test agonist by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes expressing the histamine receptor of interest (H1, H2, H3, or H4).

  • Radioligand specific for the receptor subtype (e.g., [3H]mepyramine for H1, [3H]tiotidine for H2, [3H]Nα-methylhistamine for H3, [3H]histamine for H4).

  • Test agonist at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare cell membrane homogenates from cells overexpressing the target receptor.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test agonist.

  • For determining non-specific binding, add a saturating concentration of an unlabeled antagonist.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test agonist concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay (for Gq-coupled H1 Receptor EC50 Determination)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Materials:

  • Cells expressing the H1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test agonist at various concentrations.

  • Fluorescence plate reader with an injection module.

Procedure:

  • Seed the cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

  • Inject the test agonist at various concentrations into the wells.

  • Immediately and continuously measure the fluorescence intensity over time to capture the calcium transient.

  • Determine the peak fluorescence response for each agonist concentration.

  • Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

cAMP Accumulation/Inhibition Assay (for Gs-coupled H2 and Gi-coupled H3/H4 Receptor EC50 Determination)

This assay measures changes in intracellular cAMP levels upon activation of Gs- or Gi-coupled receptors.

Materials:

  • Cells expressing the H2, H3, or H4 receptor.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Test agonist at various concentrations.

  • Forskolin (for Gi-coupled receptor assays).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

Procedure for Gs-coupled (H2) Receptor:

  • Seed cells in a 96-well plate and grow to confluency.

  • Pre-treat the cells with a PDE inhibitor.

  • Add the test agonist at various concentrations and incubate for a specified time.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Procedure for Gi-coupled (H3/H4) Receptors:

  • Follow steps 1 and 2 as for the Gs-coupled receptor assay.

  • Add the test agonist at various concentrations along with a fixed concentration of forskolin (to stimulate basal cAMP production).

  • Incubate for a specified time.

  • Lyse the cells and measure the cAMP concentration.

  • The agonist will inhibit forskolin-stimulated cAMP production. Plot the percentage inhibition of the forskolin response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

This guide provides a foundational understanding for the comparative analysis of histamine receptor agonists. The provided data and protocols should serve as a valuable resource for researchers in the field, enabling more informed decisions in experimental design and drug discovery endeavors.

References

Safety Operating Guide

Personal protective equipment for handling 1-Methylhistamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of 1-Methylhistamine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound, the use of appropriate Personal Protective Equipment is mandatory to prevent skin contact, eye irritation, and inhalation.[1][2][3] The required PPE is summarized in the table below.

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses meeting current recognized standards (e.g., ANSI Z87.1). A face shield may be required for splash hazards.To protect eyes from splashes and airborne particles.[1][2]
Hand Protection Disposable nitrile gloves. Gloves should be inspected before use and replaced immediately if contaminated.To prevent skin contact with the chemical.[2][3]
Body Protection A long-sleeved laboratory coat, fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-certified N95 or higher respirator should be used if there is a risk of generating airborne dust or aerosols, especially when handling the compound in its powder form.[2]To prevent inhalation of the chemical.[1]
Footwear Closed-toe and closed-heel shoes that cover the entire foot.To protect feet from spills.

Operational Plan: Safe Handling Protocol

A strict operational protocol is crucial to minimize exposure and ensure safety.

1. Preparation:

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • The designated work area, preferably a certified chemical fume hood, should be clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Have appropriate spill containment materials readily available.

2. Handling:

  • Always handle this compound within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[1]

  • Do not weigh the powder directly on an open bench. Use a weighing enclosure or perform the task within a fume hood.

  • Avoid direct contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep it away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials, including unused this compound, contaminated PPE (gloves, etc.), and cleaning materials, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's EHS program.

    • Follow all local, state, and federal regulations for chemical waste disposal.

    • Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

prep Preparation (Check PPE, Eyewash, Fume Hood) handling Handling (Weigh in Fume Hood, Avoid Dust) prep->handling Proceed with Caution experiment Experimentation (Conduct in Fume Hood) handling->experiment Transfer to Reaction decontamination Decontamination (Clean Work Area, Wash Hands) experiment->decontamination Upon Completion disposal Waste Disposal (Collect in Labeled Container) decontamination->disposal Segregate Waste ehs EHS Pickup (Follow Institutional Protocol) disposal->ehs Final Step

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylhistamine
Reactant of Route 2
Reactant of Route 2
1-Methylhistamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.